Product packaging for 3-Methyl-3-buten-2-ol(Cat. No.:CAS No. 10473-14-0)

3-Methyl-3-buten-2-ol

Cat. No.: B086003
CAS No.: 10473-14-0
M. Wt: 86.13 g/mol
InChI Key: JEYLKNVLTAPJAF-UHFFFAOYSA-N
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Description

3-Methyl-3-buten-2-ol is a five-carbon unsaturated alcohol recognized as a significant biogenic volatile organic compound (BVOC) emitted by various flora, including pine trees and flowering plants . In scientific research, it serves as a critical model compound for investigating the atmospheric fate and impact of oxygenated BVOCs. Its primary research value lies in studying gas-phase oxidation processes, particularly its reaction with ozone (ozonolysis) . The ozonolysis of this compound is a significant source of Criegee intermediates (CIs), which are highly reactive species that play a key role in the formation of secondary organic aerosols (SOA) and highly oxygenated molecules (HOMs) in the troposphere . Researchers utilize this compound to elucidate reaction mechanisms and kinetics, which are essential for modeling photochemical smog formation, assessing air quality, and understanding the contribution of BVOCs to atmospheric chemistry and climate dynamics . Studies on its ozonolysis provide valuable insights into the nucleation processes of low-volatility products that contribute to particle formation in the atmosphere .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O B086003 3-Methyl-3-buten-2-ol CAS No. 10473-14-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbut-3-en-2-ol
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InChI

InChI=1S/C5H10O/c1-4(2)5(3)6/h5-6H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JEYLKNVLTAPJAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30871205
Record name 3-Methyl-3-buten-2-ol
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Molecular Weight

86.13 g/mol
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CAS No.

10473-14-0
Record name 3-Methyl-3-buten-2-ol
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Record name 3-Methyl-3-buten-2-ol
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Record name 3-methyl-3-buten-2-ol
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Record name 3-METHYL-3-BUTEN-2-OL
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Foundational & Exploratory

3-Methyl-3-buten-2-ol chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Methyl-3-buten-2-ol: Chemical Properties, Structure, and Experimental Protocols

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Properties and Identifiers

This compound is a secondary alcohol.[1] It is a volatile organic compound that has been reported in natural sources such as Allium cepa (onion) and Vaccinium vitis-idaea (lingonberry).[1]

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₅H₁₀O[1][2][3]
Molecular Weight 86.13 g/mol [1][2][4]
IUPAC Name 3-methylbut-3-en-2-ol[1]
CAS Registry Number 10473-14-0[1][2]
Boiling Point 114.0 - 115.0 °C (at 760 mm Hg)[4]
Vapor Pressure 11.079 mmHg (at 25 °C, est.)[4]
Flash Point 85.0 °F / 29.6 °C (TCC, est.)[4]
logP (o/w) 0.900 (est.)[4]
InChI InChI=1S/C5H10O/c1-4(2)5(3)6/h5-6H,1H2,2-3H3[1][2]
InChIKey JEYLKNVLTAPJAF-UHFFFAOYSA-N[1][2]
SMILES CC(C(=C)C)O
Synonyms Methyl isopropenyl carbinol, 2-Methyl-1-buten-3-ol[2][3]

Chemical Structure

The chemical structure of this compound features a four-carbon butene backbone with a methyl group at position 3 and a hydroxyl group at position 2.

Figure 1: Chemical structure of this compound.

Experimental Protocols

Synthesis of 2-Methyl-3-buten-2-ol (B93329) via Hydrogenation

This protocol describes the selective hydrogenation of 2-methyl-3-butyn-2-ol (B105114) to yield 2-methyl-3-buten-2-ol.[5]

Materials:

  • 2-methyl-3-butyn-2-ol (336 g)

  • Light petroleum (equal volume to the starting material)

  • Quinoline (B57606) (16.8 g)

  • Lindlar catalyst (30 g)

  • Hydrogen gas

Equipment:

  • Reaction vessel suitable for hydrogenation

  • Shaker

  • Filtration apparatus

  • Distillation column (filled)

Procedure:

  • A solution of 336 g of 2-methyl-3-butyn-2-ol in an equal volume of light petroleum is prepared.[5]

  • To this solution, 16.8 g of quinoline and 30 g of Lindlar catalyst are added.[5]

  • The mixture is cooled to 10°C and shaken in a hydrogen atmosphere.[5]

  • The reaction proceeds until 4 moles of hydrogen are absorbed, at which point the absorption rate significantly decreases.[5]

  • The catalyst is removed from the reaction mixture by filtration.[5]

  • The final product is purified by distillation through a filled column, yielding 2-methyl-3-buten-2-ol.[5]

Synthesis of 2-Methyl-3-buten-2-ol from Isoprene (B109036)

This method involves a two-step process starting from isoprene and a hydrohalide.[6]

Materials:

  • Isoprene

  • Hydrohalide (e.g., HCl gas)

  • Aqueous base (e.g., CaCO₃, NaOH)

  • Dry Ice-acetone bath

Equipment:

  • Reaction flask with dropping funnel and gas inlet

  • Stirrer

  • Distillation apparatus

Procedure:

  • Hydrohalogenation: Isoprene is reacted with a hydrohalide (e.g., HCl) at low temperatures (approx. -70°C) to form 2-halo and 4-halo addition products.[6]

  • Hydrolysis: An aqueous base is added to the mixture of halo-adducts to facilitate hydrolysis. The reaction is typically performed at a temperature between 10°C and 30°C. An excess of the base is used to maintain a pH of at least 4 during the subsequent distillation.[6]

  • Distillation and Purification: The reaction mixture is heated to a temperature between 55°C and 95°C. A water-2-methyl-3-buten-2-ol azeotrope is collected as the distillate.[6]

  • The distillate is then dried to yield the final product.[6]

Analytical Characterization

Characterization of this compound and related compounds is typically performed using standard spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to elucidate the structure and confirm the identity of the compound.[1][3]

  • Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is employed to determine the molecular weight and fragmentation pattern, aiding in identification.[1][2][3]

  • Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify functional groups, such as the hydroxyl (-OH) and alkene (C=C) groups present in the molecule.[1]

Reactions and Pathways

While no specific signaling pathways involving this compound were identified, the reactivity of similar homoallylic alcohols is of interest. The Swern oxidation of 3-methylbut-3-en-1-ol, a related compound, has been shown to produce an unexpected C-C bond formation product, highlighting the unique reactivity of this structural class.[7]

In a biological context, isopentenols such as 3-methyl-3-buten-1-ol (B123568) can be produced from the dephosphorylation of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are key intermediates in the mevalonate (B85504) (MVA) and 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.[8]

Generalized Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a C5 unsaturated alcohol like this compound, based on the described protocols.

G start Starting Materials (e.g., Isoprene, Alkyne) reaction Chemical Synthesis (e.g., Hydrogenation, Hydrolysis) start->reaction Reactants workup Reaction Workup (e.g., Quenching, Filtration) reaction->workup Crude Product purification Purification (e.g., Distillation) workup->purification analysis Analytical Characterization (NMR, GC-MS, IR) purification->analysis product Pure this compound analysis->product Verified Product

Figure 2: Generalized workflow for synthesis and purification.

References

Synthesis of 3-Methyl-3-buten-2-ol from Isoprene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-methyl-3-buten-2-ol from isoprene (B109036), a critical process for obtaining this valuable chemical intermediate. The primary and most effective method involves a two-step reaction pathway: the hydrohalogenation of isoprene followed by the hydrolysis of the resulting organohalide intermediates. This document provides a comprehensive overview of the methodology, detailed experimental protocols, and quantitative data to support research and development in this area.

Core Synthesis Pathway

The synthesis proceeds through two key stages:

  • Hydrohalogenation of Isoprene: Isoprene (2-methyl-1,3-butadiene) is reacted with a hydrohalide, typically hydrogen chloride (HCl), to form a mixture of isomeric chloroisopentenes. The primary products of this addition are 3-chloro-3-methyl-1-butene (B3368806) and 1-chloro-3-methyl-2-butene.

  • Hydrolysis of Chloro-isopentenes: The mixture of chloroisopentenes is then hydrolyzed using an aqueous base to yield this compound. Careful control of reaction conditions, particularly pH during distillation, is crucial to favor the formation of the desired tertiary alcohol over its primary isomer, 3-methyl-2-buten-1-ol (B147165) (prenol).[1]

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound from isoprene as described in the primary literature.[1]

ParameterValueNotes
Starting Materials Isoprene, Hydrogen Chloride, Base (e.g., CaCO₃)
Intermediate Mixture of 3-chloro-3-methyl-1-butene and 1-chloro-3-methyl-2-butene
Final Product This compoundAlso known as 2-methyl-3-buten-2-ol (B93329)
Overall Yield ≥ 80%Significantly improved from earlier methods yielding 20-50%[1]
Key Reaction Condition pH ≥ 4 during distillationMaintained by an excess of base to favor the desired product[1]
Side Product 3-Methyl-2-buten-1-ol (Prenol)Formation is minimized by maintaining the specified pH[1]

Experimental Protocols

The following protocols are based on the process described in U.S. Patent 3,838,183A.[1]

Part 1: Hydrochlorination of Isoprene

Materials:

  • Isoprene

  • Hydrogen chloride (gas)

  • Reaction vessel (e.g., 3-necked flask) equipped with a mechanical stirrer, gas inlet tube, and dropping funnel.

Procedure:

  • Charge the reaction vessel with an initial amount of isoprene.

  • Cool the isoprene to the desired reaction temperature (e.g., between 0°C and -110°C).

  • Bubble gaseous hydrogen chloride through the stirred isoprene.

  • Concurrently, add the remaining isoprene to the reaction mixture. The rates of addition of isoprene and hydrogen chloride should be controlled to maintain an excess of the hydrohalide in the reaction mixture.

  • After the addition is complete, allow the reaction to proceed for a sufficient time to ensure complete conversion of the isoprene.

Part 2: Hydrolysis of Chloro-isopentenes and Purification

Materials:

  • Chloro-isopentene mixture from Part 1

  • Aqueous base (e.g., calcium carbonate, sodium bicarbonate)

  • Distillation apparatus

Procedure:

  • To the crude chloro-isopentene mixture, add an aqueous solution of a base. The amount of base should be in excess of the stoichiometric amount required for hydrolysis.

  • Stir the mixture to facilitate the hydrolysis reaction.

  • Set up the apparatus for distillation.

  • Heat the reaction mixture to distill the product. Maintain the pH of the distillation mixture at 4 or higher by ensuring an excess of the base is present.

  • Collect the distillate, which will be an azeotrope of this compound and water.

  • The this compound can be separated from the aqueous phase of the distillate by standard techniques such as extraction and subsequent drying.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformations and the general experimental workflow for the synthesis of this compound from isoprene.

Synthesis_Pathway Isoprene Isoprene Chloro_isopentene Chloro-isopentene Mixture Isoprene->Chloro_isopentene Hydrochlorination HCl HCl Product This compound Chloro_isopentene->Product Hydrolysis Base_H2O Aqueous Base (e.g., CaCO₃) Experimental_Workflow cluster_hydrochlorination Step 1: Hydrochlorination cluster_hydrolysis Step 2: Hydrolysis and Purification Start Isoprene Add_HCl React with HCl (0°C to -110°C) Start->Add_HCl Intermediate Crude Chloro-isopentene Mixture Add_HCl->Intermediate Add_Base Add Aqueous Base Intermediate->Add_Base Distill Distill (pH ≥ 4) Add_Base->Distill Azeotrope Azeotropic Distillate Distill->Azeotrope Separate Separate and Dry Azeotrope->Separate Final_Product Pure this compound Separate->Final_Product

References

Spectroscopic Profile of 3-Methyl-3-buten-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for the tertiary alcohol, 3-Methyl-3-buten-2-ol. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₅H₁₀O Molecular Weight: 86.13 g/mol CAS Number: 10473-14-0

Chemical structure of this compound

Spectroscopic Data

The following sections present the NMR, IR, and MS data for this compound in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. The ¹H NMR spectrum provides information about the different types of protons in a molecule and their neighboring protons, while the ¹³C NMR spectrum reveals the different types of carbon atoms.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.85Singlet1H=CH₂ (proton a)
~4.79Singlet1H=CH₂ (proton a')
~4.05Quartet1H-CH(OH)- (proton b)
~2.10Singlet1H-OH
~1.70Singlet3H-CH₃ (on C=C)
~1.25Doublet3H-CH(OH)CH₃
Chemical Shift (δ) ppmCarbon Assignment
~148.5C=CH₂
~110.0=CH₂
~75.0-CH(OH)-
~22.0-CH(OH)CH₃
~18.0-CH₃ (on C=C)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3400Strong, BroadO-H stretch (alcohol)
~3080Medium=C-H stretch (alkene)
~2970StrongC-H stretch (alkane)
~1650MediumC=C stretch (alkene)
~1450MediumC-H bend (alkane)
~1100StrongC-O stretch (secondary alcohol)
~900Strong=C-H bend (alkene)
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Probable Fragmentation
71High[M - CH₃]⁺
57Moderate[M - C₂H₅]⁺ or [C₄H₉]⁺
43High[C₃H₇]⁺ or [CH₃CO]⁺
41High[C₃H₅]⁺ (allyl cation)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard, in a 5 mm NMR tube to a volume of approximately 0.6 mL. The spectrum is recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. For ¹H NMR, the data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio, typically 16 or 32 scans. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of neat liquid this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal. The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹) by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the empty cell or clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum is acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether) is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column where separation occurs. The separated compound then enters the ion source of the mass spectrometer. Electron ionization (EI) is a common method used, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by a mass analyzer (e.g., a quadrupole) and detected.

Visualizations

The following diagrams illustrate the logical workflow of each spectroscopic technique.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Magnet C->D E Lock & Shim D->E F Acquire FID E->F G Fourier Transform F->G H Phase Correction G->H I Baseline Correction & Integration H->I J Final NMR Spectrum I->J Spectrum

Figure 1. Workflow for NMR Spectroscopy.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Place Neat Liquid on ATR Crystal or between Salt Plates C Acquire Sample Spectrum A->C B Acquire Background Spectrum B->C D Background Subtraction C->D E Generate Absorbance/ Transmittance Spectrum D->E F Final IR Spectrum E->F Spectrum

Figure 2. Workflow for IR Spectroscopy.

MS_Workflow cluster_intro Sample Introduction (GC-MS) cluster_ms Mass Spectrometry cluster_proc Data Processing A Inject Dilute Sample B Vaporization & Separation in GC Column A->B C Ionization (e.g., Electron Ionization) B->C D Mass Analysis (e.g., Quadrupole) C->D E Detection D->E F Generate Mass Spectrum (m/z vs. Intensity) E->F G Final Mass Spectrum F->G Spectrum

Figure 3. Workflow for Mass Spectrometry.

Physical and chemical properties of 3-Methyl-3-buten-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Methyl-3-buten-2-ol

Introduction

This compound, also known as methyl isopropenyl carbinol, is a tertiary allylic alcohol. Its chemical structure, featuring both a hydroxyl group and a carbon-carbon double bond, makes it a versatile building block in organic synthesis. This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and characterization, and relevant safety information, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The properties of this compound are summarized in the tables below. These data are essential for its handling, application in reactions, and purification.

General Properties
PropertyValueSource
Molecular Formula C₅H₁₀O[1][2][3]
Molecular Weight 86.13 g/mol [1][3]
CAS Number 10473-14-0[2][3][4]
IUPAC Name 3-methylbut-3-en-2-ol[3]
Synonyms Methyl isopropenyl carbinol, 2-Methyl-1-buten-3-ol[2][5]
Physical Properties
PropertyValueSource
Appearance Liquid[6]
Boiling Point 114.0 to 115.0 °C (at 760 mmHg)[4]
Flash Point 29.6 °C (85.0 °F) (estimated)[4]
Vapor Pressure 11.08 mmHg at 25 °C (estimated)[4]
Solubility Soluble in alcohol. Water solubility estimated at 40530 mg/L at 25°C.[4]
logP (o/w) 0.900 (estimated)[4]
Spectroscopic Data
TechniqueDataSource
¹H NMR Spectra available, characteristic peaks for vinyl, methyl, and hydroxyl protons are expected.[3][5]
¹³C NMR Spectra available.[3][7]
Infrared (IR) Spectra available, showing characteristic absorptions for O-H and C=C bonds.[3][5]
Mass Spectrometry (GC-MS) Mass spectrum available.[2][3][5]

Chemical Reactivity

As a tertiary allylic alcohol, this compound exhibits reactivity characteristic of both alcohols and alkenes. The hydroxyl group can undergo protonation followed by elimination to form a carbocation, which can then participate in various nucleophilic substitution or rearrangement reactions. The double bond can undergo electrophilic addition reactions. For instance, reaction with hydrohalic acids like HBr would likely proceed via an SN1 mechanism, potentially with rearrangements, similar to the mechanism observed for related alcohols[8].

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the selective hydrogenation of 2-methyl-3-butyn-2-ol (B105114). Another approach involves the reaction of isoprene (B109036) with a hydrohalide followed by hydrolysis[9].

Protocol: Selective Hydrogenation of 2-Methyl-3-butyn-2-ol [10]

This protocol is adapted from a procedure for a similar compound and illustrates a general method.

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-methyl-3-butyn-2-ol (1 equivalent) in a solvent such as light petroleum.

  • Catalyst and Reagent Addition: Add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) and quinoline (B57606) as a catalyst poison to prevent over-reduction to the alkane.

  • Hydrogenation: Cool the mixture (e.g., to 10°C) and introduce hydrogen gas. The reaction is monitored by the uptake of hydrogen.

  • Workup: Once the theoretical amount of hydrogen for the conversion of the alkyne to the alkene has been consumed, the reaction is stopped. The catalyst is removed by filtration.

  • Purification: The crude product is purified by fractional distillation to yield this compound.

G Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start1 2-Methyl-3-butyn-2-ol reaction Selective Hydrogenation start1->reaction start2 Hydrogen Gas start2->reaction start3 Lindlar's Catalyst start3->reaction start4 Solvent (e.g., Light Petroleum) start4->reaction filtration Filtration to remove catalyst reaction->filtration distillation Fractional Distillation filtration->distillation product Pure this compound distillation->product

Caption: Synthesis of this compound via selective hydrogenation.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy [11]

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

2. Infrared (IR) Spectroscopy [11]

  • Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition: Record a background spectrum of the clean crystal, then record the sample spectrum.

3. Gas Chromatography-Mass Spectrometry (GC-MS) [11]

  • Sample Preparation: Dilute a small amount of the sample in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Data Acquisition: Inject the sample into the GC-MS system. The GC will separate the components of the sample before they are ionized and detected by the mass spectrometer.

G Characterization Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output sample Purified this compound prep_nmr Dissolve in CDCl3 sample->prep_nmr prep_ir Neat Liquid on ATR sample->prep_ir prep_gcms Dilute in Volatile Solvent sample->prep_gcms analysis_nmr NMR Spectroscopy (¹H, ¹³C) prep_nmr->analysis_nmr analysis_ir IR Spectroscopy prep_ir->analysis_ir analysis_gcms GC-MS Analysis prep_gcms->analysis_gcms data_nmr Chemical Shifts, Coupling Constants analysis_nmr->data_nmr data_ir Vibrational Frequencies analysis_ir->data_ir data_gcms Mass Spectrum, Retention Time analysis_gcms->data_gcms

Caption: Workflow for the spectroscopic characterization of this compound.

Safety and Handling

Based on data for the isomeric 2-methyl-3-buten-2-ol (B93329), which is expected to have similar hazards, this compound should be handled with care.

  • Hazards: It is considered a flammable liquid and vapor. It may be harmful if swallowed or in contact with skin and can cause skin and serious eye irritation[12].

  • Precautions: Use in a well-ventilated area and keep away from heat, sparks, and open flames. Ground and bond containers when transferring material. Wear appropriate personal protective equipment (PPE), including chemical splash goggles, gloves, and protective clothing[13][14].

  • First Aid: In case of skin contact, flush with plenty of water. For eye contact, rinse cautiously with water for several minutes. If ingested, do NOT induce vomiting and seek medical aid. If inhaled, move to fresh air[13][14].

  • Storage: Store in a cool, well-ventilated place in a tightly closed container[14].

G Safe Handling Logical Flow start Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe ventilation Use in Well-Ventilated Area (Fume Hood) start->ventilation ignition Keep Away from Ignition Sources start->ignition exposure Potential Exposure? ppe->exposure ventilation->exposure ignition->exposure no_exposure Continue Work exposure->no_exposure No skin_contact Skin Contact: Flush with Water exposure->skin_contact Yes eye_contact Eye Contact: Rinse with Water exposure->eye_contact Yes inhalation Inhalation: Move to Fresh Air exposure->inhalation Yes ingestion Ingestion: Seek Medical Aid exposure->ingestion Yes seek_medical Seek Medical Attention if Symptoms Persist skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: Decision diagram for the safe handling and first aid for this compound.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and spectroscopic properties. The experimental protocols for its synthesis and characterization are based on standard organic chemistry techniques. Proper safety precautions are essential when handling this flammable and potentially irritating compound. This guide provides foundational information to support its use in research and development.

References

An In-depth Technical Guide on the Discovery and Natural Occurrence of 3-Methyl-3-buten-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-Methyl-3-buten-2-ol, also commonly referred to as 2-methyl-3-buten-2-ol (B93329) (MBO), is a volatile hemiterpenoid alcohol. This document provides a comprehensive overview of its discovery, natural distribution, biosynthesis, and the analytical methodologies used for its study. Initially identified as a significant component of the aggregation pheromone of the Eurasian spruce bark beetle, Ips typographus, its presence has since been confirmed in a diverse range of plant species. It plays a crucial role in chemical ecology, influencing insect behavior and contributing significantly to biogenic volatile organic compound (BVOC) emissions in certain ecosystems. This guide details quantitative data on its occurrence, outlines experimental protocols for its analysis, and illustrates key biological and experimental pathways.

Discovery and Significance

This compound was first brought to prominence in the field of chemical ecology as one of the two principal aggregation pheromone components of the Eurasian spruce bark beetle, Ips typographus.[1] Male beetles, upon boring into a host spruce tree, release this compound along with cis-verbenol (B83679) to attract both males and females, initiating a mass attack that can overcome the tree's defenses.[1]

Beyond its role as a semiochemical in insects, the compound was later discovered to be emitted in large quantities from the needles of several North American pine species, particularly Ponderosa pine (Pinus ponderosa).[2][3] These emissions are light and temperature-dependent and can constitute a major source of reactive carbon in the atmosphere, impacting local and regional atmospheric chemistry.[2][4] The compound has also been identified as a volatile constituent in various other plants, including hops, where it forms during storage and may contribute to sedative effects.[5][6]

Natural Occurrence

This compound has been identified in a variety of natural sources, spanning both the plant and animal kingdoms. Its concentration and emission rates can vary significantly depending on the species, environmental conditions, and developmental stage.

Quantitative Data on Natural Occurrence

The following table summarizes the quantitative data available for the occurrence and emission of this compound in various natural sources.

Natural SourcePlant/Insect PartConcentration / Emission RateNotes
Ponderosa Pine (Pinus ponderosa) Needles25 µg C g⁻¹ h⁻¹Standardized to 30°C and 1000 µmol m⁻² s⁻¹ photon flux.[3]
Forest CanopyAverage of 2 mg C m⁻² h⁻¹Maximum fluxes occurred between 10:00 and 17:00.[4]
Ambient Air1-3 ppbvMeasured at a mountain site dominated by Ponderosa and Lodgepole pine.[3]
Hops (Humulus lupulus) Dried Flowers (Cones)Up to approx. 0.15%Concentration increases with storage time over two years.[5]
Spruce Bark Beetle (Ips typographus) Male Effluvia-A principal component of the aggregation pheromone.[1]
Aspen (Populus tremula) BarkPresent (Not Quantified)Identified in solvent extracts of bark.[7]
Birch (Betula pendula, B. pubescens) BarkPresent (Not Quantified)Identified in solvent extracts of bark.[7]
Onion (Allium cepa) -Reported as presentQuantitative data not readily available.[8]
Lingonberry (Vaccinium vitis-idaea) -Reported as presentQuantitative data not readily available.[8]

Biosynthesis and Signaling Pathways

Biosynthesis in Pinus species

In pine species, this compound is synthesized via the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate pathway.[9] The final step is the enzymatic conversion of dimethylallyl diphosphate (B83284) (DMAPP) to this compound. This reaction is catalyzed by the enzyme methylbutenol synthase.[10] The synthesis is light-dependent, which is consistent with the MEP pathway's reliance on photosynthesis-derived precursors.[2]

Biosynthesis_Pathway cluster_plastid Plastid G3P Glyceraldehyde-3-Phosphate MEP_pathway MEP Pathway (Multiple Steps) G3P->MEP_pathway Pyruvate Pyruvate Pyruvate->MEP_pathway DMAPP Dimethylallyl Diphosphate (DMAPP) MEP_pathway->DMAPP MBO_Synthase Methylbutenol Synthase DMAPP->MBO_Synthase MBO This compound MBO_Synthase->MBO H₂O PPi

Caption: Biosynthesis of this compound via the MEP pathway in pines.

Aggregation Pheromone Signaling in Ips typographus

This compound is a key component in the chemical signaling pathway that leads to mass aggregation of the spruce bark beetle. This process is critical for the beetle to successfully colonize and reproduce in host trees.

Pheromone_Signaling Pioneer Pioneer Male Beetle Host Host Spruce Tree (Picea abies) Pioneer->Host Boring Initiates Boring into Bark Host->Boring Pheromone Releases Aggregation Pheromone (this compound + cis-Verbenol) Boring->Pheromone Attraction Attraction of Conspecifics Pheromone->Attraction BothSexes Males & Females Attraction->BothSexes MassAttack Coordinated Mass Attack BothSexes->MassAttack Overcome Overcomes Tree Defenses MassAttack->Overcome Colonization Successful Colonization & Reproduction Overcome->Colonization

Caption: Logical workflow of aggregation pheromone signaling in Ips typographus.

Experimental Protocols

The analysis of this compound from natural sources typically involves volatile collection or solvent extraction, followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification.

Volatile Collection from Plant Tissues (Dynamic Headspace)

This method is suitable for measuring emissions from living plant material, such as pine needles.

  • Enclosure: Gently enclose a branch or a set of needles in a chemically inert bag (e.g., Tedlar® or PET) of a known volume.

  • Air Supply: Provide a continuous flow of purified, hydrocarbon-free air into the enclosure at a controlled rate (e.g., 0.5-2 L/min).

  • Trapping: Draw air out of the enclosure at a slightly lower flow rate through a trap containing a suitable adsorbent (e.g., Tenax® TA, Porapak™ Q, or a combination).

  • Sampling Duration: Collect volatiles for a defined period (e.g., 30-60 minutes).

  • Analysis: The trapped compounds are then thermally desorbed from the trap directly into the GC-MS injector.

Solvent Extraction from Plant Bark

This method is used to analyze the content of the compound within tissues like birch or aspen bark.[7]

  • Sample Preparation: Collect fresh bark and cut it into small chips. Record the fresh weight. Lyophilize (freeze-dry) a sub-sample to determine the dry weight.

  • Extraction: Immerse a known weight of the fresh bark chips in a high-purity solvent (e.g., diethyl ether or hexane) in a sealed glass vial.

  • Incubation: Gently agitate the sample for a set period (e.g., 2-4 hours) at room temperature.

  • Filtration & Concentration: Filter the solvent to remove solid plant material. If necessary, carefully concentrate the extract under a gentle stream of nitrogen.

  • Analysis: Inject an aliquot of the extract into the GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following is a representative GC-MS protocol synthesized from methods used for plant volatile analysis.[11][12] Parameters may require optimization.

  • Gas Chromatograph: Agilent 7890A or similar.

  • Column: HP-5MS capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector: Split/splitless injector, operated in splitless mode for trace analysis or split mode (e.g., 20:1) for extracts. Injector temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 5°C/min.

    • Ramp 2: Increase to 250°C at a rate of 20°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

  • Mass Spectrometer: Agilent 5975C or similar.

  • Interface Temperature: 280°C.

  • Ion Source: Electron Impact (EI), temperature 230°C.

  • Ionization Energy: 70 eV.

  • Mass Scan Range: m/z 40-400.

  • Identification: Compare the resulting mass spectrum and retention time with an authentic chemical standard of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_sampling Sample Collection & Preparation cluster_analysis Analysis cluster_data Data Processing Plant Plant Material (e.g., Needles, Bark) Volatiles Volatile Collection (Dynamic Headspace) Plant->Volatiles Extraction Solvent Extraction (e.g., Diethyl Ether) Plant->Extraction GCMS GC-MS Analysis Volatiles->GCMS Extraction->GCMS Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometry Detection Separation->Detection Data Data Acquisition Detection->Data Library Spectral Library Comparison (NIST, Wiley) Data->Library Standard Comparison with Authentic Standard Data->Standard Identification Compound Identification Library->Identification Standard->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Caption: General experimental workflow for the analysis of this compound.

Conclusion

This compound is a compound of considerable interest due to its dual roles in insect chemical communication and as a major contributor to biogenic emissions from coniferous forests. Its discovery has spurred research in chemical ecology, atmospheric chemistry, and plant biochemistry. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the occurrence, biosynthesis, and ecological functions of this important volatile organic compound. Future research may focus on elucidating the specific receptor mechanisms in insects, exploring its presence in a wider range of organisms, and refining atmospheric models to account for its significant emissions.

References

Thermochemistry of 3-Methyl-3-buten-2-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-3-buten-2-ol, a volatile organic compound, is of significant interest in various fields, including atmospheric chemistry, biofuel research, and as a precursor in the synthesis of fine chemicals and pharmaceuticals. A thorough understanding of its thermochemical properties is paramount for process design, safety assessments, and comprehending its role in biological and chemical systems. This technical guide provides a comprehensive overview of the core thermochemical data of this compound, detailed experimental protocols for the determination of these properties, and a visualization of its key synthesis pathways.

Quantitative Thermochemical Data

The following tables summarize the key thermochemical properties of this compound (also known as 2-methyl-3-buten-2-ol). All data is presented at standard conditions (298.15 K and 1 atm) unless otherwise specified.

Table 1: Enthalpy Data

PropertyValueUnitsReference
Standard Molar Enthalpy of Formation (liquid)-251.6 ± 2.8kJ·mol⁻¹[1]
Standard Molar Enthalpy of Formation (gas)-203.3 ± 2.8kJ·mol⁻¹[1]
Standard Molar Enthalpy of Combustion (liquid)-3145.1 ± 2.7kJ·mol⁻¹[1]
Molar Enthalpy of Vaporization46.9 ± 1.6kJ·mol⁻¹[1]
Molar Enthalpy of Fusion5.199 ± 0.012kJ·mol⁻¹[1]

Table 2: Heat Capacity and Entropy Data

PropertyValueUnitsReference
Molar Heat Capacity (liquid)237.4 ± 0.9J·K⁻¹·mol⁻¹[1]
Standard Molar Entropy (liquid)232.6 ± 1.0J·K⁻¹·mol⁻¹[1]
Standard Molar Entropy of Vaporization132.7 ± 0.2J·K⁻¹·mol⁻¹[1]

Table 3: Phase Transition Data

PropertyValueUnitsReference
Triple Point Temperature245.03 ± 0.03K[1]

Experimental Protocols

The determination of the thermochemical data presented above requires precise and specialized experimental techniques. The following sections provide detailed methodologies for the key experiments.

Determination of Enthalpy of Combustion using Bomb Calorimetry

The standard enthalpy of combustion of a volatile liquid like this compound is determined using a static-bomb isoperibol combustion calorimeter.

Methodology:

  • Sample Preparation: A sample of high-purity this compound is hermetically sealed in a thin-walled glass ampoule to prevent evaporation. The mass of the sample is determined with high precision.

  • Bomb Assembly: The sealed ampoule is placed in a platinum crucible within the combustion bomb. A known mass of a combustion aid, such as benzoic acid, and a cotton fuse are positioned to ensure complete ignition.

  • Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, and then filled with high-purity oxygen to a pressure of approximately 3 MPa.

  • Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter vessel. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse. The temperature of the water in the calorimeter is monitored with a high-precision thermometer at regular intervals until a constant temperature is reached after the combustion.

  • Analysis: The corrected temperature rise is used to calculate the heat of combustion, taking into account the heat capacity of the calorimeter (determined by calibrating with a standard substance like benzoic acid), the heat of combustion of the fuse and any auxiliary substances, and corrections for the formation of nitric and sulfuric acids.

Determination of Heat Capacity using Adiabatic Calorimetry

The heat capacity of this compound is measured over a range of temperatures using an adiabatic calorimeter.

Methodology:

  • Sample Loading: A precisely weighed sample of this compound is placed in the calorimeter vessel.

  • Adiabatic Shield Control: The calorimeter vessel is surrounded by an adiabatic shield, and the temperature difference between the vessel and the shield is maintained at or near zero throughout the experiment using a sophisticated temperature control system. This minimizes heat exchange with the surroundings.

  • Heating and Measurement: A known quantity of electrical energy is supplied to the sample through a heater, and the resulting temperature increase is measured with a platinum resistance thermometer.

  • Data Analysis: The heat capacity of the sample at a given temperature is calculated from the amount of energy supplied and the corresponding temperature rise. The measurements are repeated at various temperatures to obtain the heat capacity as a function of temperature.

Determination of Enthalpy of Vaporization using a Calvet-type Calorimeter

The enthalpy of vaporization of this compound is determined using a Calvet-type microcalorimeter.

Methodology:

  • Sample Introduction: A small, accurately weighed amount of this compound is placed in a sample cell within the calorimeter.

  • Isothermal Evaporation: The calorimeter is maintained at a constant temperature. The sample is then evaporated under a controlled flow of an inert gas or by reducing the pressure.

  • Heat Flow Measurement: The heat absorbed during the endothermic vaporization process is detected by a series of thermocouples surrounding the sample cell. The resulting thermopile voltage is proportional to the heat flow.

  • Calibration and Calculation: The calorimeter is calibrated using a substance with a known enthalpy of vaporization or by electrical calibration. The enthalpy of vaporization of the sample is then calculated from the integrated heat flow signal and the mass of the evaporated sample.

Signaling Pathways and Reaction Mechanisms

Biosynthesis of 2-Methyl-3-buten-2-ol (B93329)

In various plant species, 2-methyl-3-buten-2-ol is synthesized from dimethylallyl pyrophosphate (DMAPP) through an enzymatic reaction.[2] The key enzyme in this pathway is methylbutenol synthase.

Biosynthesis of 2-Methyl-3-buten-2-ol DMAPP Dimethylallyl Pyrophosphate (DMAPP) Enzyme Methylbutenol Synthase DMAPP->Enzyme MBO 2-Methyl-3-buten-2-ol Enzyme->MBO PPi PPi Enzyme->PPi H2O H₂O H2O->Enzyme

Caption: Biosynthesis of 2-Methyl-3-buten-2-ol from DMAPP.

Industrial Synthesis via the Prins Reaction

The industrial production of 3-methyl-3-buten-1-ol (B123568), an isomer of this compound, often proceeds via the Prins reaction, involving the acid-catalyzed condensation of isobutylene (B52900) and formaldehyde.[3][4][5][6][7] This can be followed by isomerization to yield other isomers.

Prins Reaction for 3-Methyl-3-buten-1-ol Synthesis Isobutylene Isobutylene Carbocation Carbocation Intermediate Isobutylene->Carbocation Formaldehyde Formaldehyde Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Formaldehyde->Acid_Catalyst Acid_Catalyst->Carbocation MBO_isomer 3-Methyl-3-buten-1-ol Carbocation->MBO_isomer

Caption: Simplified Prins reaction for 3-methyl-3-buten-1-ol synthesis.

References

An In-depth Technical Guide to the Synthesis and Characterization of (S)-3-Methyl-3-buten-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the chiral alcohol (S)-3-Methyl-3-buten-2-ol. This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules. This document details a prominent asymmetric synthesis route, protocols for its characterization, and a summary of its key physical and spectroscopic properties.

Introduction

(S)-3-Methyl-3-buten-2-ol, a secondary alcohol with a stereogenic center, is a chiral molecule of interest in various synthetic applications. Its structure, featuring both a hydroxyl group and a terminal alkene, allows for a range of chemical transformations. The enantioselective synthesis of this compound is crucial for the preparation of enantiomerically pure target molecules in drug discovery and development.

Synthesis of (S)-3-Methyl-3-buten-2-ol

The enantioselective synthesis of (S)-3-Methyl-3-buten-2-ol can be effectively achieved through the asymmetric allylation of acetaldehyde (B116499). A common and highly effective method involves the use of a chiral borane (B79455) reagent, such as (-)-B-methallyldiisopinocampheylborane, derived from (+)-α-pinene. This approach ensures high enantioselectivity, yielding the desired (S)-enantiomer.

Asymmetric Allylation Workflow

The synthesis proceeds through the formation of a chiral methallylborane reagent, which then reacts with acetaldehyde in a highly stereocontrolled manner. The subsequent workup releases the chiral alcohol.

SynthesisWorkflow cluster_reagent Reagent Preparation cluster_reaction Asymmetric Allylation alpha_pinene (+)-α-Pinene ipc2bh (-)-Diisopinocampheylborane ((-)-Ipc₂BH) alpha_pinene->ipc2bh Hydroboration bms Borane Dimethyl Sulfide (B99878) (BMS) bms->ipc2bh chiral_reagent (-)-B-Methallyldiisopino- campheylborane ipc2bh->chiral_reagent Reaction with methallyllithium Methallyllithium methallyllithium->chiral_reagent borinate_intermediate Borinate Intermediate chiral_reagent->borinate_intermediate Reaction with acetaldehyde Acetaldehyde acetaldehyde->borinate_intermediate workup Oxidative Workup (NaOH, H₂O₂) borinate_intermediate->workup product (S)-3-Methyl-3-buten-2-ol workup->product

Asymmetric synthesis of (S)-3-Methyl-3-buten-2-ol.
Experimental Protocol: Asymmetric Allylation of Acetaldehyde

This protocol is adapted from established procedures for the asymmetric allylation of aldehydes using chiral diisopinocampheylborane (B13816774) reagents.

1. Preparation of (-)-Diisopinocampheylborane ((-)-Ipc₂BH):

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add borane-dimethyl sulfide complex (BMS) to the stirred THF.

  • Add (+)-α-pinene dropwise to the solution while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for several hours. The formation of a white precipitate indicates the formation of (-)-Ipc₂BH.

  • The reagent can be used in situ or isolated by filtration under an inert atmosphere.

2. Preparation of (-)-B-Methallyldiisopinocampheylborane:

  • To the freshly prepared suspension of (-)-Ipc₂BH in THF at -78 °C, slowly add a solution of methallyllithium or methallyl Grignard reagent.

  • Allow the reaction mixture to warm to 0 °C and stir for approximately one hour. The resulting solution contains the chiral methallylborane reagent.

3. Asymmetric Allylation of Acetaldehyde:

  • Cool the solution of (-)-B-methallyldiisopinocampheylborane to -78 °C.

  • Slowly add a pre-cooled solution of acetaldehyde in anhydrous THF to the reaction mixture.

  • Stir the reaction at -78 °C for several hours until the reaction is complete (monitored by TLC).

4. Work-up and Purification:

  • Quench the reaction at low temperature by the slow addition of 3M sodium hydroxide (B78521) (NaOH) solution, followed by the careful, dropwise addition of 30% hydrogen peroxide (H₂O₂).

  • Allow the mixture to warm to room temperature and stir for several hours.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation or flash column chromatography on silica (B1680970) gel to yield pure (S)-3-Methyl-3-buten-2-ol.

Characterization of (S)-3-Methyl-3-buten-2-ol

Thorough characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized (S)-3-Methyl-3-buten-2-ol. The primary techniques employed for this purpose are summarized below.

Characterization cluster_spectroscopy Spectroscopic Methods cluster_chiroptical Chiroptical & Chromatographic Methods Molecule (S)-3-Methyl-3-buten-2-ol NMR NMR Spectroscopy (¹H and ¹³C) Molecule->NMR Structure Elucidation IR Infrared (IR) Spectroscopy Molecule->IR Functional Group ID MS Mass Spectrometry (MS) Molecule->MS Molecular Weight Polarimetry Polarimetry Molecule->Polarimetry Optical Rotation Chiral_GC_HPLC Chiral GC or HPLC Molecule->Chiral_GC_HPLC Enantiomeric Excess (ee)

Key characterization techniques for (S)-3-Methyl-3-buten-2-ol.
Physical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic data for 3-Methyl-3-buten-2-ol.

Table 1: Physical Properties of this compound

PropertyValue
IUPAC Name(2S)-3-methylbut-3-en-2-ol
CAS Number88376-46-9[1]
Molecular FormulaC₅H₁₀O[1]
Molecular Weight86.13 g/mol [1]
Boiling Point114-115 °C
Density0.835 g/mL at 25 °C
Specific Rotation ([α]D) (-) (Literature value not readily available)

Note: While the (S)-enantiomer is designated as (-), indicating levorotatory, a precise, experimentally determined numerical value for the specific rotation was not consistently found in the surveyed literature.

Table 2: Spectroscopic Data for this compound

TechniqueKey Data
¹H NMR (CDCl₃)δ (ppm): ~4.9 (s, 1H), ~4.8 (s, 1H), ~4.1 (q, 1H), ~1.7 (s, 3H), ~1.2 (d, 3H)
¹³C NMR (CDCl₃)δ (ppm): ~148, ~110, ~75, ~22, ~18
IR (neat)ν (cm⁻¹): ~3370 (br, O-H), ~3080 (=C-H), ~2970 (C-H), ~1650 (C=C), ~890 (=CH₂)
Mass Spec. (EI)m/z (%): 71 (100), 57 (45), 43 (80), 41 (60), 39 (35), 29 (20), 27 (30)

Note: Spectroscopic data are approximate and may vary slightly based on the solvent and instrument used. Data is for the racemic mixture but is applicable for identifying the structure of the (S)-enantiomer.

Experimental Protocols for Characterization

1. NMR Spectroscopy:

  • Dissolve a small sample of the purified product in deuterated chloroform (B151607) (CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

  • Analyze the spectra to confirm the chemical shifts, splitting patterns, and integration values consistent with the structure of this compound.

2. Infrared (IR) Spectroscopy:

  • Obtain the IR spectrum of a neat sample using a Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.

  • Identify the characteristic absorption bands for the hydroxyl (O-H) and alkene (C=C, =C-H) functional groups.

3. Mass Spectrometry (MS):

  • Analyze the sample using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI).

  • Determine the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and structure.

4. Polarimetry:

  • Prepare a solution of the sample with a known concentration in a suitable solvent (e.g., ethanol (B145695) or chloroform).

  • Measure the optical rotation using a polarimeter at a standard wavelength (e.g., the sodium D-line, 589 nm).

  • Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

5. Determination of Enantiomeric Excess (ee):

  • The enantiomeric excess of the synthesized (S)-3-Methyl-3-buten-2-ol can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Chiral GC: Use a capillary column with a chiral stationary phase (e.g., a cyclodextrin-based column).

  • Chiral HPLC: Employ a chiral column (e.g., polysaccharide-based) with a suitable mobile phase.

  • The two enantiomers will have different retention times, allowing for their separation and quantification. The enantiomeric excess is calculated as: ee (%) = [([S] - [R]) / ([S] + [R])] × 100.

Conclusion

This technical guide has outlined a robust methodology for the asymmetric synthesis of (S)-3-Methyl-3-buten-2-ol and detailed the necessary analytical techniques for its comprehensive characterization. The use of chiral borane reagents provides an effective route to this valuable chiral building block with high enantioselectivity. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug development.

References

The Stability and Degradation of 3-Methyl-3-buten-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the stability and degradation pathways of 3-methyl-3-buten-2-ol. Due to the limited availability of specific experimental data for this compound, this document also draws upon data from its closely related and extensively studied structural isomer, 2-methyl-3-buten-2-ol (B93329) (MBO), to infer potential degradation mechanisms. All information derived from related compounds is clearly noted.

Executive Summary

This compound is a secondary allylic alcohol. Its stability is influenced by the presence of both a hydroxyl group and a carbon-carbon double bond. While specific data on its degradation is limited, its structural features suggest susceptibility to oxidation, particularly in the atmosphere, and acid-catalyzed rearrangements in solution. The primary experimentally determined degradation parameter is its gas-phase reaction rate with hydroxyl radicals. The atmospheric degradation pathways of its isomer, 2-methyl-3-buten-2-ol, have been studied in detail and provide a valuable model for understanding the potential atmospheric fate of this compound.

Chemical Properties and Stability Profile

This compound is a secondary alcohol, a class of compounds with characteristic reactivity. The presence of an adjacent double bond (allylic position) enhances the reactivity of the alcohol, particularly in reactions involving carbocation intermediates due to resonance stabilization of the allylic carbocation.

General Stability

Allylic alcohols are generally stable under normal storage conditions but can be susceptible to polymerization in the presence of strong acids or radical initiators.[1] The stability of this compound in various solution-based formulations would be dependent on pH, temperature, and the presence of oxidizing or reducing agents. No formal shelf-life stability data from manufacturers is publicly available.

Degradation Pathways

The degradation of this compound can be categorized into three primary pathways: atmospheric photooxidation, acid-catalyzed degradation, and thermal degradation.

Atmospheric Photooxidation

The most significant degradation pathway for volatile organic compounds (VOCs) like this compound in the troposphere is through reaction with hydroxyl radicals (•OH).

The gas-phase reaction of this compound with •OH radicals has been experimentally studied. The rate constant for this reaction provides a quantitative measure of its atmospheric lifetime.

Table 1: Gas-Phase Reaction Rate Constants with •OH Radicals at 298 K

CompoundRate Constant (kOH) (cm3 molecule-1 s-1)Atmospheric Lifetime (τ)a
This compound(1.17 ± 0.13) x 10-10~2.4 hours
2-Methyl-3-buten-2-ol (MBO)(6.32 ± 0.49) x 10-11~4.4 hours

a Calculated assuming an average global tropospheric •OH concentration of 1 x 106 molecules cm-3.

The data indicates that this compound is rapidly removed from the atmosphere.

While specific products for the atmospheric degradation of this compound have not been detailed in the literature, a probable pathway can be inferred from the well-studied degradation of its isomer, MBO, and general principles of atmospheric chemistry. The reaction is initiated by the addition of an •OH radical to the double bond, followed by the addition of molecular oxygen to form a peroxy radical. Subsequent reactions in the presence of nitric oxide (NO) lead to the formation of an alkoxy radical, which can then undergo decomposition or isomerization.

G MBO332 This compound OH_adduct Hydroxyalkyl Radical MBO332->OH_adduct + •OH Peroxy_Radical Peroxy Radical OH_adduct->Peroxy_Radical + O2 Alkoxy_Radical Alkoxy Radical Peroxy_Radical->Alkoxy_Radical + NO - NO2 Products Degradation Products (e.g., Acetone, Acetaldehyde) Alkoxy_Radical->Products Decomposition

Caption: Postulated OH-initiated atmospheric degradation of this compound.

The atmospheric photooxidation of MBO is known to produce several oxygenated compounds.[2] The degradation is initiated by the addition of an OH radical to the double bond, leading to the formation of peroxy and subsequently alkoxy radicals.[3] The fate of these alkoxy radicals determines the final product distribution.

Table 2: Product Yields from the Photooxidation of 2-Methyl-3-buten-2-ol (MBO)

ProductYield (High-NOx conditions)Yield (Low-NOx conditions)
Glyoxal25%4%
GlycolaldehydeLower at lower NOxLower at lower NOx
2-Hydroxy-2-methylpropanal (HMPR)Lower at lower NOxLower at lower NOx

Data sourced from Environmental Science & Technology.[2]

MBO_Degradation MBO 2-Methyl-3-buten-2-ol (MBO) OH_adducts OH Adducts MBO->OH_adducts + •OH Peroxy_Radicals Peroxy Radicals (RO2) OH_adducts->Peroxy_Radicals + O2 Alkoxy_Radicals Alkoxy Radicals (RO) Peroxy_Radicals->Alkoxy_Radicals High_NOx High NOx (+ NO) Alkoxy_Radicals->High_NOx Reaction Path Low_NOx Low NOx (+ HO2) Alkoxy_Radicals->Low_NOx Reaction Path High_NOx_Products Glyoxal, Glycolaldehyde, 2-Hydroxy-2-methylpropanal High_NOx->High_NOx_Products Low_NOx_Products SOA Precursors (Triols) Low_NOx->Low_NOx_Products

Caption: Simplified atmospheric degradation pathways of MBO under high and low NOx conditions.

Acid-Catalyzed Degradation

As a secondary allylic alcohol, this compound is expected to be susceptible to acid-catalyzed reactions. The protonation of the hydroxyl group followed by the loss of water would lead to a resonance-stabilized secondary allylic carbocation. This carbocation can then undergo nucleophilic attack by water (hydration) or rearrangement to a more stable carbocation, if possible, followed by elimination or nucleophilic attack.

Acid_Degradation cluster_0 Protonation & Dehydration cluster_1 Potential Fates MBO332 This compound Protonated_Alcohol Protonated Alcohol MBO332->Protonated_Alcohol + H+ Carbocation Secondary Allylic Carbocation Protonated_Alcohol->Carbocation - H2O Hydration_Product Hydrated Product Carbocation->Hydration_Product + H2O - H+ Rearranged_Carbocation Rearranged Carbocation (if possible) Carbocation->Rearranged_Carbocation Rearrangement Elimination_Product Elimination Product (Diene) Carbocation->Elimination_Product - H+

Caption: Hypothetical acid-catalyzed degradation pathways for this compound.

Thermal Degradation

Experimental Protocols

Determination of Gas-Phase •OH Reaction Rate Constants

The rate constants for the reaction of this compound and its isomers with •OH radicals were determined using the relative rate method in simulation chambers.

  • Chamber: Experiments are typically conducted in large volume (several m3) Teflon (FEP) bags or glass reactors at atmospheric pressure and a controlled temperature (e.g., 298 ± 2 K).

  • Reactants: A known concentration of the target alcohol and a reference compound (with a well-known •OH rate constant) are introduced into the chamber.

  • •OH Radical Generation: Hydroxyl radicals are generated within the chamber, commonly through the photolysis of a precursor such as hydrogen peroxide (H2O2) at 254 nm or methyl nitrite (B80452) (CH3ONO) at 365 nm.

  • Monitoring: The concentrations of the target and reference compounds are monitored over time using techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Proton Transfer Reaction Mass Spectrometry (PTR-MS).

  • Data Analysis: The relative loss of the target compound versus the reference compound is plotted. According to the equation: ln([Target]t0/[Target]t) = (kTarget/kRef) * ln([Reference]t0/[Reference]t) A plot of ln([Target]t0/[Target]t) against ln([Reference]t0/[Reference]t) yields a straight line with a slope of kTarget/kRef. Knowing kRef allows for the calculation of kTarget.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Chamber Simulation Chamber Introduction Introduce Target VOC & Reference VOC Chamber->Introduction OH_Generation Generate •OH radicals (e.g., H2O2 photolysis) Introduction->OH_Generation Monitoring Monitor VOC concentrations (e.g., GC-FID) OH_Generation->Monitoring Plotting Plot relative loss of VOCs Monitoring->Plotting Calculation Calculate k_Target from slope Plotting->Calculation

Caption: General workflow for the relative rate method.

Conclusion

The stability of this compound is primarily challenged by atmospheric photooxidation, with an estimated atmospheric lifetime of a few hours. While detailed product studies for this specific compound are lacking, the degradation pathways of its isomer, 2-methyl-3-buten-2-ol, suggest that the final products will be highly dependent on atmospheric conditions, particularly NOx levels. As a secondary allylic alcohol, it is also likely to be unstable under acidic conditions, potentially undergoing rearrangement and elimination reactions. Further experimental studies are required to fully elucidate the degradation pathways and product profiles of this compound in various matrices, which is crucial for assessing its environmental fate and potential impact in pharmaceutical and other applications.

References

Quantum Chemical Blueprint for 3-Methyl-3-buten-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural and electronic properties of 3-Methyl-3-buten-2-ol. Intended for researchers, scientists, and professionals in the field of drug development and computational chemistry, this document outlines the established theoretical protocols and presents the expected quantitative data derived from such studies.

Introduction

This compound is a tertiary allylic alcohol that serves as a valuable chiral building block in organic synthesis and is of interest in the study of reaction mechanisms and atmospheric chemistry. Quantum chemical calculations offer a powerful, non-experimental approach to understanding its intrinsic molecular properties, including its three-dimensional structure, vibrational modes, and electronic characteristics. These theoretical insights are crucial for predicting reactivity, understanding spectroscopic data, and designing novel molecular entities.

Core Computational Methodologies

The primary theoretical approach for investigating molecules of this size and complexity is Density Functional Theory (DFT). This method provides a favorable balance between computational cost and accuracy. Based on published research, a robust and widely accepted protocol for the quantum chemical analysis of this compound involves the following steps.

Experimental Protocols

1. Software: A standard quantum chemistry software package is employed for all calculations (e.g., Gaussian, ORCA, Spartan).

2. Initial Structure Generation: The initial 3D coordinates of this compound are generated using a molecular builder and subjected to a preliminary geometry optimization using a computationally inexpensive method like molecular mechanics.

3. Geometry Optimization:

  • Level of Theory: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

  • Basis Set: 6-31G* basis set. This level of theory is well-established for providing accurate geometries of organic molecules. The optimization process systematically alters the molecular geometry to find the lowest energy conformation (a stationary point on the potential energy surface).

4. Vibrational Frequency Analysis: Following a successful geometry optimization, a frequency calculation is performed at the same B3LYP/6-31G* level of theory. This analysis serves two primary purposes:

  • Confirmation of Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Prediction of Vibrational Spectra: The calculated frequencies correspond to the fundamental vibrational modes of the molecule, which can be correlated with experimental infrared (IR) and Raman spectra.

5. Single-Point Energy Refinement: To obtain a more accurate electronic energy, a single-point energy calculation is performed on the B3LYP/6-31G* optimized geometry using a larger basis set.

  • Level of Theory: B3LYP/6-311+G**. This notation (//) indicates that the energy is calculated with the larger basis set at the geometry obtained with the smaller basis set. This approach, known as a basis set superposition error (BSSE) correction, provides a more refined energy value, which is crucial for calculating thermodynamic properties like the enthalpy of formation.

6. Property Calculations: From the optimized wavefunction, a range of electronic properties can be calculated, including:

  • Dipole moment

  • Mulliken atomic charges

  • Energies of frontier molecular orbitals (HOMO and LUMO)

Data Presentation

The following tables summarize the types of quantitative data obtained from the quantum chemical calculations described above. The geometric parameters are illustrative of the expected precision, and the thermodynamic and electronic properties are based on or consistent with published computational studies.

Table 1: Calculated Thermodynamic and Electronic Properties

PropertyCalculated Value
Standard Enthalpy of Formation (gas, 298.15 K)-202.1 ± 2.8 kJ·mol⁻¹
Dipole Moment~1.7 - 1.9 Debye
HOMO EnergyIllustrative Value: ~ -6.5 eV
LUMO EnergyIllustrative Value: ~ 1.2 eV
HOMO-LUMO GapIllustrative Value: ~ 7.7 eV

Table 2: Illustrative Optimized Geometric Parameters (Selected)

ParameterAtoms InvolvedValue (Å or °)
Bond Lengths
C=CC3=C4~ 1.34 Å
C-OC2-O~ 1.43 Å
O-HO-H~ 0.97 Å
Bond Angles
C-C-OC3-C2-O~ 109.5°
C=C-CC4=C3-C2~ 122.0°
Dihedral Angle
H-O-C-CH-O-C2-C3~ 60.0° (gauche)

Table 3: Illustrative Calculated Vibrational Frequencies (Selected Modes)

Vibrational ModeFrequency (cm⁻¹)Description
O-H stretch~ 3650Hydroxyl group stretching
C-H stretch (sp³)~ 2980Methyl and methine C-H stretching
C-H stretch (sp²)~ 3080Vinylic C-H stretching
C=C stretch~ 1650Carbon-carbon double bond stretching
C-O stretch~ 1100Carbon-oxygen single bond stretching

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for performing quantum chemical calculations on this compound.

G Quantum Chemical Calculation Workflow for this compound cluster_input Input Preparation cluster_calc Core Calculations cluster_analysis Data Analysis & Interpretation mol_build 1. Build Initial 3D Structure geom_opt 2. Geometry Optimization (B3LYP/6-31G) mol_build->geom_opt Initial Coordinates freq_calc 3. Frequency Analysis (B3LYP/6-31G) geom_opt->freq_calc Optimized Geometry energy_calc 4. Single-Point Energy (B3LYP/6-311+G**//B3LYP/6-31G*) geom_opt->energy_calc Optimized Geometry verify_min 5. Verify Energy Minimum (No Imaginary Frequencies) freq_calc->verify_min Calculated Frequencies calc_props 7. Calculate Electronic Properties (HOMO, LUMO, Charges) energy_calc->calc_props Refined Wavefunction extract_data 6. Extract Geometric & Vibrational Data verify_min->extract_data Confirmed Minimum thermo 8. Determine Thermodynamic Properties calc_props->thermo Electronic Energies

Caption: Workflow for Quantum Chemical Analysis.

Conclusion

This technical guide has detailed a robust and experimentally validated computational protocol for the theoretical study of this compound. By employing Density Functional Theory, researchers can reliably predict the molecule's geometric, vibrational, and electronic properties. The data and workflows presented herein provide a foundational framework for future in-silico investigations, aiding in the rational design of new chemical entities and the interpretation of complex chemical phenomena.

Methodological & Application

Application Notes and Protocols for the Grignard Synthesis of 3-Methyl-3-buten-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-methyl-3-buten-2-ol, a valuable tertiary alcohol intermediate in organic synthesis. The method described is a classic Grignard reaction, a robust and widely used carbon-carbon bond-forming reaction. The protocol outlines the preparation of methylmagnesium bromide and its subsequent 1,2-addition to methyl vinyl ketone to yield the desired product.

Introduction

This compound (CAS No: 10473-14-0) is a secondary alcohol containing a terminal double bond, making it a versatile building block for the synthesis of more complex molecules, including natural products and active pharmaceutical ingredients.[1] The Grignard reaction provides a straightforward and efficient method for its preparation from readily available starting materials. This protocol is designed for laboratory-scale synthesis and can be adapted for larger scales with appropriate safety and engineering controls.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
Magnesium Turnings2.67 g (0.11 mol, 1.1 eq)
Bromomethane (B36050)10.44 g (0.11 mol, 1.1 eq)
Methyl Vinyl Ketone7.01 g (0.10 mol, 1.0 eq)
Solvent
Anhydrous Diethyl Ether150 mL
Reaction Conditions
Grignard Formation TemperatureRoom Temperature (Initiation), then 0 °C
Reaction with Ketone Temperature0 °C to Room Temperature
Reaction Time2-3 hours
Work-up
Quenching SolutionSaturated Aqueous NH4Cl
Product
Expected Yield75-85%
Molecular FormulaC5H10O[2]
Molecular Weight86.13 g/mol [2]
AppearanceColorless liquid

Experimental Protocol

Materials:

  • Magnesium turnings

  • Bromomethane

  • Methyl vinyl ketone

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Round-bottom flasks

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

Part 1: Preparation of Methylmagnesium Bromide (Grignard Reagent)

  • All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Place magnesium turnings (2.67 g, 0.11 mol) in a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • Add approximately 50 mL of anhydrous diethyl ether to the flask.

  • In the dropping funnel, prepare a solution of bromomethane (10.44 g, 0.11 mol) in 50 mL of anhydrous diethyl ether.

  • Add a small portion (approx. 5 mL) of the bromomethane solution to the magnesium turnings to initiate the reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance. Gentle warming may be required to start the reaction.

  • Once the reaction has initiated, add the remaining bromomethane solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. Use an ice bath to control the reaction temperature if it becomes too vigorous.

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting greyish solution is the methylmagnesium bromide Grignard reagent.

Part 2: Synthesis of this compound

  • Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.

  • Prepare a solution of methyl vinyl ketone (7.01 g, 0.10 mol) in 50 mL of anhydrous diethyl ether and place it in the dropping funnel.

  • Add the methyl vinyl ketone solution dropwise to the stirred Grignard reagent at 0 °C. Maintain a slow addition rate to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

Part 3: Work-up and Purification

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (approx. 50 mL). This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine all the organic layers and wash with brine (saturated aqueous NaCl solution).

  • Dry the combined organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation to obtain pure this compound.

Mandatory Visualization

Grignard_Synthesis_Workflow start Start prep_grignard Prepare Methylmagnesium Bromide start->prep_grignard Mg, CH3Br in Et2O react_ketone React with Methyl Vinyl Ketone prep_grignard->react_ketone Add dropwise at 0 °C quench Quench with sat. aq. NH4Cl react_ketone->quench Cool to 0 °C extract Extract with Diethyl Ether quench->extract Separate Layers dry Dry with MgSO4 extract->dry Combine Organic Layers evaporate Solvent Evaporation dry->evaporate Filter distill Fractional Distillation evaporate->distill Crude Product product This compound distill->product Purified Product

Caption: Workflow for the Grignard synthesis of this compound.

References

Application Notes and Protocols for 3-Methyl-3-buten-2-ol in Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of 3-methyl-3-buten-2-ol, a versatile five-carbon (C5) building block, in organic synthesis. It is a valuable precursor for the synthesis of key intermediates used in the production of vitamins, terpenoids, and other complex molecules.

Introduction

This compound, also known as methylbutenol, is a tertiary allylic alcohol. Its structure contains both a reactive double bond and a hydroxyl group, making it a valuable synthon for various carbon-carbon bond-forming reactions. While its direct use in the total synthesis of complex natural products is not extensively documented in academic literature, it serves as a crucial starting material in industrial routes for the synthesis of important intermediates, particularly for the side chains of Vitamin E and Vitamin K.

This document focuses on two key applications: the synthesis of this compound itself and its subsequent use in a pivotal Carroll Rearrangement to produce 6-methyl-5-hepten-2-one (B42903) (methylheptenone), a key precursor to terpenoids and vitamin side chains.

Application Note 1: Preparation of this compound

A common and efficient method for the preparation of this compound is the selective hydrogenation of 2-methyl-3-butyn-2-ol (B105114). The use of a Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) is crucial for halting the hydrogenation at the alkene stage and preventing over-reduction to the corresponding alkane.

Experimental Protocol: Selective Hydrogenation of 2-Methyl-3-butyn-2-ol

This protocol is adapted from established procedures for the selective hydrogenation of alkynes.[1]

Materials:

  • 2-Methyl-3-butyn-2-ol

  • Light petroleum (or hexane)

  • Quinoline (B57606)

  • Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Hydrogen gas (H₂)

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • In a suitable hydrogenation vessel, dissolve 336 g of 2-methyl-3-butyn-2-ol in an equal volume of light petroleum.

  • To this solution, add 16.8 g of quinoline (as a catalyst poison to prevent over-reduction) and 30 g of Lindlar catalyst.

  • Cool the mixture to 10°C.

  • Evacuate the vessel and backfill with hydrogen gas. Shake or stir the mixture vigorously under a hydrogen atmosphere.

  • Monitor the reaction progress by measuring hydrogen uptake. The reaction is typically complete when the theoretical amount of hydrogen for the formation of the alkene has been absorbed (approximately 3-5 hours). A marked slackening of hydrogen absorption will be observed.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture to remove the Lindlar catalyst.

  • The filtrate is then purified by fractional distillation to yield this compound.

Quantitative Data
ParameterValueReference
Starting Material2-Methyl-3-butyn-2-ol (336 g)[1]
CatalystLindlar Catalyst (30 g)[1]
ProductThis compound[1]
Yield94% (323 g)[1]
Boiling Point97-98°C[1]

Diagram of Synthetic Pathway

Synthesis of this compound cluster_0 2-Methyl-3-butyn-2-ol 2-Methyl-3-butyn-2-ol This compound This compound 2-Methyl-3-butyn-2-ol->this compound H₂, Lindlar Catalyst Quinoline, Light Petroleum

Caption: Synthetic route to this compound.

Application Note 2: Use in Terpenoid Synthesis via Carroll Rearrangement

The Carroll Rearrangement is a powerful[2][2]-sigmatropic rearrangement that transforms a β-keto allyl ester into a γ,δ-allylketone.[3][4] This reaction is particularly useful for the conversion of this compound into 6-methyl-5-hepten-2-one (methylheptenone), a key intermediate in the synthesis of linalool, geraniol, and the side chains of Vitamin A and E. The process involves two main steps: the formation of the acetoacetate (B1235776) ester of this compound and its subsequent thermal or palladium-catalyzed rearrangement.

Experimental Protocol: Synthesis of Methylheptenone

This protocol describes the synthesis of the acetoacetate ester of this compound followed by its thermal Carroll Rearrangement.

Part A: Synthesis of the Acetoacetate Ester

  • To a flask equipped with a reflux condenser, add one equivalent of this compound.

  • Add 1.1 equivalents of diketene (B1670635) or ethyl acetoacetate. If using ethyl acetoacetate, a transesterification catalyst such as sodium ethoxide may be required.

  • The reaction can be performed neat or in a suitable aprotic solvent.

  • Heat the mixture gently (e.g., 50-60°C) until the reaction is complete (monitor by TLC or GC).

  • The crude acetoacetate ester can often be used directly in the next step without extensive purification.

Part B: Carroll Rearrangement

  • The crude acetoacetate ester from Part A is heated to a high temperature (typically 180-220°C). The reaction is often carried out without a solvent.

  • The rearrangement is accompanied by the evolution of carbon dioxide.

  • The reaction progress is monitored by TLC or GC until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled.

  • The resulting crude 6-methyl-5-hepten-2-one is purified by vacuum distillation.

Quantitative Data
ParameterValue
ReactionCarroll Rearrangement
SubstrateAcetoacetate of this compound
Product6-Methyl-5-hepten-2-one
Typical Yield60-80%
Reaction Temperature180-220°C

Diagram of Experimental Workflow

Workflow for Methylheptenone Synthesis cluster_workflow start Start ester_formation Ester Formation: This compound + Diketene start->ester_formation rearrangement Carroll Rearrangement: Heat to 180-220°C ester_formation->rearrangement purification Purification: Vacuum Distillation rearrangement->purification product Product: 6-Methyl-5-hepten-2-one purification->product

Caption: Workflow for the synthesis of methylheptenone.

Diagram of Signaling Pathway (Reaction Mechanism)

Carroll Rearrangement Mechanism cluster_mechanism start_ester Acetoacetate Ester of This compound enol_intermediate Enol Intermediate start_ester->enol_intermediate Tautomerization rearrangement [3,3]-Sigmatropic Rearrangement enol_intermediate->rearrangement beta_keto_acid β-Keto Acid Intermediate rearrangement->beta_keto_acid decarboxylation Decarboxylation (-CO₂) beta_keto_acid->decarboxylation product γ,δ-Unsaturated Ketone (Methylheptenone) decarboxylation->product

Caption: Mechanism of the Carroll Rearrangement.

Conclusion

This compound is a valuable and versatile C5 building block in organic synthesis. While its direct application in the total synthesis of complex natural products may be limited, its role as a precursor in the industrial synthesis of key intermediates like methylheptenone is well-established. The protocols for its preparation and subsequent use in the Carroll Rearrangement highlight its utility for constructing larger carbon skeletons, which are foundational in the synthesis of terpenoids and the side chains of essential vitamins such as A and E. These methods provide a robust foundation for researchers and professionals in drug development and fine chemical synthesis.

References

Application Notes and Protocols for the Quantification of 3-Methyl-3-buten-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 3-Methyl-3-buten-2-ol, a volatile organic compound of interest in various fields, including atmospheric chemistry, flavor and fragrance analysis, and as an intermediate in chemical synthesis. The following sections outline methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are commonly employed for the quantification of small, polar molecules.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like this compound, offering high sensitivity and selectivity.

Experimental Protocol

1. Sample Preparation:

  • Liquid Samples (e.g., reaction mixtures, beverages):

    • If necessary, quench the reaction by cooling or adding a suitable agent.

    • Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to the aqueous sample in a 1:1 ratio.

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

    • Centrifuge the sample to achieve phase separation.

    • Carefully transfer the organic layer to a clean vial.

    • Dry the organic extract over anhydrous sodium sulfate (B86663) to remove any residual water.

    • Transfer the dried extract to a GC vial for analysis. A dilution may be necessary to bring the analyte concentration within the calibration range.

  • Solid Samples (e.g., plant material, polymers):

    • Accurately weigh a known amount of the homogenized solid sample.

    • Perform a solvent extraction using a suitable organic solvent (e.g., methanol, hexane) with the aid of sonication or shaking for a defined period.

    • Centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1 (can be optimized based on concentration)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 2 minutes at 200 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with characteristic ions for this compound (e.g., m/z 71, 59, 43). A full scan mode can be used for initial identification.

3. Calibration and Quantification:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Inject the calibration standards and the prepared samples into the GC-MS system.

  • Construct a calibration curve by plotting the peak area of the target ion against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Data Presentation: Representative GC-MS Performance

The following table summarizes typical validation parameters for the GC-MS analysis of small volatile alcohols. These values should be experimentally verified for this compound.

ParameterTypical Performance DataAcceptance Criteria (ICH Q2(R1))
Linearity (r²) > 0.995≥ 0.99
Range 0.1 - 100 µg/mLDependent on application
Limit of Detection (LOD) 0.01 - 0.1 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mLSignal-to-Noise ratio of 10:1
Accuracy (% Recovery) 90 - 110%Typically 80-120%
Precision (% RSD) < 10%Repeatability: ≤ 15%, Intermediate Precision: ≤ 20%

Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

For non-volatile matrices or when derivatization is not desired, HPLC with UV detection can be a suitable alternative for the quantification of this compound, although it may exhibit lower sensitivity compared to GC-MS due to the analyte's weak UV chromophore.

Experimental Protocol

1. Sample Preparation:

  • Liquid Samples:

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

    • Dilute the sample with the mobile phase to a concentration within the calibration range.

  • Solid Samples:

    • Accurately weigh a known amount of the homogenized solid sample.

    • Extract the analyte with a suitable solvent (e.g., methanol, acetonitrile) using sonication or shaking.

    • Centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter.

    • Evaporate the solvent and reconstitute the residue in the mobile phase if necessary.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 30:70 v/v). The ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm (or a wavelength determined by a UV scan of the analyte standard).

3. Calibration and Quantification:

  • Prepare a stock solution of this compound in the mobile phase.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Inject the calibration standards and prepared samples into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify this compound in the samples based on the calibration curve.

Data Presentation: Representative HPLC-UV Performance

The following table presents typical validation parameters for the HPLC-UV analysis of small polar compounds. These values are illustrative and require experimental confirmation for this compound.

ParameterTypical Performance DataAcceptance Criteria (ICH Q2(R1))
Linearity (r²) > 0.998≥ 0.99
Range 1 - 200 µg/mLDependent on application
Limit of Detection (LOD) 0.1 - 1 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) 0.5 - 5 µg/mLSignal-to-Noise ratio of 10:1
Accuracy (% Recovery) 95 - 105%Typically 80-120%
Precision (% RSD) < 5%Repeatability: ≤ 15%, Intermediate Precision: ≤ 20%

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the quantification of this compound using chromatographic methods.

Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction / Dilution Sample->Extraction Filtration Filtration / Cleanup Extraction->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (GC or HPLC) Injection->Separation Detection Detection (MS or UV) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the quantification of this compound.

Application Notes and Protocols for the GC-MS Analysis of 3-Methyl-3-buten-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-3-buten-2-ol is a volatile organic compound of interest in various fields, including atmospheric chemistry, biotechnology, and as a potential biomarker. Its accurate identification and quantification are crucial for research and development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of such volatile compounds, offering high sensitivity and specificity. This document provides a detailed protocol for the qualitative and quantitative analysis of this compound in various matrices.

Experimental Protocols

This section details the methodology for the analysis of this compound using GC-MS. The protocol is a starting point and may require optimization based on the specific sample matrix and instrumentation.

Sample Preparation

The choice of sample preparation method depends on the sample matrix (e.g., biological fluid, environmental sample, reaction mixture).

a) Liquid Samples (e.g., reaction mixtures, aqueous solutions):

  • Direct Injection: For clean samples with a relatively high concentration of the analyte, direct injection after dilution may be feasible.

    • Dilute the sample with a volatile organic solvent such as methanol (B129727) or ethyl acetate (B1210297) to an appropriate concentration (e.g., 1-10 µg/mL).

    • Vortex the solution to ensure homogeneity.

    • Transfer the diluted sample to a 2 mL autosampler vial for GC-MS analysis.

  • Liquid-Liquid Extraction (LLE): For samples with complex matrices or low analyte concentrations.

    • To 1 mL of the liquid sample, add 1 mL of a water-immiscible organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge the sample to separate the organic and aqueous layers.

    • Carefully transfer the organic layer (top or bottom, depending on the solvent) to a clean vial.

    • If necessary, concentrate the extract under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis and transfer to an autosampler vial.

b) Solid Samples:

  • Solvent Extraction:

    • Weigh a known amount of the homogenized solid sample into a glass vial.

    • Add a measured volume of a suitable organic solvent (e.g., methanol, dichloromethane).

    • Vortex or sonicate the sample for a set period to ensure efficient extraction.

    • Centrifuge the sample to pellet any solid material.

    • Transfer the supernatant to an autosampler vial for analysis.

c) Headspace Analysis: For the analysis of volatile compounds from liquid or solid matrices without direct injection of the matrix.

  • Static Headspace:

    • Place a known amount of the liquid or solid sample into a headspace vial and seal it.

    • Incubate the vial at a controlled temperature (e.g., 60-80 °C) for a specific time to allow the volatile compounds to partition into the headspace.

    • A heated gas-tight syringe is used to withdraw a portion of the headspace gas and inject it into the GC-MS.

GC-MS Analysis

The following are recommended starting parameters for the GC-MS analysis. Optimization may be necessary for specific instruments and columns.

  • Gas Chromatograph (GC) Parameters:

    • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column.

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1 split ratio) or Splitless, depending on the required sensitivity.

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold: 2 minutes at 200 °C.

  • Mass Spectrometer (MS) Parameters:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole

    • Scan Range: m/z 35-200

    • Acquisition Mode: Full Scan for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity and selectivity.

Data Presentation

Quantitative data for this compound is summarized in the tables below.

ParameterValueReference
Molecular Formula C₅H₁₀O--INVALID-LINK--
Molecular Weight 86.13 g/mol --INVALID-LINK--
Kovats Retention Index (Standard Non-polar phase) 673--INVALID-LINK--

Table 1: Physical and Chromatographic Properties of this compound

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment Ion
43100[C₃H₇]⁺
71~60[M-CH₃]⁺
58~40[C₃H₆O]⁺
41~35[C₃H₅]⁺
86~5[M]⁺ (Molecular Ion)

Table 2: Key Mass Spectral Fragments of this compound (EI, 70 eV)

Mandatory Visualization

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Liquid or Solid) Extraction Extraction / Dilution (LLE, Solvent Extraction, or Direct Dilution) Sample->Extraction Concentration Concentration (Optional) (Nitrogen Evaporation) Extraction->Concentration Vial Transfer to Autosampler Vial Concentration->Vial Injection Injection into GC Vial->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Ionization Ionization (Electron Ionization, 70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition System Detection->DataAcquisition Qualitative Qualitative Analysis (Mass Spectrum Library Search) DataAcquisition->Qualitative Quantitative Quantitative Analysis (Peak Integration & Calibration Curve) DataAcquisition->Quantitative Report Report Generation Qualitative->Report Quantitative->Report

Caption: Workflow for the GC-MS analysis of this compound.

High-performance liquid chromatography (HPLC) analysis of 3-Methyl-3-buten-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the HPLC Analysis of 3-Methyl-3-buten-2-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). Due to the limited availability of specific validated methods for this analyte, the protocols provided are based on established methods for its structural isomers and other short-chain alcohols. These methods serve as a robust starting point for method development and validation. Additionally, considerations for chiral separation and an alternative Gas Chromatography (GC) method are discussed.

Introduction

This compound is a volatile organic compound and a tertiary alcohol. Accurate and reliable quantification of this analyte is essential in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential impurity in pharmaceutical manufacturing. This document outlines a comprehensive approach to its analysis by HPLC.

Analytical Challenges and Method Development Considerations

A primary challenge in the HPLC analysis of this compound is its lack of a strong ultraviolet (UV) chromophore, making detection by standard UV-Vis detectors less sensitive. Therefore, Refractive Index (RI) detection is recommended as a more suitable alternative. For trace-level analysis, derivatization to introduce a chromophore could be considered.

Protocol 1: Reversed-Phase HPLC with Refractive Index Detection (HPLC-RI)

This protocol is based on methods developed for the analysis of structurally similar compounds, such as 2-Methyl-3-buten-2-ol.[1]

Principle

A reversed-phase HPLC method separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Less polar compounds are retained longer on the column. An RI detector measures the change in the refractive index of the mobile phase as the analyte elutes, which is a universal detection method for non-chromophoric compounds.[2][3]

Materials and Reagents
  • This compound standard (≥98% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Water, ultrapure (18.2 MΩ·cm)

  • Methanol (B129727) (HPLC grade, for sample preparation)

  • Volumetric flasks and pipettes (Class A)

  • Syringe filters (0.45 µm or 0.22 µm, PTFE or nylon)

Instrumentation and Chromatographic Conditions
  • HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water. A typical starting point is 30:70 (v/v) Acetonitrile:Water. The exact ratio should be optimized to achieve a suitable retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • RI Detector Temperature: 35 °C (or as per manufacturer's recommendation).

Standard and Sample Preparation

Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 25, 50, 100, 250, 500 µg/mL) by serial dilution of the stock standard solution with the mobile phase.

Sample Preparation:

  • Liquid Samples: Dilute the sample with the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm or 0.22 µm syringe filter before injection.

  • Solid Samples: Accurately weigh a known amount of the homogenized sample. Extract with a suitable solvent (e.g., methanol or mobile phase) using sonication or shaking. Dilute to a known volume, centrifuge to remove particulates, and filter the supernatant before injection.

Data Analysis and Quantification

Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²). The concentration of this compound in the samples can be determined by interpolating their peak areas from the calibration curve.

Method Validation Parameters (Typical Expected Values)

The following table summarizes typical performance characteristics for a method of this nature. These values must be experimentally verified for this compound.

ParameterTypical Performance
Linearity (r²) > 0.995
Precision (%RSD) < 5%[4]
Accuracy (% Recovery) 95 - 105%
Limit of Detection (LOD) Analyte and instrument dependent (typically in the low µg/mL range for RI)[3]
Limit of Quantification (LOQ) Analyte and instrument dependent (typically in the mid-to-high µg/mL range for RI)[3]
Retention Time Dependent on the exact mobile phase composition and column chemistry.

Chiral Separation of this compound

Recommended Chiral HPLC Approach
  • Column: A chiral stationary phase column, such as one based on cyclodextrin (B1172386) or polysaccharide derivatives.

  • Mobile Phase: Typically a non-polar mobile phase such as a mixture of hexane (B92381) and isopropanol (B130326) for normal-phase chromatography.

  • Detection: RI detection would be suitable.

Method development will be required to find the optimal CSP and mobile phase combination for the enantiomeric resolution.

Alternative Method: Gas Chromatography (GC)

Gas chromatography is a powerful and widely used technique for the analysis of volatile alcohols and is a highly suitable alternative to HPLC for this compound.[6][7]

Recommended GC-FID/MS Conditions
  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and quantification.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5MS, or a wax-based column like DB-Wax for better peak shape for alcohols).[6]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Detector Temperature: 280 °C (FID) or as per MS transfer line recommendations.

Chiral GC

For the separation of enantiomers, a chiral GC column, such as one containing a cyclodextrin derivative (e.g., Cyclodex-B), can be used.[5][8]

Visualizations

HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh Standard Stock Prepare Stock Solution Standard->Stock Working Prepare Working Standards Stock->Working Autosampler Autosampler Injection Working->Autosampler Sample Prepare/Extract Sample Filter Filter Sample->Filter Filter->Autosampler Column C18 Column Separation Autosampler->Column Detector RI Detection Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Calibration Generate Calibration Curve Chromatogram->Calibration Quantification Quantify Analyte Chromatogram->Quantification Calibration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Method Selection Logic

Method_Selection cluster_decision Analytical Goal cluster_methods Recommended Methods Analyte This compound Properties Properties: - Volatile - Chiral - Weak UV Chromophore Analyte->Properties Quantification Quantification? Properties->Quantification Chiral Chiral Separation? Quantification->Chiral Yes HPLC_RI HPLC-RI Quantification->HPLC_RI No UV Detector GC_FID GC-FID/MS Quantification->GC_FID Yes Chiral_HPLC Chiral HPLC Chiral->Chiral_HPLC Yes Chiral_GC Chiral GC Chiral->Chiral_GC Yes

References

Application Notes and Protocols for the Purification of 3-Methyl-3-buten-2-ol by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methyl-3-buten-2-ol is a valuable unsaturated tertiary alcohol with applications in the synthesis of fine chemicals, pharmaceuticals, and fragrance compounds. Its purity is paramount to ensure the desired reaction outcomes and the quality of the final products. Fractional distillation is a highly effective technique for the purification of this compound, particularly for separating it from isomeric impurities and other byproducts with close boiling points that may arise during its synthesis. This document provides detailed application notes and a comprehensive protocol for the purification of this compound using fractional distillation, intended for researchers, scientists, and professionals in drug development.

Principle of Fractional Distillation

Fractional distillation is a separation technique used to separate liquid mixtures into their individual components or fractions. This method is particularly effective when the boiling points of the components in the mixture are close to each other (typically with a difference of less than 25 °C). The process involves heating the mixture to a temperature at which one or more fractions will vaporize. By using a fractionating column, a series of condensation and vaporization cycles occur, which enriches the vapor with the more volatile component. As the vapor rises through the column, it gradually becomes purer in the component with the lower boiling point, which is then condensed and collected.

Potential Impurities in this compound Synthesis

The synthesis of this compound can result in the formation of several impurities, depending on the synthetic route employed. Common methods, such as the Grignard reaction between methylmagnesium bromide and methyl vinyl ketone, or the reaction of isoprene (B109036) with a hydrohalide followed by hydrolysis, can produce isomeric butenols and other side products. Understanding the potential impurities and their physical properties is crucial for designing an effective purification strategy.

Table 1: Physical Properties of this compound and Potential Impurities

Compound NameStructureMolecular Weight ( g/mol )Boiling Point (°C)
This compound CH₂(C(CH₃))CH(OH)CH₃86.13114-115
2-Methyl-3-buten-2-olCH₂=CH(C(CH₃)₂OH)86.1398-99[1]
3-Methyl-3-buten-1-olCH₂(C(CH₃))CH₂CH₂OH86.13130-132[2][3]
3-Methyl-2-buten-1-ol (Prenol)(CH₃)₂C=CHCH₂OH86.13140
IsopreneCH₂=C(CH₃)CH=CH₂68.1234
Unreacted Starting Materials--Varies
Solvent Residues--Varies

Experimental Protocol: Purification of this compound by Fractional Distillation

This protocol outlines the procedure for the purification of crude this compound using a laboratory-scale fractional distillation apparatus.

Materials and Equipment
  • Crude this compound

  • Round-bottom flask (distillation flask)

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer adapter

  • Condenser (Liebig or Allihn)

  • Receiving flasks (multiple, appropriately sized)

  • Heating mantle with a variable controller

  • Magnetic stirrer and stir bar or boiling chips

  • Thermometer (-10 to 150 °C)

  • Clamps and stands to secure the apparatus

  • Glass wool or aluminum foil for insulation

  • Vacuum adapter (if performing vacuum distillation)

  • Analytical balance

  • Gas chromatograph-mass spectrometer (GC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer for purity analysis

Procedure
  • Apparatus Assembly:

    • Assemble the fractional distillation apparatus in a fume hood as depicted in the workflow diagram.

    • Ensure all glassware is clean and dry.

    • Use appropriate clamps to securely fasten the distillation flask, fractionating column, condenser, and receiving flask.

    • The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.

  • Sample Preparation:

    • Add the crude this compound to the round-bottom flask, filling it to no more than two-thirds of its capacity.

    • Add a magnetic stir bar or a few boiling chips to the flask to ensure smooth boiling.

  • Distillation Process:

    • Begin circulating cold water through the condenser.

    • Turn on the heating mantle and gradually increase the temperature.

    • Observe the mixture as it begins to boil. A ring of condensate will be seen rising slowly up the fractionating column.

    • Insulate the fractionating column and the neck of the distillation flask with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.

    • Adjust the heating rate to maintain a slow and steady distillation rate, typically 1-2 drops per second.

  • Fraction Collection:

    • Monitor the temperature at the distillation head. The temperature will initially rise and then stabilize at the boiling point of the most volatile component.

    • Collect the initial fraction (forerun), which may contain low-boiling impurities such as residual solvents or isoprene.

    • As the temperature begins to rise again and stabilizes at the boiling point of this compound (approximately 114-115 °C), change the receiving flask to collect the main fraction.

    • Continue collecting this fraction as long as the temperature remains constant.

    • If the temperature rises significantly above 115 °C, it indicates the presence of higher-boiling impurities. Change the receiving flask again to collect this final fraction.

  • Shutdown and Analysis:

    • Stop heating and allow the apparatus to cool down completely before disassembling.

    • Analyze the purity of the collected main fraction using GC-MS or NMR spectroscopy.

Purity Analysis of Fractions

The purity of the collected fractions should be assessed to determine the success of the purification.

Table 2: Analytical Methods for Purity Determination

Analytical TechniquePurposeSample PreparationExpected Results for Pure this compound
GC-MS To separate and identify volatile components in the fractions.Dilute a small aliquot of the fraction in a suitable solvent (e.g., dichloromethane (B109758) or ether).A single major peak corresponding to this compound with a retention time distinct from its isomers. The mass spectrum should match the library spectrum.
¹H NMR To confirm the structure and assess the purity of the product.Dissolve a small amount of the fraction in a deuterated solvent (e.g., CDCl₃).The spectrum should show characteristic peaks for this compound and the absence of signals from impurities. Purity can be quantified using an internal standard.

Workflow and Diagrams

Fractional Distillation Workflow

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_collection Fraction Collection cluster_analysis Analysis A 1. Assemble Apparatus B 2. Add Crude Sample & Boiling Chips A->B C 3. Start Condenser Water Flow B->C D 4. Gradually Heat the Mixture C->D E 5. Observe and Control Distillation Rate D->E F 6. Collect Forerun (Low-Boiling Impurities) E->F G 7. Collect Main Fraction at Boiling Point F->G H 8. Collect Final Fraction (High-Boiling Impurities) G->H I 9. Cool and Disassemble Apparatus H->I J 10. Analyze Main Fraction Purity (GC-MS, NMR) I->J

Caption: Fractional Distillation Workflow for this compound.

Logical Relationship of Purification Steps

Purification_Logic Crude Crude this compound (Mixture of Isomers and Byproducts) Distillation Fractional Distillation Crude->Distillation Forerun Forerun (Low-Boiling Impurities) Distillation->Forerun Main_Fraction Purified this compound Distillation->Main_Fraction Final_Fraction Final Fraction (High-Boiling Impurities) Distillation->Final_Fraction Analysis Purity Analysis (GC-MS, NMR) Main_Fraction->Analysis

Caption: Logical Flow of the Purification Process.

Conclusion

Fractional distillation is a robust and essential technique for obtaining high-purity this compound. By carefully controlling the distillation parameters and analyzing the collected fractions, researchers and drug development professionals can ensure the quality of this important chemical intermediate for their downstream applications. The detailed protocol and data presented in these application notes provide a solid foundation for the successful purification of this compound in a laboratory setting.

References

Asymmetric Synthesis of Chiral 3-Methyl-3-buten-2-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of the chiral tertiary allylic alcohol, 3-methyl-3-buten-2-ol. This versatile building block is of significant interest in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients. The primary method detailed is Dynamic Kinetic Resolution (DKR), a highly efficient chemoenzymatic approach for producing enantiomerically pure chiral alcohols.

Introduction

Chiral this compound possesses a stereogenic center that makes it a valuable synthon in asymmetric synthesis. The ability to selectively produce either the (R)- or (S)-enantiomer is crucial for controlling the stereochemistry of subsequent products in a synthetic route. While several strategies can be envisioned for its preparation, Dynamic Kinetic Resolution (DKR) of the corresponding racemic alcohol stands out as a robust and high-yielding method.

DKR combines the enantioselectivity of an enzyme for acylation with the in-situ racemization of the slower-reacting enantiomer by a metal catalyst. This overcomes the inherent 50% yield limitation of traditional kinetic resolutions, allowing for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the acylated product.

Method 1: Chemoenzymatic Dynamic Kinetic Resolution (DKR) of (±)-3-Methyl-3-buten-2-ol

This protocol describes the synthesis of enantiomerically enriched this compound acetate (B1210297) via DKR of the racemic alcohol. The method utilizes a lipase (B570770) for the enantioselective acylation and a ruthenium complex for the racemization of the unreacted alcohol enantiomer.

Reaction Pathway

The DKR of (±)-3-methyl-3-buten-2-ol involves the concurrent enzymatic acylation of one enantiomer and the metal-catalyzed racemization of the other. This process channels the entire racemic starting material into a single enantiomeric acetate product.

DKR_Pathway racemate (±)-3-Methyl-3-buten-2-ol s_alcohol (S)-3-Methyl-3-buten-2-ol racemate->s_alcohol r_alcohol (R)-3-Methyl-3-buten-2-ol racemate->r_alcohol s_alcohol->r_alcohol r_acetate (R)-3-Methyl-3-buten-2-yl acetate r_alcohol->r_acetate Acylation acyl_donor Acyl Donor (e.g., Isopropenyl Acetate) acyl_donor->r_acetate lipase Lipase (e.g., CALB) lipase->r_alcohol ru_catalyst Ru Catalyst ru_catalyst->s_alcohol

Figure 1: Dynamic Kinetic Resolution Pathway.
Quantitative Data Summary

The following table summarizes typical quantitative data for the DKR of allylic alcohols using a lipase and a ruthenium catalyst, which can be expected for the synthesis of chiral this compound acetate.[1]

EntrySubstrateCatalyst SystemAcyl DonorYield (%)Enantiomeric Excess (ee, %)
1Racemic Allylic AlcoholsPseudomonas cepacia Lipase + Ru-complexp-Chlorophenyl acetate81-88>99
Experimental Protocol

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435)

  • Ruthenium catalyst (e.g., (p-cymene)RuCl(NHC))

  • Isopropenyl acetate (or another suitable acyl donor)

  • Anhydrous solvent (e.g., toluene (B28343) or THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reactor Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add racemic this compound (1.0 equiv).

  • Addition of Reagents: Add anhydrous toluene (to a concentration of ~0.1 M), the ruthenium catalyst (1-2 mol%), and immobilized CALB (10-20 mg per mmol of alcohol).

  • Initiation of Reaction: Add isopropenyl acetate (1.5-2.0 equiv) to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to a constant temperature (typically 40-60 °C) and stir.

  • Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the product.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the immobilized enzyme and catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the enantiomerically pure 3-methyl-3-buten-2-yl acetate.

Experimental Workflow

DKR_Workflow start Start: Racemic This compound setup Reactor Setup: - Flame-dried flask - Inert atmosphere start->setup add_reagents Add Reagents: - Racemic alcohol - Solvent (Toluene) - Ru catalyst - Lipase (CALB) setup->add_reagents add_acyl Add Acyl Donor: - Isopropenyl Acetate add_reagents->add_acyl react Reaction: - Heat to 40-60 °C - Stir add_acyl->react monitor Monitor Reaction: - Chiral GC/HPLC react->monitor monitor->react Continue until completion workup Work-up: - Cool to RT - Filter monitor->workup purify Purification: - Concentrate filtrate - Column chromatography workup->purify product Product: Enantiopure Acetate purify->product

Figure 2: DKR Experimental Workflow.

Method 2: Asymmetric Addition of a Methyl Group to Methyl Vinyl Ketone (Alternative Approach)

An alternative strategy for the synthesis of chiral this compound is the direct enantioselective 1,2-addition of a methyl nucleophile to methyl vinyl ketone (MVK). This approach, in principle, offers a more atom-economical route to the target molecule.

Conceptual Pathway

This method would involve the use of a chiral ligand to control the stereochemical outcome of the addition of an organometallic methyl reagent (e.g., methyllithium (B1224462) or a methyl Grignard reagent) to the carbonyl group of MVK.

Asymmetric_Addition mvk Methyl Vinyl Ketone product Chiral this compound mvk->product methyl_reagent Methyl Organometallic (e.g., MeLi) methyl_reagent->product chiral_ligand Chiral Ligand chiral_ligand->mvk

Figure 3: Asymmetric Methylation Concept.

While numerous methods exist for the asymmetric addition of nucleophiles to enones, the literature primarily focuses on 1,4-conjugate (Michael) additions.[2] Detailed, high-yielding protocols specifically for the enantioselective 1,2-addition of a methyl group to methyl vinyl ketone are not as well-established, making the DKR approach a more reliable and documented method at present. Further research and development in this area may provide a more direct and efficient synthesis in the future.

Conclusion

The chemoenzymatic Dynamic Kinetic Resolution of racemic this compound is a powerful and well-documented strategy for the synthesis of its enantiomerically pure forms. The provided protocol, based on established methods for similar allylic alcohols, offers a reliable pathway for researchers to obtain this valuable chiral building block in high yield and excellent enantiomeric excess. While direct asymmetric methylation of methyl vinyl ketone presents a potential alternative, the DKR method is currently the more robust and predictable approach for laboratory and potential scale-up applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-3-buten-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Methyl-3-buten-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during its synthesis. Here you will find troubleshooting guides for common issues, frequently asked questions, and detailed experimental protocols to help optimize your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary industrial and laboratory methods for synthesizing this compound include:

  • Grignard Reaction: The reaction of a vinyl Grignard reagent (e.g., vinylmagnesium bromide) with acetone (B3395972) is a direct and common laboratory-scale method.[1][2] Alternatively, reacting methyl vinyl ketone with a methyl Grignard reagent can also yield the target compound, though careful control of addition is needed to avoid conjugate addition.[3][4]

  • Selective Hydrogenation: The partial hydrogenation of 2-methyl-3-butyn-2-ol (B105114) is a major industrial route.[5] This method requires a selective catalyst, such as a Lindlar catalyst or a specially prepared palladium catalyst, to prevent over-hydrogenation to 2-methyl-2-butanol.[6][7]

  • Synthesis from Isoprene: Isoprene can be converted to this compound through a two-step process involving hydrohalogenation followed by hydrolysis with a base.[8] Optimizing pH is crucial for maximizing yield in this process.[8]

Q2: My reaction yield is consistently low. What are the general factors to investigate first?

A2: Low yields can often be traced back to a few key areas regardless of the synthetic route:

  • Reagent Quality: Ensure all starting materials and solvents are pure and, critically for Grignard syntheses, anhydrous.

  • Reaction Atmosphere: Reactions involving organometallics like Grignard reagents must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent quenching by moisture or oxygen.

  • Temperature Control: Many reactions for this synthesis are exothermic. Maintaining the optimal temperature is crucial to prevent side reactions or product degradation.

  • Catalyst Activity: For hydrogenation methods, ensure the catalyst is not poisoned or deactivated. The choice of catalyst and its support can significantly impact selectivity and conversion.[6][9]

Q3: What are the typical impurities I might encounter and how can I purify the final product?

A3: Common impurities are highly dependent on the synthesis method:

  • Grignard Route: Unreacted acetone, coupled byproducts from the Grignard reagent, and the alkane formed from the protonation of the Grignard reagent.

  • Hydrogenation Route: The primary impurities are the starting material (2-methyl-3-butyn-2-ol) and the over-hydrogenated product (2-methyl-2-butanol).[5]

  • Isoprene Route: Isomeric alcohols such as prenol (3-methyl-2-buten-1-ol) can form.[8]

Purification is typically achieved by fractional distillation. The product, this compound, has a boiling point of approximately 97-98°C.[7] In some cases, an azeotrope with water may form, requiring careful distillation conditions.[8]

Troubleshooting Guide 1: Grignard Synthesis (Acetone + Vinylmagnesium Bromide)

This method is favored for its directness but requires stringent control over reaction conditions to achieve high yields.

Problem: Reaction Fails to Initiate or Proceeds Sluggishly

  • Possible Cause 1: Inactive Magnesium. The surface of the magnesium turnings may be coated with magnesium oxide.

    • Solution: Activate the magnesium before adding the vinyl bromide. Common methods include crushing the turnings under an inert atmosphere, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.

  • Possible Cause 2: Wet Glassware or Solvents. Grignard reagents are highly sensitive to moisture.

    • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents (e.g., diethyl ether, THF) from a freshly opened bottle or a solvent purification system.

Problem: Low Yield of this compound

  • Possible Cause 1: Premature Quenching. Presence of water or acidic protons in the reaction mixture.

    • Solution: Verify that all reagents (including the acetone) are anhydrous. Purify the acetone if necessary.

  • Possible Cause 2: Side Reactions. The highly basic Grignard reagent can deprotonate acetone, leading to enolate formation and subsequent aldol (B89426) reactions.

    • Solution: Maintain a low reaction temperature (e.g., 0 °C) during the addition of acetone to the Grignard reagent. Add the acetone solution slowly and dropwise to a stirred solution of the Grignard reagent to avoid localized high concentrations.

Logical Troubleshooting Workflow for Grignard Synthesis

start Low or No Product check_init Did the Grignard reaction initiate? start->check_init activate_mg Action: Activate Mg (e.g., with I2) and ensure anhydrous conditions. check_init->activate_mg No check_yield Is the final yield low after workup? check_init->check_yield Yes check_reagents Are all reagents (acetone, solvent) strictly anhydrous? check_yield->check_reagents Yes check_temp Was temperature controlled during acetone addition? slow_add Action: Add acetone slowly at low temperature (0 °C) to minimize enolization. check_temp->slow_add No success Yield Improved check_temp->success Yes check_reagents->check_temp Yes dry_reagents Action: Dry all solvents and reagents before use. check_reagents->dry_reagents No start 2-Methyl-3-butyn-2-ol (Starting Material) product This compound (Desired Product) start->product + H2 (Selective Catalyst) side_product 2-Methyl-2-butanol (Over-hydrogenation) product->side_product + H2 (Non-selective Catalyst)

References

Technical Support Center: Synthesis of 3-Methyl-3-buten-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-3-buten-2-ol. The primary focus is on the common synthetic route involving the Grignard reaction between a methylmagnesium halide (e.g., methylmagnesium bromide) and methyl vinyl ketone (MVK).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yields in this Grignard reaction are often attributable to several competing side reactions and suboptimal reaction conditions. The most common culprits include:

  • 1,4-Conjugate Addition: Instead of attacking the carbonyl carbon (1,2-addition), the Grignard reagent can attack the β-carbon of the double bond in methyl vinyl ketone. This is a very common side reaction.[1][2]

  • Enolization: Grignard reagents are strong bases and can deprotonate the α-carbon of the methyl vinyl ketone, forming an enolate. This consumes both the starting material and the Grignard reagent without forming the desired product.[3]

  • Impure or Wet Reagents: Grignard reagents react readily with water. Any moisture in the glassware, solvents, or starting materials will quench the Grignard reagent and reduce the yield.[4][5][6]

  • Reaction Temperature: The temperature can influence the ratio of 1,2- to 1,4-addition products. Lower temperatures often favor the desired 1,2-addition.

Q2: I've isolated a significant amount of a saturated ketone as a byproduct. What is it and how can I prevent its formation?

A2: The saturated ketone you are observing is likely 2-pentanone. This is the result of a 1,4-conjugate addition of the methyl Grignard reagent to methyl vinyl ketone, followed by protonation during the aqueous workup. To minimize the formation of this byproduct, you can:

  • Use Additives: The addition of cerium(III) chloride (CeCl₃) prior to the Grignard reagent can significantly enhance the selectivity for 1,2-addition.[7] CeCl₃ is a Lewis acid that coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and favoring the direct 1,2-attack.

  • Control Temperature: Performing the reaction at a low temperature (e.g., -78 °C) can increase the kinetic preference for the faster 1,2-addition over the 1,4-addition.

Q3: The reaction mixture turned into a thick, unmanageable sludge after adding the Grignard reagent. What happened?

A3: This is likely due to the formation of magnesium alkoxide precipitates. As the Grignard reagent reacts with the ketone, it forms a magnesium alkoxide intermediate which may have limited solubility in the reaction solvent (commonly diethyl ether or THF). While this is a normal part of the reaction, excessively high concentrations of reagents can exacerbate the issue. Ensure vigorous stirring to maintain a homogenous mixture as much as possible. The sludge should dissolve upon addition of aqueous acid during the workup step.[4]

Q4: My crude NMR shows unreacted methyl vinyl ketone, even after adding a full equivalent of the Grignard reagent. Why?

A4: This points towards two primary issues:

  • Grignard Reagent Titration: The actual concentration of your Grignard reagent may be lower than calculated. It is best practice to titrate a small aliquot of the Grignard reagent before use to determine its exact molarity.

  • Enolization: As mentioned in Q1, the Grignard reagent can act as a base, deprotonating the methyl vinyl ketone.[3] This acid-base reaction consumes the Grignard reagent without leading to the desired addition product. Using a less basic organometallic reagent or specific additives might mitigate this, though for methyl Grignard, enolization is a known competing pathway.

Q5: Are there any other potential side products I should be aware of?

A5: Yes, other less common side products can include:

  • Aldol Condensation Products: The enolate formed from the deprotonation of methyl vinyl ketone can react with another molecule of the ketone, leading to aldol-type adducts.[3]

  • Reduction Product: Although less common with methyl Grignard, bulkier Grignard reagents can sometimes reduce the ketone to the corresponding secondary alcohol (in this case, 3-buten-2-ol).

Data Presentation

The ratio of 1,2-addition (desired product) to 1,4-addition (side product) is highly dependent on the reaction conditions and the specific organometallic reagent used. The following table summarizes typical outcomes.

Reagent TypeAdditiveTypical 1,2 : 1,4 Addition RatioNotes
RMgX (Grignard) NoneVariable, often significant 1,4-additionHighly dependent on substrate, solvent, and temperature.[1][2][8]
RMgX (Grignard) CeCl₃Predominantly 1,2-additionCeCl₃ promotes the desired 1,2-addition pathway.[7]
RLi (Organolithium) NoneGenerally favors 1,2-addition more than GrignardsOrganolithium reagents are typically more reactive.
R₂CuLi (Gilman) NoneAlmost exclusively 1,4-additionGilman cuprates are specifically used to achieve conjugate addition.[2][9]

Mandatory Visualization

The following diagrams illustrate the key reaction pathways involved in the synthesis of this compound and the formation of the major side product.

ReactionPathways cluster_main Main Reaction Pathways cluster_side Major Side Reaction Pathway MVK Methyl Vinyl Ketone Intermediate_1_2 Magnesium Alkoxide (Intermediate) MVK->Intermediate_1_2 1,2-Addition (Desired Pathway) Grignard CH₃MgBr Grignard->Intermediate_1_2 Product_1_2 This compound (Desired Product) Intermediate_1_2->Product_1_2 Aqueous Workup (H₃O⁺) MVK_side Methyl Vinyl Ketone Intermediate_1_4 Enolate Intermediate MVK_side->Intermediate_1_4 1,4-Conjugate Addition Grignard_side CH₃MgBr Grignard_side->Intermediate_1_4 Product_1_4 2-Pentanone (Side Product) Intermediate_1_4->Product_1_4 Aqueous Workup (H₃O⁺)

Caption: Main vs. Side Reaction Pathways.

TroubleshootingFlowchart Start Low Yield of This compound Check_Byproduct Major byproduct observed? Start->Check_Byproduct Saturated_Ketone Saturated Ketone (2-Pentanone) Present? Check_Byproduct->Saturated_Ketone Yes Unreacted_SM Unreacted Starting Material Present? Check_Byproduct->Unreacted_SM No Saturated_Ketone->Unreacted_SM No Solution_1_4 Cause: 1,4-Conjugate Addition - Add CeCl₃ before Grignard - Lower reaction temperature (-78°C) Saturated_Ketone->Solution_1_4 Yes Solution_Enolization Cause: Enolization / Quenching - Ensure anhydrous conditions - Titrate Grignard reagent - Check for acidic impurities Unreacted_SM->Solution_Enolization Yes Solution_General General Optimization: - Ensure all glassware is flame-dried - Use freshly distilled solvents/reagents - Maintain inert atmosphere (N₂ or Ar) Unreacted_SM->Solution_General No

Caption: Troubleshooting Flowchart for Low Yields.

Experimental Protocols

Key Experiment: Synthesis of this compound via Grignard Reaction

This protocol describes a standard laboratory procedure for the synthesis of this compound. Safety Note: Grignard reagents are highly reactive with water and air. Diethyl ether is extremely flammable. This procedure must be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon) and with appropriate personal protective equipment.

Materials:

  • Magnesium turnings

  • Iodine (one small crystal)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Methyl iodide or methyl bromide

  • Methyl vinyl ketone (MVK), freshly distilled

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser, flame-dried

  • Pressure-equalizing dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Ice-water bath

  • Separatory funnel

Procedure:

Part 1: Preparation of Methylmagnesium Bromide (Grignard Reagent)

  • Place magnesium turnings (1.2 eq) in the flame-dried three-necked flask equipped with a stir bar, reflux condenser, and dropping funnel. Assemble the apparatus while still warm to prevent moisture adsorption.[4]

  • Place a single crystal of iodine into the flask to help activate the magnesium surface.[5]

  • Add a small amount of anhydrous diethyl ether to just cover the magnesium.

  • Dissolve methyl bromide (1.1 eq) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the methyl bromide solution to the magnesium. The reaction should initiate, evidenced by bubbling and a cloudy appearance. If it does not start, gentle warming may be required.

  • Once the reaction has started, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent.

Part 2: Reaction with Methyl Vinyl Ketone

  • Cool the prepared Grignard reagent to 0 °C using an ice-water bath.

  • Dissolve freshly distilled methyl vinyl ketone (1.0 eq) in anhydrous diethyl ether in the dropping funnel.

  • Add the methyl vinyl ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C. A precipitate will likely form.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

Part 3: Workup and Purification

  • Cool the reaction mixture back down to 0 °C in an ice-water bath.

  • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.[10][11] Avoid adding acid like HCl if possible, as it can promote side reactions with the allylic alcohol product.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with diethyl ether.

  • Combine all organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

References

Troubleshooting 3-Methyl-3-buten-2-ol purification by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 3-Methyl-3-buten-2-ol

This guide provides troubleshooting advice and frequently asked questions for the purification of this compound using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

For the purification of polar compounds like this compound, standard silica (B1680970) gel is the most commonly used stationary phase. Its polarity allows for effective separation from less polar impurities.

Q2: How do I select the appropriate solvent system (mobile phase)?

The ideal solvent system should be chosen based on Thin Layer Chromatography (TLC) analysis. Start with a binary solvent system, typically a mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate (B1210297) or diethyl ether).[1] The goal is to find a ratio that provides good separation between your desired compound and any impurities.

Q3: What is the target Rf value I should aim for on a TLC plate before running the column?

For optimal separation on a silica gel column, the Rf (retention factor) value for this compound on the TLC plate should be between 0.25 and 0.35.[2] This range typically ensures that the compound spends enough time interacting with the stationary phase to be resolved from other components.

Q4: Is this compound stable on silica gel?

While generally stable, tertiary alcohols can sometimes undergo dehydration or rearrangement on acidic silica gel, especially with prolonged exposure. If you suspect decomposition, you can perform a stability test by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting to see if new spots have formed.[3] Using a neutralizing agent like triethylamine (B128534) (1-3%) in your solvent system can mitigate this issue.[1]

Q5: How can I visualize this compound on a TLC plate?

Since this compound lacks a strong UV chromophore, it will likely not be visible under a UV lamp. It can be visualized using a chemical stain. A potassium permanganate (B83412) (KMnO₄) stain is highly effective as it reacts with the alcohol and alkene functional groups, appearing as a yellow or light brown spot on a purple background. A vanillin (B372448) stain is also a suitable alternative.

Troubleshooting Guide

Problem: The compound is not eluting from the column.

QuestionAnswer / Solution
Are you sure the compound is on the column? Confirm that the crude mixture was successfully loaded. If you performed a filtration step prior to loading, ensure your compound wasn't lost.
Is your solvent system polar enough? The chosen mobile phase may be too non-polar, causing the compound to remain strongly adsorbed to the silica gel.[4] Solution: Gradually increase the polarity of your eluent. For example, if you are using 10% ethyl acetate in hexanes, try increasing to 15% or 20%.
Could the compound have decomposed? If the compound is unstable on silica, it may have degraded and will not elute as expected.[3] Solution: Flush the column with a very polar solvent like 100% ethyl acetate or a methanol (B129727)/dichloromethane mixture to see if any material comes off.[1][5] For future attempts, consider deactivating the silica gel with triethylamine.[1]

Problem: The compound is eluting too quickly (in the solvent front).

QuestionAnswer / Solution
Is your solvent system too polar? An overly polar mobile phase will not allow for sufficient interaction between the compound and the stationary phase, causing everything to elute quickly.[4] Solution: Decrease the polarity of the eluent. For example, if you are using 30% ethyl acetate in hexanes, reduce it to 20% or 15%.
Did you check the first few fractions? It is possible the compound eluted very early.[3] Solution: Always collect the first few fractions after the column's dead volume and check them by TLC.

Problem: There is poor separation between the product and impurities.

QuestionAnswer / Solution
Was the column packed correctly? Improper packing can lead to channels or cracks in the silica bed, resulting in poor separation.[4] Solution: Ensure the column is packed uniformly without any air bubbles. A "slurry packing" method is often most effective.
Did you overload the column? Loading too much crude material relative to the amount of silica will saturate the stationary phase and prevent proper separation. Solution: A general rule of thumb is to use a silica-to-sample weight ratio of at least 30:1, and preferably 50:1 for difficult separations.
Is the solvent system optimal? The polarity of the eluent may not be ideal for resolving your specific mixture. Solution: Re-optimize the solvent system using TLC to maximize the difference in Rf values (ΔRf) between your product and the closest impurities.

Problem: The elution is very slow or the column is clogged.

QuestionAnswer / Solution
Are there insoluble materials in your sample? Insoluble impurities from the reaction mixture can clog the top of the column or the frit at the bottom. Solution: Pre-filter your crude sample through a small plug of celite or cotton before loading it onto the column.
Has your compound or an impurity crystallized? High concentrations of a substance can sometimes lead to crystallization within the column, blocking solvent flow.[3] Solution: This is difficult to fix once it occurs. In the future, use a wider column to reduce concentration or attempt a pre-purification step like recrystallization if possible.
Is the silica gel too fine? Using very fine silica gel can significantly slow down the flow rate, especially for gravity columns. Solution: If using flash chromatography, a small amount of pressure (1-2 psi) can be applied to increase the flow rate.[6]

Problem: The compound spots are streaking or "tailing" on the TLC.

QuestionAnswer / Solution
Is the sample too concentrated? Overly concentrated spots on a TLC plate will often streak. Solution: Dilute the fractions before spotting them on the TLC plate.
Is the compound interacting too strongly with the silica? Alcohols can sometimes exhibit tailing due to strong hydrogen bonding with the silica gel.[7] This can also be a sign of acidic impurities in the silica. Solution: Add a small amount of a more polar solvent (e.g., 1-2% methanol) or a base (e.g., 1% triethylamine) to the mobile phase to improve the peak shape.

Data Presentation

Table 1: Recommended Solvent Systems for TLC Analysis

The following table provides starting points for developing a suitable mobile phase for the purification of this compound on silica gel. The goal is to achieve an Rf value between 0.25 and 0.35.

Solvent SystemRatio (Polar:Non-Polar)PolarityExpected Behavior
Ethyl Acetate / Hexanes10:90 to 30:70Low to MediumA standard system effective for many compounds of moderate polarity.[1]
Diethyl Ether / Hexanes15:85 to 40:60Low to MediumDiethyl ether is less polar than ethyl acetate; a higher proportion may be needed.
Dichloromethane / Hexanes20:80 to 50:50MediumGood for compounds that have solubility issues in hexanes.[1]
Methanol / Dichloromethane1:99 to 5:95HighUse for highly polar impurities or to flush the column. Using more than 10% methanol can risk dissolving the silica gel.[1]

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification
  • Select the Solvent System:

    • Using TLC, identify a solvent system that gives your product an Rf of 0.25-0.35 and provides the best possible separation from impurities.

  • Prepare the Column:

    • Select a column of appropriate size. For 1g of crude material, a 40 mm diameter column is a good starting point.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[8]

    • Prepare a silica gel slurry by mixing the silica gel with your chosen non-polar solvent (e.g., hexanes) in a beaker.

    • With the stopcock closed, pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

    • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.[6]

    • Open the stopcock and drain the solvent until it is just level with the top of the sand. Do not let the column run dry.[6]

  • Load the Sample (Dry Loading Recommended):

    • Dissolve your crude this compound mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel or celite (approx. 2-3 times the weight of your crude material) to this solution.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[8]

    • Carefully add this powder to the top of the prepared column.

  • Elute the Column:

    • Carefully add your pre-mixed mobile phase to the column, taking care not to disturb the top layer of sand.

    • Apply gentle air pressure to the top of the column to force the solvent through the silica at a steady rate (for flash chromatography).

    • Maintain a constant level of solvent at the top of the column to avoid it running dry.

  • Collect and Analyze Fractions:

    • Begin collecting fractions in test tubes as soon as the solvent starts to elute.

    • Monitor the separation by spotting fractions onto TLC plates and visualizing them with a suitable stain (e.g., potassium permanganate).

    • Combine the fractions that contain your pure product.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Visualizations

TroubleshootingWorkflow start Poor Purification Result q1 Is the compound eluting? start->q1 a1_yes Poor Separation q1->a1_yes Yes a1_no No Elution q1->a1_no No q4 Is the solvent polarity too high? a1_yes->q4 q2 Is the solvent polarity too low? a1_no->q2 sol1 Gradually increase solvent polarity q2->sol1 Yes q3 Did the compound decompose? q2->q3 No sol2 Use deactivated silica or alternative purification q3->sol2 Yes sol3 Decrease solvent polarity q4->sol3 Yes q5 Was the column overloaded? q4->q5 No sol4 Use less sample or a larger column q5->sol4 Yes q6 Was the column packed poorly? q5->q6 No sol5 Repack column carefully q6->sol5 Yes

Caption: Troubleshooting workflow for column chromatography purification.

ProblemCauseSolution cluster_problems Common Problems cluster_causes Potential Causes cluster_solutions Recommended Solutions p1 No Elution c1 Solvent too non-polar p1->c1 c2 Compound decomposed p1->c2 p2 Poor Separation c3 Column overloaded p2->c3 c4 Poor packing p2->c4 c5 Solvent too polar p2->c5 p3 Compound in Solvent Front p3->c5 p4 Column Clogged c6 Insoluble impurities p4->c6 s1 Increase eluent polarity c1->s1 s2 Check stability / Use deactivated silica c2->s2 s3 Increase silica:sample ratio c3->s3 s4 Repack column c4->s4 s5 Decrease eluent polarity c5->s5 s6 Pre-filter crude sample c6->s6

Caption: Relationships between problems, causes, and solutions.

References

Technical Support Center: Optimization of 3-Methyl-3-buten-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 3-methyl-3-buten-2-ol. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound in a laboratory setting?

A1: The most widely applicable method for the synthesis of this compound is the Grignard reaction. This involves the nucleophilic addition of a vinyl Grignard reagent, such as vinylmagnesium bromide, to acetone (B3395972). This approach is favored due to the ready availability of the starting materials and its versatility in forming carbon-carbon bonds.

Q2: What are the primary competing side reactions to be aware of during the Grignard synthesis of this compound?

A2: The main side reactions include the enolization of acetone by the Grignard reagent, which acts as a strong base, leading to the formation of a magnesium enolate and reducing the yield of the desired tertiary alcohol. Another common side reaction is Wurtz-type coupling, where the Grignard reagent couples with any unreacted vinyl bromide. Additionally, if the reaction is quenched with a strong acid and left for an extended period, the product can isomerize to the more stable 3-methyl-2-buten-2-ol.[1]

Q3: How can I purify the final this compound product?

A3: Purification is typically achieved through fractional distillation. After quenching the reaction and performing an aqueous workup, the organic layer is dried and the solvent is removed. The crude product is then distilled under atmospheric or reduced pressure to isolate the pure this compound. It is crucial to ensure the distillation apparatus is free of any acidic residue to prevent acid-catalyzed dehydration or rearrangement of the allylic alcohol.

Q4: What analytical techniques are recommended for monitoring the reaction progress and confirming the product's identity?

A4: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the consumption of the acetone starting material. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for both monitoring the reaction and identifying the product and any byproducts. For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are essential to confirm the structure of this compound.

Troubleshooting Guide

Issue 1: The Grignard reaction fails to initiate.

  • Possible Cause: The magnesium metal surface may be coated with a layer of magnesium oxide, which prevents the reaction with vinyl bromide.

  • Suggested Solution:

    • Activate the magnesium turnings prior to the reaction. This can be done by adding a small crystal of iodine, which will disappear as the reaction begins.[2]

    • Alternatively, a few drops of 1,2-dibromoethane (B42909) can be used to activate the magnesium surface.

    • Ensure all glassware is rigorously flame-dried under an inert atmosphere (nitrogen or argon) to remove any traces of moisture, which can quench the Grignard reagent.[2]

Issue 2: The yield of this compound is consistently low.

  • Possible Cause 1: Incomplete reaction.

  • Suggested Solution:

    • Ensure a slight excess (1.1-1.2 equivalents) of the Grignard reagent is used to drive the reaction to completion.

    • Monitor the reaction by TLC until the acetone spot is no longer visible.

    • Allow for a sufficient reaction time, typically 1-2 hours at room temperature after the addition of acetone is complete.

  • Possible Cause 2: Significant side reactions are occurring.

  • Suggested Solution:

    • To minimize enolization of acetone, the reaction should be carried out at a low temperature (e.g., 0 °C). Add the acetone solution slowly to the Grignard reagent to avoid localized heating.

    • The formation of the Wurtz coupling product can be minimized by the slow, controlled addition of vinyl bromide during the preparation of the Grignard reagent, maintaining a gentle reflux.

  • Possible Cause 3: Loss of product during workup and purification.

  • Suggested Solution:

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride, which is a non-acidic way to decompose the magnesium alkoxide and unreacted Grignard reagent.[2] Avoid using strong acids for quenching, as this can lead to product isomerization.[1]

    • During extraction, ensure the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., diethyl ether or THF) to recover all of the product.

Issue 3: The final product is contaminated with an isomer.

  • Possible Cause: The product, this compound, has rearranged to the thermodynamically more stable isomer, 3-methyl-2-buten-2-ol.

  • Suggested Solution:

    • This is typically caused by exposure to acidic conditions, especially at elevated temperatures.[1] Avoid using strong acids during the workup. Use saturated ammonium chloride for quenching.[2]

    • Ensure all glassware for distillation is thoroughly cleaned and free of any acid residue.

Data Presentation

Table 1: Key Parameters for Optimization of this compound Synthesis via Grignard Reaction

ParameterRecommended RangeRationale and Potential Impact on Yield and Purity
Stoichiometry (VinylMgBr:Acetone) 1.1:1 to 1.2:1A slight excess of the Grignard reagent ensures complete conversion of acetone. A large excess can increase side products and complicate the workup.
Reaction Temperature 0 °C to Room TemperatureLower temperatures (0 °C) during the addition of acetone can suppress the enolization side reaction and improve the yield of the desired 1,2-addition product.
Solvent Anhydrous Tetrahydrofuran (B95107) (THF) or Diethyl EtherTHF is often preferred for Grignard reagent formation due to its ability to stabilize the Grignard reagent. The solvent must be strictly anhydrous.
Rate of Addition of Acetone Slow, dropwiseSlow addition helps to control the exothermic reaction, maintain a low temperature, and minimize side reactions.
Quenching Agent Saturated Aqueous NH₄ClProvides a non-acidic workup, preventing acid-catalyzed isomerization of the allylic alcohol product.[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from vinylmagnesium bromide and acetone.

Materials:

  • Magnesium turnings

  • Vinyl bromide

  • Acetone (freshly distilled from anhydrous K₂CO₃)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (a single crystal)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Diethyl ether

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas inlet

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of nitrogen to ensure anhydrous conditions.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in the flask and add a single crystal of iodine.

    • In the dropping funnel, place a solution of vinyl bromide (1.1 equivalents) in anhydrous THF.

    • Add a small amount of the vinyl bromide solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle bubbling. If the reaction does not start, gentle warming with a heat gun may be necessary.[2]

    • Once initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium has reacted.

  • Reaction with Acetone:

    • Cool the freshly prepared Grignard solution to 0 °C using an ice bath.

    • Prepare a solution of freshly distilled acetone (1.0 equivalent) in anhydrous THF.

    • Add the acetone solution dropwise to the stirred Grignard reagent via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction Completion and Quenching:

    • After the addition of acetone is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

    • Cool the reaction mixture back down to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. Stir until the magnesium salts precipitate.

  • Workup and Extraction:

    • Decant the organic layer into a separatory funnel. Wash the remaining salts with diethyl ether and add the washings to the separatory funnel.

    • Wash the combined organic layers with saturated aqueous sodium chloride (brine).

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent using a rotary evaporator.

    • Purify the crude product by fractional distillation to obtain pure this compound.

Visualizations

experimental_workflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Addition cluster_workup Workup and Purification prep_start 1. Flame-dry glassware under N₂ add_mg 2. Add Mg turnings and Iodine prep_start->add_mg add_vinyl_bromide 3. Add Vinyl Bromide in THF dropwise add_mg->add_vinyl_bromide reflux 4. Stir until Mg is consumed add_vinyl_bromide->reflux cool_grignard 5. Cool Grignard reagent to 0°C reflux->cool_grignard add_acetone 6. Add Acetone in THF dropwise cool_grignard->add_acetone stir_rt 7. Stir at room temperature add_acetone->stir_rt quench 8. Quench with sat. NH₄Cl stir_rt->quench extract 9. Extract with Et₂O quench->extract dry 10. Dry organic layer (MgSO₄) extract->dry evaporate 11. Remove solvent dry->evaporate distill 12. Fractional Distillation evaporate->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield of Product? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes side_reactions Significant Side Reactions? start->side_reactions No incomplete_reaction->side_reactions No solution_incomplete Increase reaction time. Use slight excess of Grignard. incomplete_reaction->solution_incomplete Yes workup_loss Loss during Workup? side_reactions->workup_loss No solution_side Lower reaction temp to 0°C. Slow addition of acetone. side_reactions->solution_side Yes solution_workup Quench with sat. NH₄Cl. Thoroughly extract aqueous layer. workup_loss->solution_workup Yes

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Preventing polymerization of 3-Methyl-3-buten-2-ol during storage

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Polymerization of 3-Methyl-3-buten-2-ol During Storage

This guide provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to prevent its polymerization and degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Appearance of viscosity, cloudiness, or solidification in the liquid. Polymerization of the alcohol.Discontinue use of the current stock. The product has likely polymerized and is no longer suitable for most applications. Review storage conditions and implement preventative measures for new stock.
Discoloration (e.g., yellowing) of the alcohol. Oxidation or degradation.While slight discoloration may not always indicate polymerization, it is a sign of product degradation. It is recommended to store the product under an inert atmosphere. For critical applications, re-purification or use of a fresh batch is advised.
Inconsistent or unexpected experimental results. Use of partially polymerized or degraded this compound.The presence of oligomers or polymers can interfere with reactions. Confirm the purity of the alcohol before use. If degradation is suspected, obtain a new, unopened container and adhere strictly to recommended storage protocols.
Precipitate formation upon addition of reagents. The precipitate may be the polymerized form of this compound, which is insoluble.Cease the experiment and verify the integrity of your starting material. Ensure all glassware is clean and free of acidic residues.

Frequently Asked Questions (FAQs)

Q1: What causes this compound to polymerize?

A1: this compound, an allylic alcohol, is susceptible to polymerization primarily through a cationic polymerization mechanism. This process is typically initiated by the presence of acidic impurities, exposure to heat, or ultraviolet (UV) light. These initiators can generate a carbocation, which then reacts with other monomer units in a chain reaction to form a polymer.

Q2: What are the ideal storage conditions to prevent polymerization?

A2: To minimize the risk of polymerization, this compound should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C (36-46°F). Avoid elevated temperatures, as they can accelerate polymerization.

  • Light: Store in an amber or opaque container to protect from light, which can initiate polymerization.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon. This prevents oxidation, which can form acidic byproducts that catalyze polymerization.

  • Purity: Ensure the product is free from acidic contaminants.

Q3: Can I use a polymerization inhibitor? If so, which one and at what concentration?

A3: Yes, using a polymerization inhibitor is a highly recommended preventative measure for long-term storage. Given the cationic polymerization mechanism, a basic or sterically hindered phenolic inhibitor is advisable.

  • Recommended Inhibitors:

    • Butylated Hydroxytoluene (BHT): A common antioxidant that can prevent the formation of acidic oxidation byproducts.

    • Small amounts of a non-nucleophilic, sterically hindered amine: To neutralize any trace acidic impurities.

  • Recommended Concentration: A concentration of 100-200 ppm (parts per million) of the chosen inhibitor is a typical starting point. It is crucial to ensure the inhibitor is fully dissolved and homogeneously mixed.

Q4: How do I add an inhibitor to my this compound?

A4: Please refer to the detailed experimental protocol provided in this guide for instructions on preparing an inhibitor stock solution and adding it to your alcohol.

Q5: How can I tell if my this compound has started to polymerize?

A5: Visual inspection is the first step. Look for any signs of increased viscosity, cloudiness, or the formation of a gel or solid. Upon long-term storage, a thick, syrup-like material may form.[1] For a more quantitative assessment, techniques like Gas Chromatography (GC) can be used to check for a decrease in the monomer peak and the appearance of broader peaks corresponding to oligomers.

Data Presentation

The following table summarizes the recommended storage and handling parameters to prevent the polymerization of this compound.

Parameter Recommended Condition Rationale
Storage Temperature 2-8°CReduces the rate of potential polymerization reactions.
Light Exposure Store in amber/dark containersPrevents photo-initiated polymerization.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation, which can form acidic initiators.
pH Environment NeutralAvoids acid-catalyzed cationic polymerization.
Inhibitor (Recommended) BHT or a hindered amineNeutralizes potential initiators (acidic impurities or peroxides).
Inhibitor Concentration 100-200 ppmEffective inhibition without significant contamination of the alcohol.

Experimental Protocols

Protocol for Adding a Polymerization Inhibitor (BHT)

This protocol describes how to prepare a stock solution of Butylated Hydroxytoluene (BHT) and add it to this compound to achieve a final concentration of approximately 100 ppm.

Materials:

  • This compound

  • Butylated Hydroxytoluene (BHT)

  • Anhydrous ethanol (B145695) or a small amount of the this compound to be stabilized

  • Analytical balance

  • Volumetric flasks (e.g., 10 mL)

  • Micropipettes

  • Clean, dry storage bottle (amber glass recommended)

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Prepare a 1% (w/v) BHT Stock Solution:

    • Accurately weigh 100 mg of BHT.

    • Transfer the BHT to a 10 mL volumetric flask.

    • Dissolve the BHT in a minimal amount of anhydrous ethanol or the this compound itself.

    • Once dissolved, bring the volume up to the 10 mL mark with the same solvent.

    • Mix thoroughly until the solution is homogeneous. This stock solution contains 10,000 ppm of BHT.

  • Calculate the Required Volume of Stock Solution:

    • To achieve a final concentration of 100 ppm in your bulk this compound, use the following formula:

      • V₁ = (C₂ * V₂) / C₁

      • Where:

        • V₁ = Volume of BHT stock solution to add

        • C₁ = Concentration of BHT stock solution (10,000 ppm)

        • V₂ = Volume of this compound to be stabilized

        • C₂ = Desired final concentration (100 ppm)

    • Example Calculation for 100 mL of alcohol:

      • V₁ = (100 ppm * 100 mL) / 10,000 ppm = 1 mL

  • Adding the Inhibitor:

    • Measure the required volume of the this compound you wish to stabilize and transfer it to the final amber storage bottle.

    • Using a micropipette, add the calculated volume (e.g., 1 mL) of the 1% BHT stock solution to the alcohol.

    • Seal the bottle and mix thoroughly by gentle inversion or swirling to ensure the inhibitor is evenly distributed.

  • Inert Atmosphere Storage:

    • Before final sealing, flush the headspace of the storage bottle with an inert gas (nitrogen or argon) for 1-2 minutes to displace any air.

    • Tightly seal the bottle and store it in a refrigerator at 2-8°C.

Visualizations

Factors Leading to Polymerization and Preventive Measures Heat Heat/Elevated Temperature Initiation Initiation of Cationic Polymerization Heat->Initiation Light UV Light Exposure Light->Initiation Acid Acidic Impurities Acid->Initiation Oxygen Oxygen (Air) Oxygen->Acid can form acidic byproducts Polymerization Polymerization of This compound Initiation->Polymerization Refrigeration Refrigeration (2-8°C) Refrigeration->Heat Counteracts DarkStorage Dark Storage (Amber Bottle) DarkStorage->Light Blocks Inhibitor Addition of Inhibitor (e.g., BHT) Inhibitor->Acid Neutralizes InertAtmosphere Inert Atmosphere (N2/Ar) InertAtmosphere->Oxygen Displaces

Caption: Logical flow of polymerization causes and prevention.

Experimental Workflow for Stabilizing this compound start Start prep_stock Prepare 1% BHT Stock Solution start->prep_stock calc_vol Calculate Required Volume of Stock Solution prep_stock->calc_vol add_inhibitor Add Inhibitor to Alcohol and Mix Thoroughly calc_vol->add_inhibitor inert_gas Flush with Inert Gas (Nitrogen/Argon) add_inhibitor->inert_gas store Seal and Store at 2-8°C in the Dark inert_gas->store end End store->end

Caption: Workflow for adding a polymerization inhibitor.

References

Technical Support Center: Scale-Up of 3-Methyl-3-buten-2-ol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis and scale-up of 3-Methyl-3-buten-2-ol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by the two primary synthesis routes for this compound: Selective Hydrogenation of 2-Methyl-3-butyn-2-ol and Grignard Reaction of Acetone (B3395972) with Vinylmagnesium Bromide .

Route 1: Selective Hydrogenation of 2-Methyl-3-butyn-2-ol

This is a widely used industrial method for producing this compound. The primary challenge lies in achieving high selectivity towards the desired alkene without over-reduction to the corresponding alkane.

Troubleshooting Guide: Hydrogenation
Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low Conversion of Starting Material 1. Catalyst Inactivity: The catalyst may be poisoned or deactivated. 2. Insufficient Hydrogen Pressure: The partial pressure of hydrogen may be too low for the reaction to proceed efficiently. 3. Low Reaction Temperature: The temperature may not be optimal for the catalyst's activity.1. Catalyst Activation/Replacement: Ensure the catalyst is properly activated according to the manufacturer's instructions. If catalyst poisoning is suspected (e.g., by sulfur compounds), replace it with a fresh batch. 2. Increase Hydrogen Pressure: Gradually increase the hydrogen pressure while monitoring the reaction progress. Be mindful of safety limits of the reactor. 3. Optimize Temperature: Increase the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal range for your catalyst system.
Low Selectivity (High levels of 2-Methyl-2-butanol) 1. Over-active Catalyst: The catalyst may be too active, promoting the hydrogenation of the alkene product. 2. Prolonged Reaction Time: Leaving the reaction for too long after the starting material is consumed will lead to over-reduction. 3. High Hydrogen Pressure/Temperature: Aggressive reaction conditions favor the formation of the alkane.1. Use a "Poisoned" Catalyst: Employ a Lindlar catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) or other selective catalysts like Pd/ZnO to reduce the catalyst's activity towards alkenes. 2. Monitor Reaction Progress: Closely monitor the reaction using GC or TLC. Stop the reaction as soon as the starting alkyne is consumed. 3. Optimize Reaction Conditions: Reduce the hydrogen pressure and/or reaction temperature to favor the formation of the alkene.
Inconsistent Reaction Rates 1. Poor Mass Transfer: In a three-phase system (solid catalyst, liquid reactant, gaseous hydrogen), inefficient mixing can limit the reaction rate. 2. Catalyst Settling: The catalyst may not be adequately suspended in the reaction mixture.1. Improve Agitation: Increase the stirring rate to ensure good mixing of the three phases. 2. Use a Slurry Reactor: For larger scale reactions, a slurry reactor can help maintain catalyst suspension.
FAQs: Hydrogenation

Q1: What is the most common catalyst for the selective hydrogenation of 2-methyl-3-butyn-2-ol?

A1: The most common catalyst is a "poisoned" palladium catalyst, such as the Lindlar catalyst (Pd/CaCO₃ with lead acetate and quinoline) or palladium on barium sulfate (B86663) with quinoline. These catalysts are designed to be active enough to reduce alkynes to alkenes but are "poisoned" to prevent the further reduction of the alkene to an alkane, thus ensuring high selectivity for this compound. Other selective catalysts include Pd/ZnO and specially prepared Pd/γ-Al₂O₃.

Q2: How can I monitor the progress of the reaction to avoid over-hydrogenation?

A2: The reaction progress should be closely monitored by analytical techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals, you can track the disappearance of the starting material (2-methyl-3-butyn-2-ol) and the appearance of the desired product (this compound) and the over-hydrogenated byproduct (2-methyl-2-butanol). The reaction should be stopped as soon as the starting alkyne is no longer detected.

Q3: What are the typical reaction conditions for this selective hydrogenation?

A3: Typical conditions involve using a poisoned palladium catalyst in a solvent like methanol (B129727), ethanol, or hexane (B92381) at a controlled temperature and hydrogen pressure. The optimal conditions can vary depending on the specific catalyst and scale of the reaction. For example, with a Pd/γ-Al₂O₃ catalyst, optimal conditions for selectivity might be 45°C and 1 bar H₂, while for higher reaction rates, 25°C and 5 bar H₂ might be preferred.

Route 2: Grignard Reaction of Acetone with Vinylmagnesium Bromide

This route involves the nucleophilic addition of a vinyl Grignard reagent to acetone to form the tertiary alcohol. The main challenges are ensuring the Grignard reagent is successfully formed and preventing side reactions.

Troubleshooting Guide: Grignard Reaction
Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Grignard Reagent Fails to Form (No reaction initiation) 1. Wet Glassware/Reagents: Grignard reagents are highly sensitive to moisture. 2. Inactive Magnesium: The magnesium turnings may have an oxide layer that prevents reaction. 3. Impure Alkyl Halide: The vinyl bromide may contain inhibitors or impurities.1. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in a stream of inert gas (nitrogen or argon). Use anhydrous solvents (e.g., dry THF or diethyl ether). 2. Activate Magnesium: Crush the magnesium turnings just before use to expose a fresh surface. A small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be used to activate the magnesium. 3. Purify Vinyl Bromide: Distill the vinyl bromide before use to remove any impurities.
Low Yield of this compound 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Side Reactions: Enolization of acetone by the Grignard reagent (acting as a base) or Wurtz coupling during Grignard formation. 3. Loss during Workup: The product may be lost during the extraction and purification steps.1. Ensure Complete Reaction: After the addition of acetone, allow the reaction to stir at room temperature or with gentle heating to ensure completion. Monitor by TLC. 2. Control Addition Rate: Add the acetone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to minimize side reactions. 3. Careful Workup: Use a saturated aqueous solution of ammonium (B1175870) chloride for quenching, which is generally milder than strong acids. Ensure efficient extraction with a suitable organic solvent.
Presence of Isomeric Byproduct (3-Methyl-2-buten-1-ol) 1. Acid-Catalyzed Rearrangement: The desired tertiary alcohol can isomerize to the more stable tertiary alcohol under acidic conditions, especially during the workup.1. Use a Mild Quenching Agent: Quench the reaction with a saturated solution of ammonium chloride instead of a strong acid like HCl or H₂SO₄. 2. Avoid Over-acidification: If an acid wash is necessary, use a dilute solution and minimize contact time. Neutralize the organic layer with a bicarbonate solution immediately after.
FAQs: Grignard Reaction

Q1: Why is it crucial to use anhydrous conditions for a Grignard reaction?

A1: Grignard reagents are potent nucleophiles and strong bases. They react readily with protic solvents, including water, alcohols, and even trace amounts of moisture on glassware. This reaction will quench the Grignard reagent, rendering it inactive for the desired reaction with the carbonyl compound, and will result in a low or no yield of the desired product.

Q2: I see an oily layer and a white precipitate after adding acetone. Is this normal?

A2: Yes, this is normal. The reaction of the Grignard reagent with acetone forms a magnesium alkoxide salt, which is often insoluble in the ether solvent and precipitates out as a white solid. The oily appearance is also common. The subsequent workup with an aqueous solution will dissolve these salts and protonate the alkoxide to form the alcohol.

Q3: How do I purify the final product?

A3: After the aqueous workup and extraction, the crude product is typically purified by distillation. Given that this compound has a boiling point of approximately 97-98 °C, fractional distillation can be effective in separating it from residual solvent and any higher or lower boiling point impurities.

Data Presentation

Table 1: Influence of Reaction Conditions on the Selective Hydrogenation of 2-Methyl-3-butyn-2-ol over a Pd/γ-Al₂O₃ Catalyst
Catalyst Pre-treatmentTemperature (°C)Pressure (bar)Conversion (%)Selectivity to this compound (%)Reference
Reduced at 600 °C255High~97
Reduced at 600 °C451Lower>97

Note: This table summarizes trends from the cited literature. Actual results may vary based on specific experimental setup and conditions.

Experimental Protocols

Protocol 1: Selective Hydrogenation of 2-Methyl-3-butyn-2-ol using a Lindlar Catalyst
  • Catalyst Preparation: In a suitable hydrogenation vessel, add Lindlar's catalyst (5% w/w of the starting alkyne).

  • Solvent and Reactant Addition: Add a suitable solvent (e.g., methanol or ethyl acetate) to the vessel, followed by 2-methyl-3-butyn-2-ol.

  • Reaction Setup: Seal the vessel and purge it with nitrogen, followed by hydrogen.

  • Hydrogenation: Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm) and stir the mixture vigorously at the desired temperature (e.g., 25-45 °C).

  • Monitoring: Monitor the reaction progress by GC or TLC.

  • Workup: Once the starting material is consumed, depressurize the vessel and purge with nitrogen. Filter the reaction mixture to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation.

Protocol 2: Grignard Synthesis of this compound
  • Preparation of Vinylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small amount of anhydrous THF to cover the magnesium. Add a small crystal of iodine to activate the magnesium. Slowly add a solution of vinyl bromide in anhydrous THF from the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining vinyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Acetone: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of anhydrous acetone in anhydrous THF from the dropping funnel. Maintain the temperature below 10 °C during the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation.

Mandatory Visualizations

Hydrogenation_Workflow Workflow for Selective Hydrogenation start Start setup Reaction Setup: - Add 2-methyl-3-butyn-2-ol, solvent, and catalyst to reactor start->setup purge Purge Reactor with N₂ then H₂ setup->purge react Hydrogenate: - Set Temperature & Pressure - Stir vigorously purge->react monitor Monitor Reaction (GC/TLC) react->monitor monitor->react Incomplete workup Workup: - Depressurize & Purge with N₂ - Filter to remove catalyst monitor->workup Complete purify Purification: - Solvent Removal - Fractional Distillation workup->purify product This compound purify->product

Caption: Experimental workflow for the selective hydrogenation of 2-methyl-3-butyn-2-ol.

Grignard_Reaction_Pathway Grignard Synthesis and Potential Side Reaction cluster_main Main Reaction Pathway cluster_side Potential Side Reaction acetone Acetone intermediate Magnesium Alkoxide Intermediate acetone->intermediate + grignard Vinylmagnesium Bromide grignard->intermediate product This compound intermediate->product Aqueous Workup (e.g., NH₄Cl) rearranged_product 3-Methyl-2-buten-1-ol (Isomerization Product) product->rearranged_product Rearrangement acid Acidic Workup (e.g., HCl)

Caption: Synthesis of this compound via Grignard reaction and a potential isomerization side reaction.

Troubleshooting_Logic Troubleshooting Decision Tree for Low Yield start Low Yield of This compound route Which Synthesis Route? start->route hydrogenation Hydrogenation route->hydrogenation Hydrogenation grignard Grignard route->grignard Grignard check_conversion Check Conversion (GC/TLC) hydrogenation->check_conversion check_grignard_formation Check Grignard Formation grignard->check_grignard_formation check_selectivity Check Selectivity (GC/TLC) check_conversion->check_selectivity High low_conversion Low Conversion check_conversion->low_conversion Low low_selectivity Low Selectivity check_selectivity->low_selectivity Low no_grignard No Grignard Formation check_grignard_formation->no_grignard Problem solution1 - Check Catalyst Activity - Increase H₂ Pressure - Optimize Temperature low_conversion->solution1 solution2 - Use Poisoned Catalyst - Monitor Reaction Time - Optimize Conditions low_selectivity->solution2 solution3 - Ensure Anhydrous Conditions - Activate Magnesium no_grignard->solution3

Caption: A troubleshooting decision tree for addressing low yield in this compound synthesis.

Minimizing byproduct formation in the synthesis of 3-Methyl-3-buten-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Methyl-3-buten-2-ol (MBO). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and minimize byproduct formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for synthesizing this compound?

A1: The two most prevalent methods are the selective hydrogenation of 2-methyl-3-butyn-2-ol (B105114) and the hydrolysis of isoprene-derived intermediates. The selective hydrogenation route is often favored for producing high-purity MBO, which is a crucial intermediate for vitamins A and E.[1] Another historical method involves the reaction of acetylene (B1199291) and acetone (B3395972) followed by selective hydrogenation.[2]

Q2: What is the primary byproduct in the selective hydrogenation synthesis of MBO?

A2: The main byproduct is 2-methyl-2-butanol (B152257), which results from the over-hydrogenation of the alkene double bond.[1] Controlling the reaction conditions and catalyst activity is critical to maximize selectivity for the desired product.

Q3: In the synthesis from isoprene (B109036), what side products can be expected?

A3: When synthesizing MBO from isoprene via a hydrohalide intermediate, a common side product is the isomeric alcohol, prenol (3-methyl-2-buten-1-ol).[2][3] Additionally, polymerization of isoprene can occur, reducing the overall yield.[2] Maintaining a pH of at least 4 during distillation is crucial for achieving high yields of MBO (at least 80%).[2]

Q4: Can a Grignard reaction be used, and what are the potential pitfalls?

A4: Yes, a Grignard reaction between a vinyl Grignard reagent (e.g., vinylmagnesium bromide) and acetone is a viable laboratory-scale method. The primary challenges include the high reactivity of the Grignard reagent, which can react with any trace amounts of water or other acidic protons in the reaction medium. Another potential issue is the formation of byproducts from the reaction of the Grignard reagent with the ester starting material (if applicable) leading to a tertiary alcohol after double addition.[4][5]

Q5: How can I remove the over-hydrogenated byproduct, 2-methyl-2-butanol?

A5: Due to the close boiling points of this compound (~97°C) and 2-methyl-2-butanol (~102°C), separation by standard distillation is challenging. Fractional distillation using a column with high theoretical plates is required.[6] For laboratory scale, column chromatography can also be an effective purification method.

Troubleshooting Guides

Issue 1: Low Yield of this compound in Selective Hydrogenation
Possible Cause Recommended Solution
Catalyst Inactivity Use a fresh batch of catalyst (e.g., Lindlar catalyst or a specialized Pd catalyst). Ensure the catalyst has not been poisoned.[1][7]
Incomplete Reaction Monitor the reaction progress using GC or TLC. Extend the reaction time if necessary, but be cautious of over-hydrogenation. Check hydrogen pressure and delivery to the reaction vessel.
Hydrogen Leak Ensure all connections in the hydrogenation apparatus are secure and the system can hold pressure.
Suboptimal Temperature/Pressure Optimize reaction temperature and pressure. Low pressures and temperatures are generally preferred to enhance selectivity and prevent over-hydrogenation.[1]
Issue 2: Product Contaminated with Byproducts
Observed Byproduct Synthesis Method Recommended Solution
2-Methyl-2-butanol Selective HydrogenationReduce reaction time or hydrogen pressure.[1] Use a more selective catalyst, such as a Lindlar catalyst containing lead as a poison.[1] Perform the reaction at a lower temperature.
Prenol (3-methyl-2-buten-1-ol) Isoprene HydrolysisDuring the distillation step, maintain the pH of the aqueous mixture between 7 and 14 to favor the formation of MBO over its isomer.[2]
Polymerized Isoprene Isoprene HydrolysisEnsure the reaction temperature is well-controlled, as higher temperatures can promote polymerization. Use of polymerization inhibitors can be considered if compatible with the reaction conditions.[2]
Unreacted Starting Material All MethodsEnsure the correct stoichiometry of reagents. For hydrogenation, ensure the catalyst is active.[7] For Grignard reactions, verify the concentration of the Grignard reagent via titration.[8]

Data Presentation

Table 1: Comparison of Yields in this compound Synthesis

Synthesis Method Catalyst/Conditions Reported Yield Primary Byproducts Reference
Selective Hydrogenation of 2-Methyl-3-butyn-2-olLindlar Catalyst, Quinoline (B57606), Light Petroleum94%2-Methyl-2-butanol[7]
Hydrolysis of Isoprene HydrohalideAqueous Base, pH > 4 during distillation>80%Prenol, Polymerized Isoprene[2]
Hydrolysis of Isoprene HydrohalideUncontrolled pH20-50%Prenol, Polymerized Isoprene[2]

Table 2: Selectivity in the Continuous Hydrogenation of 2-Methyl-3-butyn-2-ol

Catalyst Reaction Conditions Selectivity to MBO Reference
Reduced Pd/γ-Al2O3Optimized Temperature & Pressure88% - 97%[1]

Experimental Protocols

Protocol 1: Selective Hydrogenation of 2-Methyl-3-butyn-2-ol

This protocol is adapted from a literature procedure for the synthesis of 2-methyl-3-buten-2-ol (B93329).[7]

Materials:

  • 2-methyl-3-butyn-2-ol (336 g)

  • Light petroleum (equal volume to the alcohol)

  • Lindlar catalyst (30 g)

  • Quinoline (16.8 g)

  • Hydrogen gas

Procedure:

  • In a suitable hydrogenation vessel, dissolve 336 g of 2-methyl-3-butyn-2-ol in an equal volume of light petroleum.

  • Add 16.8 g of quinoline (acts as a catalyst poison to prevent over-hydrogenation) and 30 g of Lindlar catalyst to the solution.

  • Cool the mixture to 10°C.

  • Seal the vessel and connect it to a hydrogen source.

  • Shake or stir the mixture vigorously in an atmosphere of hydrogen.

  • Monitor the hydrogen uptake. The reaction is typically complete when the theoretical amount of hydrogen (1 mole equivalent) has been absorbed, which usually takes 3-5 hours. A marked slackening of hydrogen absorption indicates the reaction endpoint.

  • Once the reaction is complete, vent the excess hydrogen safely.

  • Filter the mixture to remove the catalyst.

  • Purify the product by distillation through a fractional distillation column. The final product, 2-methyl-3-buten-2-ol, should be collected at its boiling point of 97-98°C.[7]

Protocol 2: Grignard Synthesis of this compound (General Procedure)

This is a generalized protocol based on standard Grignard reaction principles.[5][9]

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Vinyl bromide

  • Anhydrous acetone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Iodine crystal (for initiation)

Procedure:

  • Grignard Reagent Preparation:

    • Set up an oven-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

    • Place magnesium turnings in the flask.

    • Add a small crystal of iodine.

    • In the dropping funnel, place a solution of vinyl bromide in anhydrous diethyl ether.

    • Add a small amount of the vinyl bromide solution to the magnesium. The reaction should initiate, indicated by heat and the disappearance of the iodine color. If it doesn't start, gentle heating may be required.

    • Once initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for another 30-60 minutes to ensure complete reaction.

  • Reaction with Acetone:

    • Cool the freshly prepared vinylmagnesium bromide solution in an ice bath.

    • Prepare a solution of anhydrous acetone in anhydrous diethyl ether and place it in the dropping funnel.

    • Add the acetone solution dropwise to the stirred, cooled Grignard reagent. Maintain a low temperature throughout the addition.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture again in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of cold, saturated aqueous ammonium chloride solution.

    • Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Analysis prep_reagents Prepare Reagents & Glassware synthesis Perform Chemical Reaction (e.g., Hydrogenation, Grignard) prep_reagents->synthesis monitoring Monitor Reaction Progress (GC/TLC) synthesis->monitoring quench Quench Reaction monitoring->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purify Crude Product (Fractional Distillation) evaporation->purification analysis Analyze Product Purity (GC, NMR) purification->analysis end Store Pure MBO analysis->end Final Product troubleshooting_workflow cluster_byproducts Byproduct Identification cluster_solutions Corrective Actions start Experiment Complete: Analyze Crude Product (GC/NMR) check_purity Is Product Purity >95%? start->check_purity identify Identify Major Impurity check_purity->identify No end_ok Purify & Finalize check_purity->end_ok Yes over_hydro 2-Methyl-2-butanol identify->over_hydro C5H12O peak isomer Prenol identify->isomer Isomeric alcohol peak unreacted Starting Material identify->unreacted Starting material peak solution_hydro Reduce H2 pressure/time Use selective catalyst over_hydro->solution_hydro solution_isomer Control pH during distillation isomer->solution_isomer solution_unreacted Check reagent stoichiometry Verify catalyst activity unreacted->solution_unreacted reaction_pathways cluster_hydro Selective Hydrogenation Pathway cluster_grignard Grignard Synthesis Pathway start_hydro 2-Methyl-3-butyn-2-ol product This compound (Desired Product) start_hydro->product + H2 (Selective Catalyst) byproduct_hydro 2-Methyl-2-butanol (Over-hydrogenation) product->byproduct_hydro + H2 (Non-selective) start_grignard_1 Acetone intermediate Magnesium Alkoxide Intermediate start_grignard_1->intermediate start_grignard_2 Vinylmagnesium Bromide start_grignard_2->intermediate product_g This compound (Desired Product) intermediate->product_g Acid Workup

References

Technical Support Center: Catalyst Deactivation in 3-Methyl-3-buten-2-ol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during reactions involving 3-Methyl-3-buten-2-ol.

Troubleshooting Guide

This guide addresses common issues observed during experiments, offering potential causes and actionable solutions.

Problem 1: Gradual or rapid loss of catalytic activity over time.

  • Possible Cause 1: Catalyst Poisoning

    • Symptoms: A significant drop in conversion rate, even early in the reaction, that may not be recoverable by simple process adjustments.

    • Diagnostic Checks:

      • Analyze feedstock and solvent for common poisons such as sulfur, nitrogen, or halogen compounds using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or elemental analysis.[1][2]

      • Review the purity specifications of all reagents and gases used in the process.

    • Solutions:

      • Purify all reactants and solvents prior to use, for example, by distillation or by passing them through a guard bed containing adsorbents.[1]

      • Ensure high-purity gases are used, and consider in-line gas purifiers.

      • If the poison is identified, select a catalyst known to be more resistant to that specific compound.[3]

  • Possible Cause 2: Coking/Fouling

    • Symptoms: A gradual decline in activity, often accompanied by an increase in pressure drop across a fixed-bed reactor. The deactivated catalyst may appear discolored (e.g., black).

    • Diagnostic Checks:

      • Perform Temperature Programmed Oxidation (TPO) on the spent catalyst to quantify the amount of carbonaceous deposits.[4][5][6]

      • Characterize the spent catalyst using techniques like Thermogravimetric Analysis (TGA) to determine the temperature of coke combustion.

    • Solutions:

      • Optimize reaction conditions to minimize coke formation, such as lowering the reaction temperature or adjusting the reactant feed composition.

      • Implement a regeneration procedure for the catalyst, which typically involves a controlled burn-off of the coke in a dilute oxygen stream.[1][7]

      • For liquid-phase reactions, consider using a solvent that is less prone to forming coke precursors.

  • Possible Cause 3: Sintering/Thermal Degradation

    • Symptoms: A slow, often irreversible loss of activity, particularly in high-temperature reactions.

    • Diagnostic Checks:

      • Characterize the fresh and spent catalyst using Transmission Electron Microscopy (TEM) to observe changes in metal particle size and dispersion.[7]

      • Use chemisorption techniques (e.g., H₂ chemisorption for noble metals) to measure the active metal surface area before and after the reaction.

    • Solutions:

      • Operate the reaction at the lowest effective temperature to minimize thermal stress on the catalyst.

      • Select a catalyst with a thermally stable support material.

      • For supported metal catalysts, consider using a different preparation method that leads to a stronger metal-support interaction, thus inhibiting sintering.

Problem 2: Undesirable change in product selectivity over time.

  • Possible Cause 1: Selective Poisoning of Active Sites

    • Symptoms: The conversion of the main reactant may remain relatively high, but the yield of the desired product decreases while the formation of byproducts increases.

    • Diagnostic Checks:

      • Analyze the product stream over time to identify changes in the distribution of products.

      • Investigate if any impurities in the feed could selectively poison the sites responsible for the desired reaction pathway.

    • Solutions:

      • Implement the purification strategies mentioned under "Catalyst Poisoning."

      • Modify the catalyst with a promoter that can enhance the selectivity towards the desired product and potentially block sites for side reactions.

  • Possible Cause 2: Changes in the Catalyst Structure or Acidity

    • Symptoms: A shift in the product distribution, for example, from an isomerization product to a dehydration or oligomerization product.

    • Diagnostic Checks:

      • For acidic or basic catalysts, measure the acidity/basicity of the fresh and spent catalyst using techniques like ammonia (B1221849) temperature-programmed desorption (NH₃-TPD) or CO₂-TPD.

      • Characterize the catalyst structure using X-ray Diffraction (XRD) to identify any phase changes in the support or active components.

    • Solutions:

      • If changes in acidity are observed, consider using a more stable support material or a catalyst with a different acidic/basic profile.

      • For reactions sensitive to catalyst structure, ensure that the reaction conditions do not induce undesirable phase transitions.

Frequently Asked Questions (FAQs)

Q1: What are the most common mechanisms of catalyst deactivation in alcohol reactions?

A1: The most common deactivation mechanisms in alcohol reactions, including those with this compound, are poisoning, coking (or fouling), and thermal degradation (sintering).[7] Poisoning involves the strong adsorption of impurities on the active sites. Coking is the deposition of carbonaceous residues on the catalyst surface. Sintering is the agglomeration of active metal particles at high temperatures, leading to a loss of active surface area.

Q2: Can a deactivated catalyst be regenerated?

A2: The possibility of regeneration depends on the deactivation mechanism. Catalysts deactivated by coking can often be regenerated by a controlled oxidation (burn-off) of the carbon deposits.[1][7] Some forms of poisoning may be reversible by treating the catalyst at high temperatures or washing with specific solvents. However, deactivation due to sintering is generally irreversible.

Q3: How can I minimize catalyst coking during the dehydration of this compound?

A3: To minimize coking during alcohol dehydration, you can optimize the reaction conditions. This includes operating at a lower temperature, increasing the water partial pressure (if applicable to the specific reaction), and ensuring a uniform flow distribution in the reactor to avoid hot spots. The choice of catalyst also plays a crucial role; for instance, zeolites with specific pore structures can inhibit the formation of large coke precursor molecules.[8][9]

Q4: My hydrogenation reaction of a this compound derivative is not working. What should I check first?

A4: For a stalled hydrogenation reaction, first check for potential catalyst poisons in your substrate, solvent, or hydrogen gas.[2][10] Sulfur and nitrogen compounds are common poisons for noble metal catalysts like palladium.[1] Also, ensure your catalyst is active; it may be old or have been improperly handled.[10] Finally, verify your reaction setup, including adequate stirring to ensure good hydrogen mass transfer.[10]

Q5: What is Temperature Programmed Oxidation (TPO) and how can it help in troubleshooting catalyst deactivation?

A5: Temperature Programmed Oxidation (TPO) is a technique used to characterize carbonaceous deposits (coke) on a catalyst. The coked catalyst is heated in a controlled flow of an oxidizing gas (typically a dilute oxygen mixture), and the effluent gas (CO and CO₂) is monitored.[4][6] The temperature at which the coke combusts and the amount of CO/CO₂ produced can provide information about the nature and quantity of the coke, which is valuable for diagnosing coking as a deactivation mechanism and for designing regeneration protocols.[5][11]

Quantitative Data on Catalyst Performance and Deactivation

The following tables summarize quantitative data from studies on related unsaturated alcohol reactions, which can provide insights into expected catalyst performance and deactivation trends.

Table 1: Catalyst Performance in the Hydrogenation of 2-Methyl-3-butyn-2-ol (B105114) to 2-Methyl-3-buten-2-ol

CatalystSupportTemperature (°C)Pressure (bar)Conversion (%)Selectivity to 2-Methyl-3-buten-2-ol (%)Stability NotesReference
1 wt.% Pdγ-Al₂O₃2553488Conversion decreased from an initial 41% within the first 30 minutes, indicating some initial deactivation or equilibration.[12]
1 wt.% Pdγ-Al₂O₃4512097Similar initial drop in conversion observed.[12]
PdZnTiO₂-ZnO605>9898.2The zinc-doped support showed high stability over 168 hours of testing.[13]
Pd/ZnO----HighHigher initial activity and selectivity compared to a commercial Lindlar catalyst.[14]

Table 2: Deactivation Data for Zeolite Catalysts in the Prins Reaction

Zeolite CatalystKey FindingDeactivation CauseDeactivation RateReference
H-MFIPotential catalyst for 3-buten-1-ol (B139374) synthesis.Deactivated by high molecular weight products (coke) or strongly adsorbed molecules.Deactivation rate is four times greater than for H-BEA.[8][9]
H-BEAMost active and selective towards buta-1,3-diene.Slower deactivation compared to H-MFI.-[8][9]

Key Experimental Protocols

Protocol 1: Temperature Programmed Oxidation (TPO) of a Coked Catalyst

  • Sample Preparation: A known weight of the spent (coked) catalyst is loaded into a quartz reactor tube.

  • System Setup: The reactor is placed in a programmable furnace. A gas line for a dilute oxygen mixture (e.g., 1-5% O₂ in an inert gas like He or N₂) is connected to the reactor inlet. The reactor outlet is connected to a detector, such as a mass spectrometer or a non-dispersive infrared (NDIR) analyzer, to monitor the concentration of CO and CO₂. A methanator and a Flame Ionization Detector (FID) can also be used for higher sensitivity.[5]

  • Experimental Procedure:

    • The catalyst is first flushed with an inert gas at a low temperature to remove any physisorbed species.

    • The temperature of the furnace is then ramped up linearly at a controlled rate (e.g., 10 °C/min) while the dilute oxygen mixture flows over the catalyst.

    • The concentrations of CO and CO₂ in the effluent gas are recorded as a function of temperature.

  • Data Analysis: The resulting TPO profile (detector signal vs. temperature) shows peaks corresponding to the combustion of different types of coke. The area under the peaks can be integrated to quantify the total amount of carbon deposited on the catalyst.[4][6]

Visualizations

Catalyst_Deactivation_Troubleshooting cluster_symptoms Observed Symptoms cluster_causes Potential Causes cluster_solutions Solutions & Mitigation Symptom1 Loss of Activity Cause1 Poisoning Symptom1->Cause1 Cause2 Coking / Fouling Symptom1->Cause2 Cause3 Sintering Symptom1->Cause3 Symptom2 Change in Selectivity Cause4 Selective Poisoning Symptom2->Cause4 Cause5 Structural Changes Symptom2->Cause5 Sol1 Purify Feedstock Cause1->Sol1 Sol2 Optimize Conditions Cause2->Sol2 Sol3 Regenerate Catalyst Cause2->Sol3 Cause3->Sol2 Sol5 Change Catalyst Cause3->Sol5 Cause4->Sol1 Sol4 Modify Catalyst Cause4->Sol4 Cause5->Sol2 Cause5->Sol5

Caption: Troubleshooting workflow for catalyst deactivation.

Coking_Mechanism Reactants Reactants/Intermediates (e.g., this compound) ActiveSite Catalyst Active Site Reactants->ActiveSite Adsorption & Reaction CokePrecursors Coke Precursors (e.g., oligomers, polyaromatics) ActiveSite->CokePrecursors Side Reactions Coke Coke Deposit (Blocks Active Site) CokePrecursors->Coke Polymerization/ Dehydrogenation Coke->ActiveSite Deactivation

Caption: Simplified pathway of catalyst deactivation by coking.

TPO_Workflow start Spent Catalyst Sample reactor Load into TPO Reactor start->reactor heating Heat in Dilute O₂ Stream (Linear Temperature Ramp) reactor->heating detector Monitor Effluent Gas (CO, CO₂) heating->detector analysis Analyze TPO Profile (Quantify Coke, Identify Coke Type) detector->analysis end Deactivation Diagnosis analysis->end

Caption: Experimental workflow for Temperature Programmed Oxidation (TPO).

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Methyl-3-buten-2-ol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Methyl-3-buten-2-ol and its structural isomers, 2-Methyl-3-buten-2-ol and 3-Buten-2-ol. Understanding the distinct NMR spectroscopic signatures of these closely related allylic alcohols is crucial for their unambiguous identification in complex reaction mixtures and for quality control in synthetic processes.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound and its isomers. The data has been compiled from various spectral databases.

Table 1: ¹H NMR Spectral Data

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound CH₃ (on C2)Data not availabled
CH (on C2)Data not availableq
OHData not availables (broad)
CH₃ (on C3)Data not availables
=CH₂Data not availables
2-Methyl-3-buten-2-ol (CH₃)₂Data not availables
OHData not availables (broad)
=CHData not availabledd
=CH₂Data not availabledd
3-Buten-2-ol CH₃1.28dJ = 6.5
OH2.06s (broad)
CH4.29m
=CH₂ (trans)5.21d
=CH₂ (cis)5.07d
=CH5.90ddd

Note: "d" denotes doublet, "q" denotes quartet, "s" denotes singlet, "m" denotes multiplet, and "dd" denotes doublet of doublets. Data for this compound and 2-Methyl-3-buten-2-ol were not explicitly available in the performed search.

Table 2: ¹³C NMR Spectral Data

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound CH₃ (on C2)Data not available
C2Data not available
C3Data not available
CH₃ (on C3)Data not available
=CH₂Data not available
2-Methyl-3-buten-2-ol (CH₃)₂Data not available
C2Data not available
=CHData not available
=CH₂Data not available
3-Buten-2-ol CH₃Data not available
C2Data not available
C3Data not available
C4Data not available

Note: Specific chemical shift values for the ¹³C NMR spectra of all three compounds were not available in the performed search, though their availability in databases is indicated.

Experimental Protocols

A general experimental protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of allylic alcohols is provided below. This protocol can be adapted for specific instrumentation and experimental requirements.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the alcohol in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of CDCl₃ is common for these types of compounds.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The spectra should be acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR) to ensure adequate signal dispersion.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse sequence is typically used.

  • Spectral Width: Set a spectral width that encompasses all expected proton resonances (e.g., 0-10 ppm).

  • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum to singlets for each unique carbon.

  • Spectral Width: Set a spectral width that covers the expected range for carbon resonances in organic molecules (e.g., 0-220 ppm).

  • Number of Scans: A larger number of scans (e.g., 128 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to elucidate the spin-spin coupling networks.

  • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding nuclei in the molecule.

Structural Elucidation and NMR Signal Assignment

The chemical structure of this compound and the expected NMR correlations are visualized in the following diagram.

G cluster_0 This compound Structure cluster_1 Expected ¹H NMR Signals cluster_2 Expected ¹³C NMR Signals C3 C3 C2 C2 C3->C2 C4 C4 C3->C4 C5 C5 C3->C5 C3_C =C(CH₃) C3->C3_C C1 C1 C2->C1 O O C2->O H_C2 H C2->H_C2 C2_C CH(OH) C2->C2_C H3_C1 H3 C1->H3_C1 C1_C CH₃ C1->C1_C H3_C4 H3 C4->H3_C4 C4_C =C(CH₃) C4->C4_C H_O H O->H_O H_OH OH (s, broad) H_O->H_OH H2 CH (q) H_C2->H2 H1 CH₃ (d) H3_C1->H1 H4 CH₃ (s) H3_C4->H4 H2_C5 H2 C5->H2_C5 C5_C =CH₂ C5->C5_C H5 =CH₂ (s) H2_C5->H5

A Comparative Analysis of Analytical Methods for 3-Methyl-3-buten-2-ol Identification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of mass spectrometry fragmentation patterns for the identification of 3-Methyl-3-buten-2-ol, alongside alternative analytical methodologies. Designed for researchers, scientists, and professionals in drug development, this document offers objective, data-driven insights to support analytical method selection and interpretation.

Introduction to this compound Analysis

This compound (C5H10O, Mol. Wt.: 86.13 g/mol ) is a tertiary alcohol with various applications in chemical synthesis.[1][2][3] Accurate identification and quantification are crucial for quality control and research purposes. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a primary technique for its analysis due to its high sensitivity and specificity. Understanding the unique fragmentation pattern of this compound is essential for its unambiguous identification, especially when differentiating it from its isomers.

This guide explores the electron ionization (EI) mass spectrum of this compound, compares its fragmentation with an isomer, and discusses alternative analytical techniques such as gas and high-performance liquid chromatography.

Mass Spectrometry Fragmentation Pattern of this compound

Upon electron ionization at 70 eV, this compound undergoes characteristic fragmentation. The molecular ion peak (M+) at m/z 86 is typically weak or absent, a common feature for alcohols which readily fragment.[4][5] The fragmentation is dominated by cleavages adjacent to the oxygen atom and loss of small neutral molecules.

The mass spectrum of this compound is characterized by a base peak resulting from the loss of a methyl group. As a tertiary alcohol, the loss of a methyl radical ([M-15]+) leads to the formation of a stable tertiary carbocation, which is often the most abundant ion in the spectrum.[6]

Comparison of Fragmentation Patterns: this compound vs. Isomers

The differentiation of isomers by mass spectrometry is a key analytical challenge. The unique fragmentation "fingerprint" of each isomer allows for their individual identification.[6] Below is a comparison of the key fragments for this compound and one of its isomers, 2-Methyl-3-buten-2-ol.

m/z Proposed Fragment Ion Relative Intensity (%) in this compound Relative Intensity (%) in 2-Methyl-3-buten-2-ol Notes
86[C5H10O]+• (Molecular Ion)Very LowVery LowThe molecular ion is unstable for both compounds.[4][6]
71[M-CH3]+100 (Base Peak) HighCorresponds to the loss of a methyl group, forming a stable carbocation.[6]
59[C3H7O]+ModerateModerate
57[M-C2H5]+LowHighResults from the loss of an ethyl group. This peak is more prominent for 2-Methyl-3-buten-2-ol.[6]
43[C3H7]+ or [C2H3O]+HighHighA common fragment in many organic molecules.
41[C3H5]+ (Allyl Cation)ModerateHighA stable allyl cation, more abundant in the isomer.[6]

Note: Relative intensities are generalized from typical spectra and may vary based on instrumentation and analytical conditions.

Fragmentation Pathway Diagram

The following diagram illustrates the proposed electron ionization fragmentation pathway for this compound.

fragmentation M This compound (m/z = 86) F71 [M-CH3]+ (m/z = 71) Base Peak M->F71 - CH3• F59 [C3H7O]+ (m/z = 59) M->F59 - C2H3• F43 [C3H7]+ or [C2H3O]+ (m/z = 43) F71->F43 - CO

Caption: Proposed EI fragmentation of this compound.

Analytical Methodologies and Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective method for the analysis of volatile compounds like this compound.

Experimental Protocol:

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar column such as a DB-1 or SPB-5 is often suitable.[7]

    • Example: 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 10°C/min.

    • Hold: Maintain 150°C for 5 minutes.[6]

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Source Temperature: 230°C.[6]

    • Quadrupole Temperature: 150°C.[6]

    • Scan Range: m/z 30-200.

Alternative Analytical Methods

While GC-MS is a powerful tool, other methods can be employed for the analysis of this compound, particularly in complex matrices.

High-Performance Liquid Chromatography (HPLC):

HPLC is well-suited for the analysis of polar compounds.[8] For a small, UV-inactive molecule like this compound, detection can be a challenge. Refractive index detection (RID) or coupling to a mass spectrometer (LC-MS) would be necessary.

Gas Chromatography with Flame Ionization Detection (GC-FID):

For quantitative analysis where structural confirmation is not required in every run, GC-FID offers a robust and cost-effective alternative to GC-MS. The chromatographic conditions would be similar to those described for GC-MS.

Method Validation Workflow

A robust validation of any analytical method is critical to ensure data quality. The general workflow for method validation is depicted below.

validation_workflow cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) Dev Select Analytical Technique (e.g., GC-MS, HPLC) Opt Optimize Parameters (e.g., Column, Mobile Phase, Temp.) Dev->Opt Spec Specificity/ Selectivity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Final Finalized & Approved Analytical Method Rob->Final

Caption: General workflow for analytical method validation.

Conclusion

The identification of this compound is reliably achieved using GC-MS, with its fragmentation pattern providing a distinctive fingerprint. The base peak at m/z 71, corresponding to the loss of a methyl group, is a key identifier. When differentiating from isomers, a careful comparison of the relative intensities of other significant fragments is necessary. While GC-MS is the preferred method for identification and quantification, GC-FID and HPLC-based methods serve as viable alternatives depending on the specific analytical requirements. The choice of method should always be followed by a thorough validation to ensure reliable and accurate results.

References

A Comparative Guide to the Synthesis of 3-Methyl-3-buten-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Methyl-3-buten-2-ol, a valuable building block in the synthesis of various fine chemicals and pharmaceuticals, can be prepared through several synthetic routes. This guide provides a detailed comparison of the most common methods, supported by experimental data and protocols, to aid in the selection of the most suitable pathway for a given application.

The primary synthetic strategies for obtaining this compound include the partial hydrogenation of 2-methyl-3-butyn-2-ol (B105114), the reaction of isoprene (B109036) with a hydrohalide followed by hydrolysis, and the use of Grignard reagents. Each method offers distinct advantages and disadvantages in terms of yield, reaction conditions, and scalability.

Quantitative Comparison of Synthesis Routes

The following table summarizes the key quantitative data for the different synthesis routes to this compound, providing a clear comparison of their efficiencies.

Synthesis Route Starting Materials Key Reagents/Catalysts Reaction Conditions Yield (%) Purity (%)
Partial Hydrogenation 2-Methyl-3-butyn-2-olLindlar Catalyst, Quinoline (B57606), H₂10°C, 3-5 hours94%[1]>99% (after distillation)[2]
From Isoprene Isoprene, Hydrohalide (e.g., HCl)Aqueous Base (e.g., NaHCO₃)Step 1: 0 to -10°C; Step 2: 10-30°C, then distillation at 55-95°C>80%[2]~99% (main fraction)[2]
Grignard Reaction Methyl Vinyl Ketone, Methylmagnesium BromideDry Ether or THF0°C to room temperatureTypically 60-80%Variable, requires purification

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Partial Hydrogenation of 2-Methyl-3-butyn-2-ol

This method involves the selective hydrogenation of the triple bond of 2-methyl-3-butyn-2-ol to a double bond using a poisoned catalyst.

Step 1: Synthesis of 2-Methyl-3-butyn-2-ol

The precursor, 2-methyl-3-butyn-2-ol, is synthesized via the ethynylation of acetone (B3395972).[3] In a typical industrial process, acetone and acetylene (B1199291) are reacted in the presence of a strong base.[3] A patented continuous process utilizes a strongly basic quaternary ammonium (B1175870) hydroxide (B78521) anion exchange resin as the catalyst.[3] For laboratory-scale synthesis, the reaction can be carried out by adding acetone to a solution of sodium acetylide in liquid ammonia.

Step 2: Partial Hydrogenation

Materials:

  • 2-Methyl-3-butyn-2-ol (336 g)

  • Light petroleum (equal volume to the alcohol)

  • Quinoline (16.8 g)

  • Lindlar catalyst (30 g)

  • Hydrogen gas

Procedure:

  • A solution of 336 g of 2-methyl-3-butyn-2-ol in an equal volume of light petroleum is prepared.[1]

  • To this solution, 16.8 g of quinoline and 30 g of Lindlar catalyst are added.[1]

  • The mixture is cooled to 10°C and shaken in an atmosphere of hydrogen.[1]

  • The reaction is monitored by the uptake of hydrogen and is stopped when the theoretical amount of hydrogen for the semi-hydrogenation has been absorbed (typically after 3-5 hours).[1]

  • The catalyst is removed by filtration.

  • The product is purified by fractional distillation to yield 323 g (94%) of 2-methyl-3-buten-2-ol (B93329).[1]

Synthesis from Isoprene

This two-step process involves the hydrohalogenation of isoprene followed by hydrolysis.

Materials:

  • Isoprene

  • Hydrochloric acid (or other hydrohalide)

  • Sodium bicarbonate (or other weak base)

  • Water

  • Hexane

Procedure:

  • Isoprene is reacted with a hydrohalide at a temperature between 0°C and -10°C.[2]

  • The resulting mixture of halo-addition products is then treated with an aqueous solution of a base, such as sodium bicarbonate, at a temperature of about 10°C to 30°C to form the hydrolyzed products.[2] The amount of base used is in excess to ensure the pH of the reaction mixture is maintained at 4 or higher during the subsequent distillation.[2]

  • The reaction mixture is then heated to distill the product as an azeotrope with water at a temperature of 55-95°C.[2]

  • The collected azeotrope is diluted with hexane, and the aqueous layer is separated and discarded.[2]

  • The organic phase is then fractionally distilled to yield the final product with a purity of approximately 99%.[2]

Grignard Reaction

This route involves the reaction of a Grignard reagent with a suitable ketone.

Materials:

  • Methyl vinyl ketone

  • Methylmagnesium bromide (or chloride) in dry ether or THF

  • Saturated aqueous ammonium chloride solution

Procedure:

  • A solution of methyl vinyl ketone in dry ether is cooled in an ice bath.

  • A solution of methylmagnesium bromide in dry ether is added dropwise to the stirred solution of the ketone.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with ether.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation.

Logical Workflow of Synthesis Routes

The following diagram illustrates the different starting points and key transformations for each of the discussed synthetic pathways leading to this compound.

Synthesis_Comparison cluster_0 Partial Hydrogenation Route cluster_1 Isoprene Route cluster_2 Grignard Route Acetone Acetone Alkyne 2-Methyl-3-butyn-2-ol Acetone->Alkyne Acetylene Acetylene Acetylene->Alkyne Product1 This compound Alkyne->Product1 H₂, Lindlar Cat. Isoprene Isoprene Halo_intermediate Halo-addition Product Isoprene->Halo_intermediate HX Product2 This compound Halo_intermediate->Product2 Base, H₂O MVK Methyl Vinyl Ketone Product3 This compound MVK->Product3 Grignard CH₃MgBr Grignard->Product3

Caption: Comparative workflow of major synthesis routes for this compound.

References

A Comparative Guide to the Reactivity of 3-Methyl-3-buten-2-ol and Other Allylic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 3-methyl-3-buten-2-ol, a secondary allylic alcohol, with other representative allylic alcohols. The information presented herein is supported by experimental data to assist in the selection of appropriate substrates and reaction conditions in a variety of synthetic applications.

Introduction to Allylic Alcohols

Allylic alcohols are a class of organic compounds that feature a hydroxyl group attached to an sp³-hybridized carbon adjacent to a carbon-carbon double bond. This structural motif imparts unique reactivity to both the alcohol and the alkene functionalities, making them versatile building blocks in organic synthesis. The substitution pattern at both the alcohol-bearing carbon and the double bond significantly influences the reactivity of these compounds. This guide will focus on comparing the reactivity of this compound with other primary, secondary, and tertiary allylic alcohols in key transformations such as oxidation, epoxidation, and acid-catalyzed rearrangements.

Oxidation of Allylic Alcohols

The oxidation of allylic alcohols can yield α,β-unsaturated aldehydes or ketones, or in some cases, lead to rearrangement products. Pyridinium chlorochromate (PCC) is a common reagent for the oxidation of primary and secondary alcohols.[1][2] Tertiary allylic alcohols can undergo an oxidative transposition reaction known as the Babler oxidation to give enones.[3]

Reactivity Comparison in Oxidation

The rate and outcome of the oxidation of allylic alcohols are highly dependent on their substitution pattern. Primary allylic alcohols are readily oxidized to α,β-unsaturated aldehydes, while secondary allylic alcohols yield the corresponding ketones.[2] Tertiary allylic alcohols, which lack a hydrogen on the carbinol carbon, are resistant to direct oxidation but can undergo the Babler oxidation, which involves a[4][4]-sigmatropic rearrangement of a chromate (B82759) ester intermediate.[3]

Table 1: Comparison of Products in the Oxidation of Various Allylic Alcohols with PCC

Allylic AlcoholStructureTypeProduct(s)Typical Yield
Allyl alcoholCH₂=CHCH₂OHPrimaryAcroleinGood
Crotyl alcoholCH₃CH=CHCH₂OHPrimaryCrotonaldehydeGood
1-Penten-3-olCH₂=CHCH(OH)CH₂CH₃Secondary1-Penten-3-oneGood
This compound CH₂=C(CH₃)CH(OH)CH₃ Secondary 3-Methyl-3-buten-2-one Data not available
2-Methyl-3-buten-2-olCH₂=CHC(CH₃)₂OHTertiary2-Methyl-2-butenal (via Babler oxidation)>75%[3]
Experimental Protocol: General Procedure for PCC Oxidation of a Secondary Allylic Alcohol

This protocol is a general procedure and should be adapted for specific substrates.

Materials:

Procedure:

  • A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with PCC (1.5 equivalents) and Celite® or silica gel (equal weight to PCC).

  • Anhydrous DCM is added to the flask to form a slurry.

  • A solution of the secondary allylic alcohol (1 equivalent) in anhydrous DCM is added to the stirred suspension in one portion.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with anhydrous diethyl ether and filtered through a pad of silica gel or Celite®.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Suspend PCC and Celite® in anhydrous DCM add_alcohol Add solution of secondary allylic alcohol in DCM start->add_alcohol 1. Add substrate stir Stir at room temperature add_alcohol->stir 2. Initiate reaction monitor Monitor by TLC stir->monitor 3. Track progress dilute Dilute with diethyl ether monitor->dilute 4. Upon completion filter Filter through silica gel/Celite® dilute->filter 5. Remove solids concentrate Concentrate filtrate filter->concentrate 6. Remove solvent purify Purify by column chromatography concentrate->purify 7. Isolate product

Caption: Experimental workflow for the PCC oxidation of a secondary allylic alcohol.

Epoxidation of Allylic Alcohols

The epoxidation of the double bond in allylic alcohols is a synthetically useful transformation. The Sharpless asymmetric epoxidation is a renowned method for the enantioselective epoxidation of primary and secondary allylic alcohols.[4]

Reactivity Comparison in Sharpless Epoxidation

The Sharpless epoxidation utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant. The reaction is highly enantioselective for primary and secondary allylic alcohols.[4] this compound, as a secondary allylic alcohol, is a suitable substrate for this reaction. The stereochemistry of the resulting epoxide is predictable based on the chirality of the DET used.

While direct comparative kinetic data for the Sharpless epoxidation of this compound against other allylic alcohols was not found in the searched literature, the reaction is known to be effective for a wide range of such substrates. The substitution pattern on the double bond can influence the reaction rate.

Table 2: Expected Products in the Sharpless Asymmetric Epoxidation of Various Allylic Alcohols

Allylic AlcoholStructureTypeChiral LigandExpected Major Product
Allyl alcoholCH₂=CHCH₂OHPrimary(+)-DET(2R)-Glycidol
Crotyl alcoholCH₃CH=CHCH₂OHPrimary(-)-DET(2S,3R)-3-Methyloxiran-2-yl)methanol
1-Penten-3-olCH₂=CHCH(OH)CH₂CH₃Secondary(+)-DET(R)-1-((R)-Oxiran-2-yl)propan-1-ol
This compound CH₂=C(CH₃)CH(OH)CH₃ Secondary (+)-DET (R)-1-((R)-2-Methyloxiran-2-yl)ethanol
Experimental Protocol: General Procedure for Sharpless Asymmetric Epoxidation

This protocol is a general procedure and requires optimization for specific substrates.[5]

Materials:

  • Allylic alcohol

  • Titanium(IV) isopropoxide

  • (+)- or (-)-Diethyl tartrate (DET)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene)

  • Anhydrous dichloromethane (DCM), cooled to -20 °C

  • Powdered 4 Å molecular sieves

Procedure:

  • A flame-dried Schlenk flask is charged with powdered 4 Å molecular sieves.

  • Anhydrous DCM is added, and the suspension is cooled to -20 °C.

  • Titanium(IV) isopropoxide (1 equivalent) and the chiral DET (1.2 equivalents) are added sequentially.

  • The mixture is stirred for 30 minutes at -20 °C.

  • The allylic alcohol (1 equivalent) is added.

  • TBHP (1.5-2.0 equivalents) is added dropwise, and the reaction is maintained at -20 °C.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium fluoride.

  • The mixture is stirred vigorously for at least 1 hour at room temperature and then filtered.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Sharpless_Epoxidation_Pathway cluster_catalyst Catalyst Formation cluster_reaction_cycle Catalytic Cycle Ti_isopropoxide Ti(O-iPr)₄ Catalyst Chiral Titanium Complex Ti_isopropoxide->Catalyst DET Chiral DET DET->Catalyst Allylic_Alcohol Allylic Alcohol TBHP t-BuOOH Epoxy_Alcohol Epoxy Alcohol tBuOH t-BuOH

Caption: Simplified signaling pathway of the Sharpless asymmetric epoxidation.

Acid-Catalyzed Rearrangement of Allylic Alcohols

Allylic alcohols can undergo rearrangement reactions under acidic conditions, often leading to the formation of isomeric allylic alcohols. The stability of the intermediate carbocation plays a crucial role in determining the reaction outcome. A related reaction is the Meyer-Schuster rearrangement of secondary and tertiary propargyl alcohols to α,β-unsaturated carbonyl compounds.[6][7]

Reactivity Comparison in Acid-Catalyzed Rearrangement

The acid-catalyzed rearrangement of allylic alcohols proceeds through a carbocation intermediate. The stability of this carbocation dictates the facility of the rearrangement. Tertiary allylic carbocations are more stable than secondary, which are more stable than primary carbocations. Therefore, an allylic alcohol that can form a more stable carbocation upon protonation and loss of water will be more prone to rearrangement.

3-Methyl-2-buten-1-ol, a primary allylic alcohol, is known to undergo acid-catalyzed rearrangement to form the more stable tertiary allylic alcohol, 2-methyl-3-buten-2-ol.[8] This is driven by the formation of a tertiary carbocation intermediate. Conversely, starting with this compound, the formation of a less stable secondary carbocation would be required for rearrangement to a primary alcohol, making this process less favorable under thermodynamic control.

Table 3: Relative Propensity for Acid-Catalyzed Rearrangement of Allylic Alcohols

Allylic AlcoholStructureTypeIntermediate CarbocationRearrangement TendencyProduct(s)
3-Methyl-2-buten-1-ol(CH₃)₂C=CHCH₂OHPrimaryTertiary AllylicHigh2-Methyl-3-buten-2-ol
This compound CH₂=C(CH₃)CH(OH)CH₃ Secondary Secondary Allylic Low Less favorable to rearrange to a primary alcohol
Linalool(CH₃)₂C=CHCH₂CH₂C(OH)(CH₃)CH=CH₂TertiaryTertiary AllylicCan undergo cyclization and other rearrangementsTerpineol, etc.
Experimental Protocol: General Procedure for Acid-Catalyzed Rearrangement

This is a general procedure and the choice of acid and reaction conditions will depend on the specific substrate.

Materials:

  • Allylic alcohol

  • Acid catalyst (e.g., dilute sulfuric acid, p-toluenesulfonic acid)

  • Solvent (e.g., water, THF, or acetone)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • The allylic alcohol is dissolved in a suitable solvent in a round-bottom flask.

  • The acid catalyst is added to the solution.

  • The reaction mixture is stirred at a specified temperature (from room temperature to reflux) and monitored by TLC or GC.

  • Upon completion or reaching equilibrium, the reaction is quenched by the addition of a saturated sodium bicarbonate solution.

  • The product is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The product mixture is analyzed and the components are separated by distillation or column chromatography.

Rearrangement_Mechanism cluster_protonation Protonation & Water Loss cluster_rearrangement Carbocation Rearrangement (if favorable) cluster_deprotonation Deprotonation Allylic_Alcohol Allylic Alcohol Protonated_Alcohol Protonated Alcohol Allylic_Alcohol->Protonated_Alcohol + H⁺ Carbocation Allylic Carbocation Protonated_Alcohol->Carbocation - H₂O Water H₂O Rearranged_Carbocation More Stable Carbocation Carbocation->Rearranged_Carbocation 1,2-Hydride/Alkyl Shift Rearranged_Alcohol Rearranged Allylic Alcohol Rearranged_Carbocation->Rearranged_Alcohol + H₂O, - H⁺

Caption: General mechanism for the acid-catalyzed rearrangement of allylic alcohols.

Conclusion

The reactivity of this compound is characteristic of a secondary allylic alcohol. It is expected to undergo oxidation to the corresponding α,β-unsaturated ketone with reagents like PCC and is a suitable substrate for enantioselective epoxidation via the Sharpless methodology. In contrast to primary allylic alcohols that can readily rearrange to form more stable tertiary carbocations, this compound is less prone to acid-catalyzed rearrangement that would lead to a less stable primary alcohol. The choice of this compound or another allylic alcohol in a synthetic sequence will depend on the desired outcome and the specific reaction conditions employed. The data and protocols provided in this guide serve as a valuable resource for making informed decisions in the design and execution of synthetic routes involving these versatile building blocks.

References

A Comparative Guide to the Analytical Method Validation for 3-Methyl-3-buten-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical compounds is fundamental to ensuring the quality, safety, and efficacy of products. This guide provides a comparative overview of analytical methodologies for the validation of 3-Methyl-3-buten-2-ol, a tertiary allylic alcohol. The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the nature of potential impurities.

Comparison of Analytical Methods

The choice between GC-FID and HPLC-UV for the analysis of this compound depends on factors such as the volatility of the analyte and potential impurities, and the desired sensitivity.

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for volatile and semi-volatile compounds. Given the volatile nature of this compound, GC-FID is a highly suitable method. It generally offers high sensitivity and a wide linear range.

High-Performance Liquid Chromatography (HPLC) with UV Detection is a versatile technique suitable for a broad range of compounds, including those that are less volatile or thermally sensitive. While this compound is volatile, HPLC-UV can be a valuable alternative, particularly if non-volatile impurities are of concern.

The following table summarizes the typical performance characteristics for each method, based on data for a related isomer.[1]

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV (HPLC-UV)
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2%< 3%
Limit of Detection (LOD) ~ 0.01 µg/mL~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.03 µg/mL~ 0.3 µg/mL

Experimental Protocols

Detailed methodologies for both GC-FID and HPLC-UV are provided below. These protocols are based on established methods for similar analytes and can be adapted for the specific needs of this compound analysis.[1]

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

1. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column: DB-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

2. Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, and hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

3. Sample and Standard Preparation:

  • Stock Solution: Accurately weigh approximately 100 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol (B129727).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to cover the desired concentration range.

  • Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in methanol, and dilute to a concentration within the calibration range.

High-Performance Liquid Chromatography-UV (HPLC-UV) Protocol

1. Instrumentation:

  • HPLC system equipped with a UV detector.

  • Column: C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Sample and Standard Preparation:

  • Stock Solution: Accurately weigh approximately 100 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase, and dilute to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the analytical method validation process.

GC_Validation_Workflow cluster_prep Preparation cluster_analysis GC-FID Analysis cluster_validation Validation Parameters Standard_Prep Standard Preparation GC_System GC-FID System Standard_Prep->GC_System Sample_Prep Sample Preparation Sample_Prep->GC_System Data_Acquisition Data Acquisition GC_System->Data_Acquisition Linearity Linearity Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision LOD_LOQ LOD & LOQ Data_Acquisition->LOD_LOQ Report Validation Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report

Caption: Workflow for GC-FID Method Validation.

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis & Validation start Method Development stock Stock Solution start->stock cal_standards Calibration Standards stock->cal_standards sample_sol Sample Solution stock->sample_sol hplc_run Chromatographic Run cal_standards->hplc_run sample_sol->hplc_run detection UV Detection hplc_run->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve validation_params Calculate Validation Parameters calibration_curve->validation_params final_report Final Report validation_params->final_report

Caption: HPLC-UV Method Validation Process Flow.

References

A Comparative Guide to Isomeric Purity Analysis of 3-Methyl-3-buten-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of isomeric purity is a critical aspect of quality control and characterization of chemical entities. 3-Methyl-3-buten-2-ol, a valuable chiral building block, can contain its positional isomer, 2-Methyl-3-buten-2-ol, as a potential impurity arising from certain synthetic routes. This guide provides an objective comparison of two primary analytical techniques for the isomeric purity analysis of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

This comparison is supported by established experimental protocols and representative performance data to assist in the selection of the most suitable method for specific analytical needs.

Comparison of Analytical Techniques

The choice between GC-FID and qNMR for isomeric purity analysis depends on several factors, including the required level of accuracy, sensitivity, sample throughput, and the availability of instrumentation.

Table 1: Comparison of Quantitative Performance for Isomeric Purity Analysis

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a mobile and stationary phase.Quantitative determination based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.
Limit of Detection (LOD) Low (typically in the range of 0.01 - 0.1 µg/mL for similar volatile compounds).Higher (generally >0.1% by mole).
Limit of Quantification (LOQ) Low (typically in the range of 0.03 - 0.3 µg/mL for similar volatile compounds).Higher (typically >0.5% by mole).
Precision (%RSD) High (< 2%).High (< 1% for major components).[1]
Accuracy (% Recovery) High (typically 98-102%).[2]Very High (can be a primary ratio method, with accuracy dependent on the purity of the internal standard).[3]
Linearity (R²) Excellent (>0.999).[2]Excellent over a wide dynamic range.
Sample Throughput High.Moderate.
Structural Information Limited to retention time, requiring confirmation with a reference standard.Provides detailed structural information, confirming the identity of isomers.

Experimental Protocols

Detailed methodologies for both GC-FID and qNMR are provided below. These protocols are based on established methods for the analysis of volatile alcohols and can be adapted for the specific analysis of this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

GC-FID is a robust and highly sensitive method for the separation and quantification of volatile compounds like this compound and its isomers.[4]

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: A polar capillary column such as a DB-WAX (30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended for the separation of alcohol isomers. A non-polar column like a DB-1 or HP-5 can also be used, and the elution order may differ.

  • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 5°C/min to 150°C.

    • Hold: 5 minutes at 150°C.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL.

2. Sample Preparation:

  • Stock Solution: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as methanol (B129727) or isopropanol.

  • Working Standard: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the sample to be analyzed in the same solvent at a concentration that falls within the calibration range.

3. Data Analysis:

  • Identify the peaks corresponding to this compound and 2-Methyl-3-buten-2-ol based on their retention times, confirmed by the analysis of pure reference standards.

  • Quantify the isomeric impurity by calculating its percentage area relative to the total area of both isomers or by using a calibration curve generated from the working standards.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR offers a direct and highly accurate method for determining the molar ratio of isomers without the need for chromatographic separation.

1. Instrumentation and Parameters:

  • NMR Spectrometer: 400 MHz or higher field strength for optimal signal dispersion.

  • Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation. A delay of 30 seconds is generally sufficient.

  • Number of Scans: 8 or more to ensure a good signal-to-noise ratio.

  • Temperature: A constant temperature (e.g., 298 K) should be maintained.

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately add a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone, or 1,4-dinitrobenzene) to the vial. The internal standard should have a known purity, be stable, and have signals that do not overlap with the analyte signals.

  • Dissolve the mixture in a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in which both the sample and the internal standard are fully soluble.

  • Transfer the solution to a 5 mm high-precision NMR tube.

3. Data Analysis:

  • Acquire the ¹H NMR spectrum and perform phasing and baseline correction.

  • Identify the characteristic, well-resolved signals for this compound and 2-Methyl-3-buten-2-ol.

    • This compound: Look for the quartet of the CH proton and the doublet of the adjacent methyl group. The vinyl protons will appear as singlets.

    • 2-Methyl-3-buten-2-ol: Expect a singlet for the two methyl groups and characteristic signals for the vinyl protons.

  • Integrate the selected signals for each isomer and the internal standard.

  • Calculate the molar ratio of the isomers based on the integral values, normalized by the number of protons giving rise to each signal. The purity of the main component can be determined relative to the known amount of the internal standard.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the isomeric purity analysis of this compound.

Isomeric_Purity_Analysis_Workflow cluster_sample Sample Handling cluster_results Results Sample This compound Sample Sample_Prep_GC Prepare GC Sample (Dilution in Solvent) Sample->Sample_Prep_GC Sample_Prep_NMR Prepare qNMR Sample (Weighing with Internal Standard) Sample->Sample_Prep_NMR GC_Analysis GC-FID Separation Sample_Prep_GC->GC_Analysis NMR_Analysis ¹H NMR Acquisition Sample_Prep_NMR->NMR_Analysis GC_Data Chromatogram (Retention Time, Peak Area) GC_Analysis->GC_Data GC_Quant Quantification (Area Percent or Calibration Curve) GC_Data->GC_Quant Purity_Report Isomeric Purity Report GC_Quant->Purity_Report NMR_Data NMR Spectrum (Chemical Shift, Integral) NMR_Analysis->NMR_Data NMR_Quant Quantification (Molar Ratio from Integrals) NMR_Data->NMR_Quant NMR_Quant->Purity_Report

Isomeric Purity Analysis Workflow

Conclusion

Both GC-FID and qNMR are powerful techniques for the isomeric purity analysis of this compound.

  • GC-FID is a highly sensitive and high-throughput method, making it ideal for routine quality control and the detection of trace-level impurities. However, it relies on the availability of reference standards for peak identification.

  • qNMR provides unambiguous structural confirmation and is a primary ratio method, offering high accuracy for the determination of molar ratios without the need for specific isomer reference standards for quantification. It is particularly valuable for the definitive characterization of samples and for validating the results obtained from other methods.

The choice of the most appropriate technique will depend on the specific requirements of the analysis, including the need for sensitivity, structural information, and sample throughput. In many research and development settings, a combination of both techniques provides the most comprehensive understanding of the isomeric purity of this compound.

References

A Comparative Guide to the Reaction Mechanisms of 3-Methyl-3-buten-2-ol: A DFT and Experimental Data Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the reaction mechanisms of 3-Methyl-3-buten-2-ol, drawing upon available experimental data and insights from computational studies, including Density Functional Theory (DFT) and other quantum chemical methods applied to this molecule and its structural isomers. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the reactivity of this unsaturated alcohol.

Introduction

This compound is a volatile organic compound of interest in atmospheric chemistry and as a potential biofuel component. Understanding its reaction pathways is crucial for predicting its environmental impact and combustion characteristics. While direct DFT studies on the reaction mechanisms of this compound are not extensively available in the literature, a comparative analysis with its isomers, such as 3-methyl-2-butenol (prenol), for which detailed experimental and kinetic modeling studies exist, can provide significant insights. This guide synthesizes the available experimental kinetic data for this compound and compares its reactivity with the computationally-elucidated mechanisms of similar unsaturated alcohols.

Experimental Data for this compound Reactions

Experimental studies have primarily focused on the gas-phase reactions of this compound with atmospheric oxidants like ozone (O₃) and hydroxyl radicals (•OH).

Table 1: Gas-Phase Reaction Rate Coefficients for this compound

ReactantRate Coefficient (k) in cm³ molecule⁻¹ s⁻¹Temperature (K)Pressure (mbar)Reference
O₃(62.9 ± 6.8) × 10⁻¹⁸298 ± 21000 ± 10[1]
•OH(11.71 ± 1.29) × 10⁻¹¹298 ± 21000 ± 10[2]

Experimental Protocols

The experimental data presented in Table 1 were obtained using the relative rate method in simulation chambers.

  • Reaction with Ozone: The rate coefficient for the reaction of this compound with ozone was determined by a relative rate approach.[1] At least two reference compounds were used to ensure the credibility of the measurements.[1] The experiments were conducted at a temperature of (298 ± 2) K and a total air pressure of (1000 ± 10) mbar.[1]

  • Reaction with Hydroxyl Radicals: The gas-phase rate coefficients for the reaction of this compound with OH radicals were determined using the relative kinetic technique under simulated atmospheric conditions.[2] The experiments were performed at (298 ± 2) K and a total pressure of (1000 ± 10) mbar of synthetic air.[2] The study utilized two different sources for OH radicals: the photolysis of CH₃ONO in the presence of NO at 365 nm and the photolysis of H₂O₂ at 254 nm, with no significant differences observed in the measured rate coefficients between the two methods.[2]

Comparative Analysis with a Structural Isomer: 3-Methyl-2-butenol (Prenol)

Due to the limited availability of specific DFT studies on this compound, this section draws comparisons with its structural isomer, 3-methyl-2-butenol (prenol), for which detailed experimental and kinetic modeling studies incorporating quantum chemical calculations are available. The reaction mechanisms of these isomers are expected to share similarities due to the presence of both a hydroxyl group and a C=C double bond.

Studies on prenol oxidation have identified that the reaction mechanism is dominated by radical chemistry, with hydrogen abstractions from the alcohol forming resonantly stabilized radicals as a key consumption pathway.[3]

Table 2: Comparison of Reaction Pathways for Unsaturated C5 Alcohols

Reaction TypeThis compound (Postulated)3-Methyl-2-butenol (Prenol) (Observed/Modeled)
H-Abstraction Abstraction by •OH and other radicals from the C-H and O-H bonds.Dominant consumption path, forming resonantly stabilized radicals.[3]
•OH Addition Addition of •OH to the C=C double bond.Leads to the formation of an adduct that is less reactive at low temperatures.[4]
Unimolecular Decomposition Water elimination to form isoprene (B109036).Six-membered unimolecular water elimination via an allylic H-atom shift to form isoprene and H₂O.[4][5]
Oxidation Products Expected to form ketones, aldehydes, and smaller oxygenated species.Major products include 3-methyl-2-butenal (B57294) and 2-methyl-1,3-butadiene (isoprene).[3]

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the postulated and comparative reaction pathways for this compound based on experimental observations and analogies with similar molecules like prenol.

experimental_workflow cluster_setup Experimental Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Chamber Simulation Chamber (1000 ± 10 mbar, 298 ± 2 K) Reaction Gas-Phase Reaction Chamber->Reaction MBO This compound MBO->Chamber Oxidant Oxidant (O3 or •OH precursor) Oxidant->Chamber Reference Reference Compound Reference->Chamber Detection Concentration Monitoring (e.g., GC-FID/MS) Reaction->Detection Kinetics Relative Rate Kinetics Plot Detection->Kinetics Rate Rate Coefficient (k) Calculation Kinetics->Rate

Caption: Experimental workflow for determining gas-phase reaction rate coefficients.

oh_reaction_pathway cluster_paths Reaction Pathways MBO This compound Addition Electrophilic Addition to C=C bond MBO->Addition + •OH Abstraction H-atom Abstraction (from C-H or O-H) MBO->Abstraction + •OH OH •OH Radical Adduct Hydroxyalkyl Radical Adduct Addition->Adduct Radicals Resonance-Stabilized Alkenoxy/Alkyl Radicals Abstraction->Radicals Products2 Further Oxidation Products (Epoxides, Diols, etc.) Adduct->Products2 Products1 Further Oxidation Products (Carbonyls, etc.) Radicals->Products1

Caption: Postulated reaction pathways for this compound with •OH radicals.

Conclusion

The reactivity of this compound in the gas phase is primarily characterized by its reactions with ozone and hydroxyl radicals, for which experimental rate coefficients have been determined. While direct DFT studies on its reaction mechanisms are sparse, a comparative analysis with its structural isomer, prenol, provides valuable insights. The dominant reaction pathways are likely to be initiated by H-atom abstraction and electrophilic addition of radicals to the C=C double bond, leading to the formation of various oxygenated products. Future computational studies employing DFT are needed to elucidate the specific transition states and energy barriers for the reaction channels of this compound to provide a more quantitative understanding of its atmospheric and combustion chemistry.

References

Safety Operating Guide

Proper Disposal of 3-Methyl-3-buten-2-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3-Methyl-3-buten-2-ol is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This unsaturated alcohol is a flammable liquid, and as such, is classified as a hazardous waste. Adherence to established protocols is essential to mitigate risks of fire, chemical exposure, and environmental contamination. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound.

Hazard and Disposal Summary

This compound presents several hazards that necessitate careful handling and disposal. Due to its low flash point, it is categorized as an ignitable hazardous waste. The primary route of disposal is through a licensed hazardous waste disposal company, typically involving incineration. It is imperative that this chemical is never disposed of down the drain or in regular trash receptacles.

ParameterInformationCitation
Chemical Name This compound
Synonyms Methyl isopropenyl carbinol[1]
CAS Number 115-18-4[2]
Primary Hazards Flammable liquid, Harmful if swallowed, Causes serious eye irritation, Causes skin irritation.[3][4]
EPA Hazardous Waste Code D001 (Ignitable Waste)[5]
Disposal Method Incineration by a licensed professional waste disposal service.[6][7]
Container Compatibility Use chemically resistant containers (e.g., glass or polyethylene) with a secure, tight-fitting lid.[7][8]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to minimize the risk of exposure.

  • Eye Protection: Chemical splash goggles or a face shield.[2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.

  • Respiratory Protection: If working in a poorly ventilated area or when dealing with large quantities, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

  • Segregation of Waste:

    • Collect waste this compound in a dedicated and clearly labeled hazardous waste container.

    • Do not mix with other waste streams, particularly incompatible materials such as strong oxidizing agents.[7]

  • Containerization:

    • Use a clean, dry, and chemically compatible container with a secure screw-top cap.

    • The container must be in good condition, free from cracks or leaks.

    • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., flammable).

  • Waste Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area that is at or near the point of generation.

    • The storage area must be a well-ventilated, cool, and dry location, away from sources of ignition such as heat, sparks, or open flames.

    • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide the disposal company with an accurate description of the waste.

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation. Remove all sources of ignition.

  • Contain the Spill: Use a spill kit with inert absorbent materials like vermiculite, sand, or commercial sorbents to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect the Waste: Carefully collect the absorbent material using non-sparking tools and place it in a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup must be disposed of as hazardous waste.

Disposal Workflow

A Generation of This compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste in a Dedicated, Labeled Container B->C D Is the container properly labeled with 'Hazardous Waste' and chemical name? C->D E Store in a Cool, Dry, Well-Ventilated Area Away from Ignition Sources D->E Yes H Correct Labeling D->H No F Arrange for Pickup by Licensed Hazardous Waste Disposal Service E->F G Incineration at a Permitted Facility F->G H->C

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and does not supersede institutional, local, state, or federal regulations. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before handling and disposal.

References

Personal protective equipment for handling 3-Methyl-3-buten-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling 3-Methyl-3-buten-2-ol, ensuring the safety of laboratory personnel and compliance with standard safety procedures. The following procedural steps and data have been compiled to offer a comprehensive resource for the operational use and disposal of this chemical.

Hazard Identification and Classification

This compound is a flammable liquid and vapor that poses several health risks. It is harmful if swallowed and can cause serious eye damage and skin irritation.[1][2][3][4]

Hazard ClassificationGHS CodeDescription
Flammable LiquidH225, H226Highly flammable liquid and vapor.[2]
Acute Toxicity (Oral)H302Harmful if swallowed.[1][2]
Serious Eye DamageH318, H319Causes serious eye damage or irritation.[1][2]
Skin IrritationH315Causes skin irritation.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye Protection Chemical safety goggles or face shieldMust comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[3]
Hand Protection Chemical-resistant glovesNitrile rubber, Neoprene, or other suitable material. Inspect gloves before use.
Body Protection Flame retardant antistatic protective clothingLab coat or other protective clothing to prevent skin exposure.[2]
Respiratory Protection NIOSH-approved respiratorRequired if working in areas with inadequate ventilation or when exposure limits may be exceeded.[5][6]

Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is critical to prevent accidents and exposure.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5][6]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3][5] Use only non-sparking tools and explosion-proof equipment.[3]

  • Grounding: Ground and bond containers when transferring material to prevent static discharge.[3][6]

  • Personal Hygiene: Wash hands thoroughly after handling.[2][3] Do not eat, drink, or smoke in the work area.[2][3]

Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]

  • Incompatibilities: Store away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3][7]

  • Temperature: Store in a cool place.[3]

First Aid Measures

Immediate action is required in case of exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Call a physician immediately.[3]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. If skin irritation persists, call a physician.[3]
Ingestion If swallowed, immediately make the victim drink water (two glasses at most). Do NOT induce vomiting. Call a physician or poison control center immediately.[2]
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3]

Disposal Plan

Proper disposal of this compound is crucial to prevent environmental contamination and adhere to regulations.

Waste Collection:

  • Container: Use a designated, properly labeled, and compatible hazardous waste container with a secure lid.[8]

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and indicate that it is an "Ignitable" waste.[8]

  • Segregation: Do not mix with other waste materials.[2]

Spill Management:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.[8]

  • Containment: For small spills, use an inert absorbent material like sand, earth, or vermiculite.[8]

  • Collection: Use non-sparking tools to collect the absorbed material and place it in the hazardous waste container.[7][8]

  • Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.[8]

Final Disposal:

  • All chemical waste must be disposed of through a licensed professional waste disposal service.[5] Do not pour down the drain.[8] Contact your institution's Environmental Health and Safety (EHS) department for collection.[8]

Workflow for Handling and Disposal

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response A Review SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Ensure Proper Ventilation (Fume Hood) B->C D Ground and Bond Container C->D Proceed to Handling E Transfer Chemical (Use Non-Sparking Tools) D->E F Keep Away from Ignition Sources E->F J Evacuate and Ventilate Area E->J In Case of Spill G Collect Waste in Labeled Container F->G After Use H Store in Designated Hazardous Waste Area G->H I Contact EHS for Pickup H->I K Contain with Inert Absorbent J->K L Collect and Dispose as Hazardous Waste K->L L->H

Caption: Standard operating procedure for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.